4-Chloro-8-methoxy-2-methylquinoline
説明
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
IUPAC Name |
4-chloro-8-methoxy-2-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO/c1-7-6-9(12)8-4-3-5-10(14-2)11(8)13-7/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHSCPZBPNUZBOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CC=C(C2=N1)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40355586 | |
| Record name | 4-Chloro-8-methoxy-2-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40355586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64951-58-2 | |
| Record name | 4-Chloro-8-methoxy-2-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40355586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chloro-8-methoxy-2-methylquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to 4-Chloro-8-methoxy-2-methylquinoline: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract: 4-Chloro-8-methoxy-2-methylquinoline is a polysubstituted quinoline derivative that serves as a crucial building block in medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring a reactive chlorine atom at the 4-position, an electron-donating methoxy group at the 8-position, and a methyl group at the 2-position, makes it a versatile precursor for a wide range of more complex molecules. This guide provides an in-depth overview of its chemical identity, physicochemical properties, a validated synthesis protocol, key safety information, and its applications in the field of drug discovery.
Compound Identification and Nomenclature
Proper identification is critical for regulatory compliance, procurement, and scientific communication.
-
Chemical Name: this compound[1]
-
Molecular Formula: C₁₁H₁₀ClNO[1]
-
Synonyms: 4-Chloro-8-methoxyquinaldine, 8-Methoxy-4-chloro-2-methyl quinoline[3]
Molecular Structure: The structure consists of a quinoline core, which is a bicyclic aromatic heterocycle containing a benzene ring fused to a pyridine ring.
Physicochemical and Spectral Properties
Understanding the physical and chemical properties is fundamental for designing experiments, choosing appropriate solvents, and ensuring proper storage conditions.
| Property | Value | Source(s) |
| Molecular Weight | 207.66 g/mol | [1][4] |
| Appearance | Solid, Crystalline | [5] |
| Melting Point | 80-85 °C | |
| Boiling Point | 308.8 ± 37.0 °C at 760 mmHg | [3] |
| Solubility | Information not widely available; likely soluble in organic solvents like DCM, Chloroform, and hot alcohols. | |
| Storage Temperature | 2-8°C, in a dry, well-ventilated place. | [3] |
Synthesis and Mechanistic Rationale
This compound is typically synthesized from its corresponding 4-hydroxy precursor, 8-methoxy-2-methylquinolin-4-ol. The chlorination is a critical step that activates the 4-position for subsequent nucleophilic substitution reactions.
Synthesis Workflow Diagram
Caption: Synthesis pathway from starting materials to the final product.
Experimental Protocol: Two-Step Synthesis
This protocol is based on established quinoline synthesis methodologies, such as the Conrad-Limpach reaction followed by chlorination.[6][7]
Step 1: Synthesis of 8-Methoxy-2-methylquinolin-4-ol (Precursor)
-
Principle (Expertise): This step utilizes the Conrad-Limpach synthesis. 2-Methoxyaniline first reacts with ethyl acetoacetate to form an enamine intermediate. At high temperatures, this intermediate undergoes thermal cyclization to form the quinolin-4-one ring system. A high-boiling solvent like Dowtherm A is used to achieve the necessary temperature for efficient cyclization.
-
Methodology:
-
In a round-bottom flask equipped with a reflux condenser, combine 2-methoxyaniline (1.0 eq) and ethyl acetoacetate (1.1 eq).
-
Heat the mixture gently (approx. 100-120°C) for 1-2 hours to form the intermediate ethyl 3-((2-methoxyphenyl)amino)but-2-enoate. Water is evolved during this condensation.
-
Add the reaction mixture slowly and carefully to a pre-heated high-boiling point solvent such as Dowtherm A (at ~250°C).
-
Maintain the temperature for 30-60 minutes to drive the cyclization.
-
Cool the mixture and dilute with a hydrocarbon solvent (e.g., hexane or toluene) to precipitate the product.
-
Filter the solid, wash thoroughly with the hydrocarbon solvent, and dry under vacuum.
-
-
Validation (Trustworthiness): The product, 8-methoxy-2-methylquinolin-4-ol (CAS 15644-89-0), can be characterized by ¹H NMR and melting point analysis to confirm its identity and purity before proceeding.[8][9]
Step 2: Chlorination to this compound
-
Principle (Expertise): The hydroxyl group of the quinolin-4-one tautomer is converted to a chloro group using a strong chlorinating agent like phosphorus oxychloride (POCl₃). POCl₃ acts as both the reagent and solvent in many cases. The reaction proceeds via the formation of a chlorophosphate intermediate, which is then displaced by a chloride ion.
-
Methodology:
-
Caution: This step must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), as POCl₃ is highly corrosive and reacts violently with water.
-
To a flask containing the dried 8-methoxy-2-methylquinolin-4-ol (1.0 eq), slowly add phosphorus oxychloride (POCl₃, 3-5 eq) at room temperature with stirring.
-
Once the addition is complete, heat the mixture to reflux (approx. 110°C) for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After cooling to room temperature, carefully pour the reaction mixture onto crushed ice. This quenches the excess POCl₃. This is a highly exothermic process.
-
Neutralize the acidic aqueous solution by slowly adding a base (e.g., solid sodium carbonate or concentrated ammonium hydroxide) until the pH is ~8-9.
-
The product will precipitate as a solid. Filter the solid, wash with copious amounts of water, and dry under vacuum.
-
-
Validation (Trustworthiness): The final product's identity and purity should be confirmed. A melting point of 80-85°C is expected. Further analysis by ¹H NMR, ¹³C NMR, and Mass Spectrometry will validate the structure.
Applications in Drug Discovery and Research
The 4-chloro substituent is an excellent leaving group, making this compound a key intermediate for introducing various functionalities at the 4-position of the quinoline ring via nucleophilic aromatic substitution (SₙAr).
-
Antimalarial Drug Synthesis: The 4-aminoquinoline scaffold is the backbone of famous antimalarial drugs like Chloroquine and Amodiaquine. This compound can be used to synthesize novel analogs by reacting it with various amines.
-
Kinase Inhibitors: The quinoline core is a "privileged scaffold" in medicinal chemistry and is found in numerous kinase inhibitors used in oncology.[10][11] The methoxy and methyl groups can provide specific steric and electronic interactions within the kinase active site, while the 4-position allows for the attachment of side chains to target specific regions of the ATP-binding pocket.[12]
-
Organic Synthesis: It serves as a versatile starting material for creating libraries of substituted quinolines for high-throughput screening in drug discovery programs.
Safety and Handling
It is imperative to handle this chemical with care, following established laboratory safety protocols.
-
GHS Hazard Classification:
-
Signal Word: Danger[2]
-
Precautionary Statements:
-
P264: Wash hands and exposed skin thoroughly after handling.[2][5]
-
P270: Do not eat, drink or smoke when using this product.[2][3]
-
P280: Wear protective gloves, protective clothing, eye protection, and face protection.[2][5]
-
P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor.[2]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][5]
-
P405: Store locked up.[2]
-
P501: Dispose of contents/container to an approved waste disposal plant.[2][5]
-
Always consult the full Safety Data Sheet (SDS) from the supplier before handling this compound.[2][5]
References
- 1. This compound | CAS 64951-58-2 [matrix-fine-chemicals.com]
- 2. Page loading... [guidechem.com]
- 3. echemi.com [echemi.com]
- 4. This compound | C11H10ClNO | CID 807583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. 8-Methoxy-2-methylquinolin-4-ol | C11H11NO2 | CID 308133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 8-METHOXY-2-METHYLQUINOLIN-4-OL | 15644-89-0 [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. atlantis-press.com [atlantis-press.com]
- 12. drughunter.com [drughunter.com]
An In-Depth Technical Guide to the Physicochemical Properties of 4-Chloro-8-methoxy-2-methylquinoline
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the core physicochemical properties of 4-Chloro-8-methoxy-2-methylquinoline, a heterocyclic compound of interest in medicinal chemistry and materials science. This document is intended to serve as a valuable resource for researchers and developers, offering not only a compilation of known data but also practical, field-proven insights into its characterization and handling.
Introduction: The Quinoline Scaffold and the Significance of this compound
The quinoline ring system is a foundational scaffold in drug discovery, present in a wide array of natural products and synthetic compounds with diverse biological activities.[1] The strategic placement of substituents on this bicyclic heteroaromatic structure allows for the fine-tuning of its electronic, steric, and lipophilic properties, thereby influencing its pharmacokinetic and pharmacodynamic profiles.
This compound (C₁₁H₁₀ClNO) incorporates three key substituents: a chloro group at the 4-position, a methoxy group at the 8-position, and a methyl group at the 2-position. Each of these imparts distinct characteristics to the molecule. The chlorine atom, an electron-withdrawing group, can influence the reactivity of the quinoline ring and provides a handle for further synthetic modifications. The methoxy group, an electron-donating group, can modulate the electron density of the aromatic system and impact metabolic stability. The methyl group can affect steric interactions and lipophilicity. The interplay of these substituents makes this compound an intriguing candidate for further investigation in various research and development programs.
Core Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is paramount for its successful application in research and drug development. These properties govern its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for various analytical techniques.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀ClNO | [2] |
| Molecular Weight | 207.66 g/mol | [2] |
| Appearance | White to yellow or pale purple to brown crystalline powder/solid | |
| Melting Point | 80-85 °C | |
| Boiling Point (Predicted) | 308.8 ± 37.0 °C at 760 mmHg | N/A |
| Density (Predicted) | 1.228 ± 0.06 g/cm³ | N/A |
| pKa (Predicted) | 2.67 ± 0.50 | N/A |
| Storage Temperature | 2-8°C |
Solubility Profile: A Practical Assessment
Expected Solubility:
-
High Solubility: In polar aprotic organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). Also expected to be soluble in chlorinated solvents like dichloromethane and chloroform.
-
Moderate Solubility: In polar protic solvents like ethanol and methanol.
-
Low to Insoluble: In non-polar solvents such as hexanes and diethyl ether.
-
Slightly Soluble to Insoluble: In water. The presence of the polar methoxy group and the nitrogen atom may impart slight aqueous solubility, but the overall hydrophobic nature of the chloro- and methyl-substituted quinoline ring will limit it.[1][4]
Experimental Protocol for Determining Solubility
This protocol provides a standardized method for determining the qualitative solubility of this compound in various laboratory solvents.
Materials:
-
This compound
-
A selection of solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, chloroform, toluene, hexanes, DMSO, DMF)
-
Small test tubes or vials
-
Vortex mixer
-
Spatula
Procedure:
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and place it into a clean, dry test tube.
-
Solvent Addition: Add 1 mL of the selected solvent to the test tube.
-
Mixing: Vigorously mix the contents using a vortex mixer for 30-60 seconds.
-
Observation: Visually inspect the solution for any undissolved solid.
-
Classification:
-
Soluble: If the solid completely dissolves.
-
Slightly Soluble: If a significant portion of the solid dissolves, but some remains.
-
Insoluble: If the solid does not appear to dissolve.
-
-
Record Keeping: Meticulously record the solubility observations for each solvent.
Spectroscopic Characterization: The Molecular Fingerprint
Spectroscopic techniques are indispensable for confirming the identity and purity of a chemical compound. Below are the predicted spectral characteristics of this compound, based on the analysis of similar structures.[5][6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
-
δ ~2.6-2.8 ppm (s, 3H): A singlet corresponding to the methyl protons at the 2-position.
-
δ ~4.0-4.2 ppm (s, 3H): A singlet from the methoxy protons at the 8-position.
-
δ ~7.0-7.8 ppm (m, 4H): A series of multiplets in the aromatic region corresponding to the protons on the quinoline ring system. The specific chemical shifts and coupling patterns will be influenced by the electronic effects of the chloro and methoxy substituents.
-
δ ~25 ppm: Signal for the methyl carbon at the 2-position.
-
δ ~56 ppm: Signal for the methoxy carbon at the 8-position.
-
δ ~110-160 ppm: A series of signals corresponding to the eleven carbons of the quinoline ring. The chemical shifts will be influenced by the attached substituents and the heteroatom.
Experimental Protocol for NMR Analysis
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle warming or sonication may be required.
Data Acquisition:
-
Acquire the ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.
-
Use standard acquisition parameters, including a sufficient number of scans to obtain a good signal-to-noise ratio.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule.
Predicted Major IR Absorption Bands (cm⁻¹):
-
~3050-3100: C-H stretching of the aromatic ring.
-
~2950-3000: C-H stretching of the methyl and methoxy groups.
-
~1600, 1500, 1450: C=C and C=N stretching vibrations of the quinoline ring.
-
~1250-1300: C-O stretching of the methoxy group (aryl-alkyl ether).
-
~1000-1100: C-Cl stretching.
Experimental Protocol for FTIR Analysis
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid this compound onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Record the FTIR spectrum over the range of 4000-400 cm⁻¹.
-
Perform a background scan prior to sample analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.
Predicted Mass Spectrum (Electron Ionization - EI):
-
Molecular Ion (M⁺): An intense peak at m/z 207, corresponding to the molecular weight of the compound. An M+2 peak at m/z 209 with approximately one-third the intensity of the M+ peak will be observed due to the isotopic abundance of ³⁷Cl.
-
Major Fragmentation Pathways:
-
Loss of a methyl radical (•CH₃) from the methoxy group to give a fragment at m/z 192.
-
Loss of a chlorine radical (•Cl) to give a fragment at m/z 172.
-
Further fragmentation of the quinoline ring system.
-
Experimental Protocol for GC-MS Analysis
Sample Preparation:
-
Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
Instrumentation and Conditions:
-
Gas Chromatograph (GC):
-
Injector Temperature: 250 °C
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Oven Program: Start at a suitable initial temperature (e.g., 100 °C), ramp up to a final temperature (e.g., 280 °C) to ensure elution of the compound.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
Safety and Handling
This compound is classified as acutely toxic if swallowed and causes serious eye damage.[2] It is imperative that appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
GHS Hazard Statements:
-
H301: Toxic if swallowed.
-
H318: Causes serious eye damage.
Precautionary Statements:
-
P264: Wash hands thoroughly after handling.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Visualizing the Workflow: Characterization of this compound
Caption: A flowchart outlining the key steps in the physicochemical characterization of this compound.
Conclusion
This technical guide provides a detailed overview of the known and predicted physicochemical properties of this compound, along with standardized protocols for their experimental determination. By understanding these fundamental characteristics, researchers and drug development professionals can make more informed decisions regarding the handling, analysis, and potential applications of this versatile quinoline derivative. The provided methodologies are designed to be self-validating, ensuring the generation of reliable and reproducible data.
References
- 1. Quinoline - Wikipedia [en.wikipedia.org]
- 2. This compound | C11H10ClNO | CID 807583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Quinoline | C9H7N | CID 7047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Chloro-2-methylquinoline | C10H8ClN | CID 77973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Structural Analysis and Characterization of 4-Chloro-8-methoxy-2-methylquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Significance of the Quinoline Scaffold
The quinoline moiety, a bicyclic aromatic heterocycle, represents a cornerstone in medicinal chemistry and drug discovery. Its rigid structure and ability to intercalate with DNA have made it a privileged scaffold in the development of therapeutic agents for a wide range of diseases, most notably as antimalarials like chloroquine. The strategic placement of various substituents on the quinoline ring system allows for the fine-tuning of its physicochemical and pharmacological properties, leading to a diverse array of biological activities. This guide focuses on a specific derivative, 4-Chloro-8-methoxy-2-methylquinoline, providing a comprehensive technical overview of its synthesis, structural elucidation, and characterization. Understanding the precise three-dimensional arrangement and electronic properties of this molecule is paramount for predicting its biological interactions and potential as a lead compound in drug development programs.
Synthesis of this compound: A Strategic Approach
The synthesis of this compound is most effectively achieved through a two-step process, commencing with the construction of the corresponding 4-hydroxyquinoline precursor, followed by a chlorination reaction. This approach offers a reliable and scalable route to the target compound.
Part 1: Synthesis of the Precursor: 8-Methoxy-2-methylquinolin-4-ol
The initial step involves the synthesis of 8-methoxy-2-methylquinolin-4-ol. This is typically accomplished via a Conrad-Limpach cyclization reaction.
Reaction Scheme:
A diagram illustrating the Conrad-Limpach synthesis of the precursor.
Experimental Protocol: Synthesis of 8-Methoxy-2-methylquinolin-4-ol
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-methoxyaniline (1 equivalent) and ethyl acetoacetate (1.1 equivalents).
-
Initial Condensation: Heat the mixture at 140-150°C for 2 hours. The initial reaction is a condensation to form the ethyl β-(2-methoxyanilino)crotonate intermediate.
-
Cyclization: Add the resulting intermediate to a preheated high-boiling point solvent, such as diphenyl ether, at approximately 250°C. This high temperature facilitates the thermal cyclization to form the quinolinone ring system.
-
Work-up and Isolation: After cooling, the reaction mixture is diluted with a suitable solvent like hexane to precipitate the product. The crude product is then collected by filtration, washed with the solvent, and can be further purified by recrystallization from a solvent system such as ethanol/water to yield 8-methoxy-2-methylquinolin-4-ol as a solid.[1]
Part 2: Chlorination of 8-Methoxy-2-methylquinolin-4-ol
The conversion of the 4-hydroxyl group to a chloro group is a critical transformation that significantly alters the reactivity of the molecule, making the 4-position susceptible to nucleophilic attack. This is commonly achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃).
Reaction Scheme:
A diagram showing the chlorination of the hydroxyquinoline precursor.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a fume hood, carefully add 8-methoxy-2-methylquinolin-4-ol (1 equivalent) to an excess of phosphorus oxychloride (POCl₃).
-
Reaction Conditions: The mixture is heated under reflux for several hours (typically 2-4 hours) to ensure complete conversion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation: After the reaction is complete, the excess POCl₃ is carefully removed under reduced pressure. The residue is then cautiously poured onto crushed ice with stirring. This will hydrolyze any remaining POCl₃ and precipitate the crude product.
-
Purification: The crude solid is collected by filtration, washed with cold water, and then neutralized with a dilute base solution (e.g., sodium bicarbonate). Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol, to afford pure this compound.
Structural Elucidation and Characterization
A multi-technique approach is essential for the unambiguous structural determination and characterization of this compound. This involves a combination of spectroscopic and analytical methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom. While experimental spectra for the title compound are not publicly available, a detailed prediction of the expected chemical shifts and coupling patterns can be made based on established principles and data from closely related analogs.[2][3]
¹H NMR Spectroscopy (Predicted in CDCl₃, 400 MHz)
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group, and the methoxy group.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-3 | ~7.2-7.4 | s | - |
| H-5 | ~7.6-7.8 | d | ~8.0 |
| H-6 | ~7.1-7.3 | t | ~8.0 |
| H-7 | ~7.4-7.6 | d | ~8.0 |
| 2-CH₃ | ~2.6-2.8 | s | - |
| 8-OCH₃ | ~3.9-4.1 | s | - |
Rationale for Predicted ¹H NMR Spectrum:
-
Aromatic Protons: The protons on the quinoline ring will appear in the aromatic region (δ 7.0-8.0 ppm). The exact chemical shifts are influenced by the electronic effects of the substituents. The chloro group at C-4 will deshield the adjacent proton H-3, while the methoxy group at C-8 will have a shielding effect on the protons of the benzene ring.
-
Methyl Group: The methyl group at the 2-position is expected to appear as a sharp singlet in the upfield region (δ 2.6-2.8 ppm).
-
Methoxy Group: The methoxy protons will also be a singlet, typically found around δ 3.9-4.1 ppm.
¹³C NMR Spectroscopy (Predicted in CDCl₃, 100 MHz)
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~158-160 |
| C-3 | ~120-122 |
| C-4 | ~145-147 |
| C-4a | ~148-150 |
| C-5 | ~127-129 |
| C-6 | ~120-122 |
| C-7 | ~125-127 |
| C-8 | ~155-157 |
| C-8a | ~140-142 |
| 2-CH₃ | ~23-25 |
| 8-OCH₃ | ~55-57 |
Rationale for Predicted ¹³C NMR Spectrum:
-
Quaternary Carbons: The carbons bearing substituents (C-2, C-4, C-8) and the bridgehead carbons (C-4a, C-8a) will have distinct chemical shifts. The carbon attached to the electronegative chlorine (C-4) and the nitrogen-bearing carbon (C-2) will be significantly deshielded. The carbon attached to the methoxy group (C-8) will also be downfield.
-
Protonated Carbons: The chemical shifts of the protonated aromatic carbons will be in the range of δ 120-130 ppm.
-
Aliphatic Carbons: The methyl and methoxy carbons will appear in the upfield region of the spectrum.
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of deuterated chloroform (CDCl₃) in a clean NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. Standard pulse programs should be used. For ¹³C NMR, a proton-decoupled experiment is standard.
-
Data Processing: Process the raw data using appropriate software to obtain the final spectra. This includes Fourier transformation, phase correction, and baseline correction.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is invaluable for confirming its identity.
Expected Fragmentation Pattern (Electron Ionization - EI):
-
Molecular Ion (M⁺): The mass spectrum should show a prominent molecular ion peak at m/z corresponding to the molecular weight of this compound (C₁₁H₁₀ClNO), which is approximately 207.66 g/mol . Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl), an M+2 peak with roughly one-third the intensity of the M⁺ peak is expected.
-
Key Fragments:
-
Loss of Chlorine: A fragment corresponding to the loss of a chlorine radical (M - Cl) is likely.
-
Loss of Methyl Radical: Fragmentation involving the loss of a methyl radical from the 2-position (M - CH₃) is also anticipated.
-
Loss of Methoxy Group: The loss of the methoxy group as a radical (M - OCH₃) or as formaldehyde (M - CH₂O) following rearrangement are common fragmentation pathways for methoxy-substituted aromatic compounds.
-
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).
-
Ionization: Use electron ionization (EI) at 70 eV to generate charged fragments.
-
Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole or time-of-flight).
-
Data Interpretation: Interpret the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
Expected Characteristic IR Absorptions:
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| C-H stretching (aromatic) | 3000-3100 |
| C-H stretching (aliphatic) | 2850-3000 |
| C=N stretching (in ring) | 1600-1650 |
| C=C stretching (aromatic) | 1450-1600 |
| C-O stretching (aryl ether) | 1200-1275 (asymmetric), 1000-1075 (symmetric) |
| C-Cl stretching | 700-850 |
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a transparent disk. Alternatively, for an Attenuated Total Reflectance (ATR) measurement, place a small amount of the solid directly on the ATR crystal.
-
Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.
X-ray Crystallography
X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. While no crystal structure for this compound is currently available in public databases, we can infer its likely solid-state structure by examining a closely related compound, 4-Chloro-2,5-dimethylquinoline.[4]
Comparative Crystallographic Data of 4-Chloro-2,5-dimethylquinoline:
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.432(2) |
| b (Å) | 11.234(3) |
| c (Å) | 12.876(3) |
| β (°) | 109.99(2) |
| Z | 4 |
Data from the crystallographic study of 4-Chloro-2,5-dimethylquinoline.[4]
Expected Structural Features of this compound in the Solid State:
Based on the structure of the analog, the quinoline ring system in this compound is expected to be essentially planar. The crystal packing will likely be dominated by π-π stacking interactions between the aromatic rings of adjacent molecules. The presence of the chloro and methoxy substituents may also lead to specific intermolecular interactions, influencing the overall crystal lattice.
Experimental Protocol for X-ray Crystallography
-
Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This is often achieved by slow evaporation of a saturated solution in an appropriate solvent or by slow cooling of a hot, saturated solution.
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.
-
Structure Solution and Refinement: Process the collected data and solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and bond angles.
Workflow for Structural Analysis and Characterization
A flowchart of the overall workflow for the synthesis and characterization.
Conclusion
The structural analysis and characterization of this compound require a synergistic application of synthetic organic chemistry and modern analytical techniques. The proposed synthetic route provides a reliable method for obtaining the target compound. A thorough characterization using NMR, MS, and IR spectroscopy, complemented by comparative analysis with related structures, allows for a confident elucidation of its molecular structure. While experimental X-ray crystallographic data would provide the ultimate confirmation of its solid-state conformation, analysis of analogous structures offers valuable insights. This comprehensive understanding of the structural and electronic properties of this compound is a critical first step in exploring its potential applications in medicinal chemistry and materials science.
References
Spectroscopic Characterization of 4-Chloro-8-methoxy-2-methylquinoline: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 4-Chloro-8-methoxy-2-methylquinoline, a key intermediate in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The methodologies and interpretations presented herein are grounded in established principles and validated through authoritative sources to ensure scientific integrity and practical applicability.
Introduction
This compound (C₁₁H₁₀ClNO, Molar Mass: 207.66 g/mol , CAS: 64951-58-2) is a substituted quinoline derivative with significant potential in various research domains.[1][2] The precise elucidation of its molecular structure is paramount for its application in the synthesis of novel bioactive compounds and functional materials.[3] Spectroscopic techniques are indispensable tools for this purpose, providing a detailed fingerprint of the molecule's atomic and electronic framework. This guide will delve into the theoretical underpinnings and practical aspects of acquiring and interpreting the NMR, IR, and MS spectra of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are crucial for confirming the substitution pattern on the quinoline ring.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons, the methyl group, and the methoxy group. The chemical shifts are influenced by the electronic effects of the substituents (the chloro, methoxy, and methyl groups) on the quinoline core.[4][5]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | ~6.8 - 7.0 | Singlet (s) | - |
| H-5 | ~7.4 - 7.6 | Doublet (d) | ~8.0 |
| H-6 | ~7.1 - 7.3 | Triplet (t) | ~8.0 |
| H-7 | ~6.9 - 7.1 | Doublet (d) | ~8.0 |
| 2-CH₃ | ~2.6 - 2.8 | Singlet (s) | - |
| 8-OCH₃ | ~3.9 - 4.1 | Singlet (s) | - |
Interpretation of the ¹H NMR Spectrum:
-
Aromatic Region (6.8 - 7.6 ppm): The protons on the benzene ring (H-5, H-6, and H-7) will appear in this region. The electron-donating methoxy group at position 8 will shield these protons, shifting them slightly upfield compared to unsubstituted quinoline.[4] The chloro group at position 4 will have a deshielding effect on the nearby protons. The singlet for H-3 is due to the absence of adjacent protons.
-
Methyl Protons (2.6 - 2.8 ppm): The methyl group at position 2 is attached to a sp² hybridized carbon and will appear as a singlet.
-
Methoxy Protons (3.9 - 4.1 ppm): The three protons of the methoxy group are equivalent and will give rise to a sharp singlet.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The chemical shifts are sensitive to the electronic environment of each carbon atom.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~158 - 160 |
| C-3 | ~120 - 122 |
| C-4 | ~145 - 147 |
| C-4a | ~148 - 150 |
| C-5 | ~126 - 128 |
| C-6 | ~122 - 124 |
| C-7 | ~115 - 117 |
| C-8 | ~155 - 157 |
| C-8a | ~138 - 140 |
| 2-CH₃ | ~23 - 25 |
| 8-OCH₃ | ~55 - 57 |
Interpretation of the ¹³C NMR Spectrum:
-
Quaternary Carbons: The carbons bearing substituents (C-2, C-4, C-8) and the bridgehead carbons (C-4a, C-8a) will have distinct chemical shifts. The electronegative chlorine atom will cause a significant downfield shift for C-4.[5] The oxygen of the methoxy group will also cause a downfield shift for C-8.
-
Aromatic Carbons: The remaining aromatic carbons will resonate in the typical range of 115-140 ppm.
-
Aliphatic Carbons: The methyl and methoxy carbons will appear in the upfield region of the spectrum.
Experimental Protocol for NMR Spectroscopy
A standard protocol for acquiring high-quality NMR spectra of this compound is as follows:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of the ¹³C isotope.
-
2D NMR (Optional but Recommended): For unambiguous assignment of all proton and carbon signals, it is advisable to perform 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound will show characteristic absorption bands for the aromatic ring, C-H, C-O, C-N, and C-Cl bonds.[6][7]
Predicted IR Spectral Data
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch (CH₃, OCH₃) | 2850 - 3000 | Medium |
| C=C and C=N Aromatic Ring Stretch | 1500 - 1650 | Strong, multiple bands |
| C-O Stretch (Aryl Ether) | 1200 - 1275 (asymmetric)1000 - 1075 (symmetric) | Strong |
| C-Cl Stretch | 700 - 850 | Strong |
| Out-of-plane C-H Bending | 750 - 900 | Strong |
Interpretation of the IR Spectrum:
-
C-H Stretching: The bands above 3000 cm⁻¹ are characteristic of aromatic C-H stretching, while those just below 3000 cm⁻¹ are due to the aliphatic C-H bonds of the methyl and methoxy groups.
-
Aromatic Ring Vibrations: The sharp, strong absorptions in the 1500-1650 cm⁻¹ region are indicative of the C=C and C=N stretching vibrations within the quinoline ring system.
-
C-O Stretching: The strong bands corresponding to the asymmetric and symmetric stretching of the aryl ether C-O bond are a key indicator of the methoxy group.[7]
-
C-Cl Stretching: A strong absorption in the fingerprint region (700-850 cm⁻¹) can be attributed to the C-Cl stretching vibration.
-
Out-of-plane Bending: The pattern of strong bands in the 750-900 cm⁻¹ region can provide further information about the substitution pattern on the aromatic rings.
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, a small amount of the sample is ground with dry KBr and pressed into a transparent disk. ATR is a simpler method where the solid sample is placed directly on the ATR crystal.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.
-
Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) is first recorded. Then, the sample spectrum is recorded and the background is automatically subtracted.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a molecule. It also offers insights into the structure through the analysis of fragmentation patterns.
Predicted Mass Spectrum Data
For this compound, Electron Ionization (EI) would be a suitable method. The mass spectrum is expected to show a prominent molecular ion peak (M⁺˙) and several characteristic fragment ions.
| m/z | Ion | Predicted Relative Abundance | Description |
| 207/209 | [M]⁺˙ | High | Molecular ion peak (with isotopic peak for ³⁷Cl) |
| 192 | [M - CH₃]⁺ | Moderate | Loss of a methyl radical from the methoxy group |
| 178 | [M - C₂H₃]⁺ | Moderate | Loss of a neutral acetylene molecule |
| 172 | [M - Cl]⁺ | Low | Loss of a chlorine radical |
| 164 | [M - CH₃ - CO]⁺ | Moderate | Subsequent loss of carbon monoxide |
| 140 | [M - Cl - HCN]⁺ | Moderate | Loss of HCN from the quinoline ring after chlorine loss |
Interpretation of the Mass Spectrum:
-
Molecular Ion Peak: The molecular ion peak will appear at m/z 207, corresponding to the molecular weight of the compound with the ³⁵Cl isotope. A smaller peak at m/z 209 (approximately one-third the intensity) will be observed due to the natural abundance of the ³⁷Cl isotope. This isotopic pattern is a definitive indicator of the presence of one chlorine atom.
-
Fragmentation Pattern: The fragmentation of substituted quinolines can be complex. Common fragmentation pathways for methoxyquinolines involve the loss of a methyl radical (CH₃˙) followed by the elimination of carbon monoxide (CO).[8] The quinoline ring itself can undergo fragmentation by losing hydrogen cyanide (HCN).[9] The chloro-substituent can also be lost as a radical. The relative abundances of these fragment ions provide clues about the stability of the different parts of the molecule.
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) for volatile compounds.
-
Ionization: Electron Ionization (EI) at 70 eV is a standard method for generating fragment-rich spectra of small organic molecules.
-
Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio.
-
Detection: An electron multiplier or a similar detector is used to detect the ions.
Conclusion
The combined application of NMR, IR, and MS provides a powerful and comprehensive approach to the structural elucidation of this compound. While the specific spectral data presented in this guide are based on established principles and data from closely related compounds, they provide a robust framework for researchers to interpret their own experimental results. The detailed protocols and interpretation guidelines offered herein are designed to ensure the accurate and reliable characterization of this important chemical entity, thereby facilitating its use in further scientific endeavors.
References
- 1. This compound | C11H10ClNO | CID 807583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound 97 64951-58-2 [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. Structural analysis of C8H6˙+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
An In-Depth Technical Guide to the Synthesis of 4-Chloro-8-methoxy-2-methylquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the primary synthetic pathways for obtaining 4-Chloro-8-methoxy-2-methylquinoline, a key intermediate in pharmaceutical research and development. The document delves into the strategic considerations behind the synthesis, focusing on a robust and widely applicable two-step approach: the initial construction of the quinoline core to form 8-methoxy-2-methylquinolin-4-ol, followed by a targeted chlorination to yield the final product. This guide emphasizes the mechanistic underpinnings of these transformations, provides detailed experimental protocols, and offers insights into reaction optimization and troubleshooting.
Introduction and Strategic Overview
This compound is a substituted quinoline derivative of significant interest in medicinal chemistry. The quinoline scaffold is a privileged structure, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties.[1][2] The specific substitution pattern of the target molecule, featuring a chlorine atom at the 4-position, a methoxy group at the 8-position, and a methyl group at the 2-position, makes it a versatile building block for the synthesis of more complex drug candidates.[3] The chlorine at the 4-position is a particularly useful functional handle, amenable to nucleophilic substitution, allowing for the introduction of various pharmacophores.
The most logical and efficient synthetic strategy for this compound involves a two-stage process:
-
Formation of the Quinoline Core: Synthesis of the precursor, 8-methoxy-2-methylquinolin-4-ol, through a classical quinoline synthesis reaction.
-
Chlorination: Conversion of the 4-hydroxyl group of the precursor to a chloro group.
This approach allows for the controlled construction of the desired quinoline skeleton followed by a reliable functional group interconversion.
Synthesis of the Precursor: 8-Methoxy-2-methylquinolin-4-ol
The formation of the substituted quinolin-4-one core is the critical first step. Among the various classical methods for quinoline synthesis, the Conrad-Limpach synthesis stands out as a highly effective and regioselective approach for preparing 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolinones).[1][4] This method involves the condensation of an aniline with a β-ketoester, followed by a high-temperature cyclization.[1][4]
For the synthesis of 8-methoxy-2-methylquinolin-4-ol, the logical starting materials are 2-methoxyaniline and ethyl acetoacetate .
The Conrad-Limpach Synthesis Pathway
The Conrad-Limpach synthesis proceeds in two distinct stages:
-
Condensation: The reaction of 2-methoxyaniline with ethyl acetoacetate to form an enamine intermediate, ethyl 3-((2-methoxyphenyl)amino)but-2-enoate. This step is typically acid-catalyzed and occurs at moderate temperatures.
-
Cyclization: The thermal intramolecular cyclization of the enamine intermediate at high temperatures (around 250 °C) to yield 8-methoxy-2-methylquinolin-4-ol.[1] The use of a high-boiling, inert solvent such as mineral oil or Dowtherm A is crucial for achieving high yields in this step.[1]
Reaction Mechanism
The mechanism of the Conrad-Limpach synthesis begins with the nucleophilic attack of the aniline nitrogen on the keto group of the β-ketoester. Following the formation of a tetrahedral intermediate, a molecule of water is eliminated to form a Schiff base. This Schiff base then undergoes keto-enol tautomerization to the more stable enamine. The crucial step is the high-temperature electrocyclic ring closure of the enamine, which, after a series of proton transfers and the elimination of ethanol, leads to the formation of the 4-hydroxyquinoline product.[1]
Experimental Protocol: Conrad-Limpach Synthesis of 8-Methoxy-2-methylquinolin-4-ol
Materials:
-
2-methoxyaniline
-
Ethyl acetoacetate
-
Dowtherm A (or mineral oil)
-
Ethanol
-
Concentrated Sulfuric Acid (catalytic amount)
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl)
Step 1: Condensation
-
In a round-bottom flask, combine 2-methoxyaniline (1 equivalent) and ethyl acetoacetate (1.1 equivalents).
-
Add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture at 140-150°C for 2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the aniline.
-
Allow the mixture to cool to room temperature. The product of this step is the intermediate ethyl 3-((2-methoxyphenyl)amino)but-2-enoate.
Step 2: Cyclization
-
To the crude enamine from the previous step, add a high-boiling solvent such as Dowtherm A.
-
Heat the mixture to approximately 250°C and maintain this temperature for 30-60 minutes to effect cyclization.
-
Cool the reaction mixture and dilute with an organic solvent like hexane to precipitate the crude product.
-
Filter the precipitate and wash with hexane to remove the high-boiling solvent.
-
The crude 8-methoxy-2-methylquinolin-4-ol can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of DMF and water.
Data Presentation
| Parameter | Value | Reference |
| Starting Material 1 | 2-methoxyaniline | [5] |
| Starting Material 2 | Ethyl acetoacetate | [5] |
| Reaction Type | Conrad-Limpach Synthesis | [1][4] |
| Key Intermediate | Ethyl 3-((2-methoxyphenyl)amino)but-2-enoate | |
| Cyclization Temperature | ~250 °C | [1] |
| Product | 8-methoxy-2-methylquinolin-4-ol | [6] |
Chlorination of 8-Methoxy-2-methylquinolin-4-ol
The conversion of the 4-hydroxyquinoline precursor to the final 4-chloroquinoline is a standard transformation in heterocyclic chemistry. The most common and effective reagent for this chlorination is phosphorus oxychloride (POCl₃) .[7][8] This reagent readily converts the tautomeric 4-quinolone form to the corresponding 4-chloroquinoline.
Chlorination Reaction
The reaction involves heating the 8-methoxy-2-methylquinolin-4-ol with an excess of phosphorus oxychloride. The reaction can be carried out neat or in the presence of a high-boiling inert solvent. The addition of a catalytic amount of a tertiary amine, such as N,N-dimethylaniline, can sometimes accelerate the reaction.
Reaction Mechanism
The mechanism of chlorination with POCl₃ involves the initial phosphorylation of the hydroxyl group of the 4-hydroxyquinoline (or the oxygen of the carbonyl in the 4-quinolone tautomer) to form a phosphate ester intermediate. This intermediate is a good leaving group. Subsequent nucleophilic attack by a chloride ion (from POCl₃) at the 4-position of the quinoline ring, with the concurrent departure of the phosphate group, yields the desired this compound.
Experimental Protocol: Chlorination of 8-Methoxy-2-methylquinolin-4-ol
Materials:
-
8-methoxy-2-methylquinolin-4-ol
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF, optional catalyst)
-
Ice
-
Ammonium hydroxide or Sodium carbonate solution
-
Dichloromethane or Chloroform for extraction
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, place 8-methoxy-2-methylquinolin-4-ol (1 equivalent).
-
Carefully add an excess of phosphorus oxychloride (3-5 equivalents). A catalytic amount of DMF can be added at this stage.
-
Heat the reaction mixture to reflux (approximately 110°C) for 2-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood. This is a highly exothermic and hazardous step, as POCl₃ reacts violently with water.
-
Neutralize the acidic solution by the slow addition of a saturated sodium carbonate solution or concentrated ammonium hydroxide until the solution is basic (pH > 8).
-
The product will precipitate as a solid. Filter the solid and wash it thoroughly with water. Alternatively, the product can be extracted with an organic solvent such as dichloromethane or chloroform.
-
Dry the organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
The crude this compound can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.
Visualization of Synthesis Pathways
Conrad-Limpach Synthesis of 8-Methoxy-2-methylquinolin-4-ol
Caption: Conrad-Limpach synthesis of the quinolin-4-ol precursor.
Chlorination of 8-Methoxy-2-methylquinolin-4-ol
Caption: Chlorination of the precursor to the final product.
Conclusion
The synthesis of this compound is reliably achieved through a well-established two-step sequence. The Conrad-Limpach synthesis provides an efficient route to the key intermediate, 8-methoxy-2-methylquinolin-4-ol, from readily available starting materials. Subsequent chlorination with phosphorus oxychloride affords the final product in good yield. This guide provides a solid foundation for researchers to successfully synthesize this valuable compound for further applications in drug discovery and development. Careful control of reaction conditions, particularly temperature, and appropriate purification techniques are paramount for obtaining a high-purity product.
References
- 1. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 2. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 3. WO2007060685A1 - An improved process for the synthesis of quinoline derivatives - Google Patents [patents.google.com]
- 4. synarchive.com [synarchive.com]
- 5. benchchem.com [benchchem.com]
- 6. 8-Methoxy-2-methylquinolin-4-ol | C11H11NO2 | CID 308133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to 4-Chloro-8-methoxy-2-methylquinoline: Synthesis, Properties, and Therapeutic Potential
Introduction: Unveiling a Key Building Block in Medicinal Chemistry
4-Chloro-8-methoxy-2-methylquinoline is a substituted quinoline derivative that has garnered significant interest within the scientific community, particularly in the realm of drug discovery and development. Its unique structural scaffold serves as a versatile precursor for the synthesis of a myriad of complex molecules with diverse biological activities. The strategic placement of a reactive chlorine atom at the 4-position, a methoxy group at the 8-position, and a methyl group at the 2-position of the quinoline ring system imparts specific physicochemical properties that make it an invaluable intermediate in the synthesis of targeted therapeutic agents. This technical guide provides a comprehensive overview of the historical context, synthesis, physicochemical characteristics, and potential applications of this compound, tailored for researchers, scientists, and professionals in the field of drug development.
A Journey Through Time: The Historical Context of Quinoline Derivatives
The story of this compound is intrinsically linked to the broader history of quinoline chemistry. The quinoline ring system, a bicyclic aromatic heterocycle, was first isolated from coal tar in the 19th century. This discovery paved the way for extensive research into the synthesis and pharmacological properties of its derivatives. Seminal works by chemists such as Skraup, Doebner, von Miller, and Friedländer established foundational synthetic methodologies that are still in use today. These classical reactions enabled the systematic exploration of the quinoline scaffold, leading to the discovery of potent therapeutic agents, most notably the antimalarial drug quinine. The enduring legacy of these early investigations is the recognition of the quinoline nucleus as a "privileged scaffold" in medicinal chemistry, capable of interacting with a wide range of biological targets.
The Synthetic Pathway: A Step-by-Step Guide to the Preparation of this compound
The synthesis of this compound is a multi-step process that hinges on the initial construction of the quinoline core, followed by functional group manipulations. A representative and scientifically sound synthetic route involves the chlorination of the precursor, 4-hydroxy-8-methoxy-2-methylquinoline.
Precursor Synthesis: The Conrad-Limpach-Knorr Approach
The synthesis of the key intermediate, 4-hydroxy-8-methoxy-2-methylquinoline, can be efficiently achieved via a modified Conrad-Limpach-Knorr synthesis. This established method involves the condensation of an aniline derivative with a β-ketoester.
Experimental Protocol: Synthesis of 4-hydroxy-8-methoxy-2-methylquinoline
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-methoxy-aniline (1 equivalent) and ethyl acetoacetate (1.1 equivalents).
-
Condensation: Heat the reaction mixture at 140-150°C for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Cyclization: After the initial condensation, slowly add a high-boiling point solvent such as Dowtherm A or mineral oil to the reaction mixture. Increase the temperature to 250-260°C and maintain for 30-60 minutes to facilitate the thermal cyclization.
-
Work-up and Purification: Cool the reaction mixture and pour it into a large volume of petroleum ether to precipitate the crude product. The solid is then collected by filtration and purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure 4-hydroxy-8-methoxy-2-methylquinoline.
Chlorination: Introducing the Key Functional Group
The pivotal step in the synthesis of the title compound is the conversion of the hydroxyl group at the 4-position to a chlorine atom. This is typically accomplished using a chlorinating agent such as phosphorus oxychloride (POCl₃).
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a well-ventilated fume hood, suspend 4-hydroxy-8-methoxy-2-methylquinoline (1 equivalent) in an excess of phosphorus oxychloride (5-10 equivalents) in a round-bottom flask fitted with a reflux condenser.
-
Chlorination Reaction: Heat the reaction mixture to reflux (approximately 110°C) and maintain for 2-4 hours. The reaction should be monitored by TLC until the starting material is consumed.
-
Work-up: After completion, carefully quench the reaction by slowly pouring the mixture onto crushed ice with vigorous stirring. This will hydrolyze the excess phosphorus oxychloride.
-
Neutralization and Extraction: Neutralize the acidic aqueous solution with a base, such as a saturated sodium bicarbonate solution, until the pH is approximately 8. Extract the aqueous layer multiple times with a suitable organic solvent, such as dichloromethane or ethyl acetate.
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound as a solid.
Caption: Synthetic workflow for this compound.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of this compound is essential for its application in further synthetic endeavors and biological studies.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀ClNO | [1] |
| Molecular Weight | 207.66 g/mol | [1] |
| CAS Number | 64951-58-2 | [1] |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 89-93 °C | [2] |
| Solubility | Soluble in most organic solvents (e.g., dichloromethane, chloroform, ethyl acetate) |
Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl group, the methoxy group, and the aromatic protons on the quinoline ring system.
-
¹³C NMR: The carbon NMR spectrum will display distinct peaks corresponding to the eleven carbon atoms in the molecule.
-
Mass Spectrometry (MS): The mass spectrum will exhibit a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern for the presence of a chlorine atom.
-
Infrared (IR) Spectroscopy: The IR spectrum will show absorption bands corresponding to the C-Cl, C-O, and aromatic C-H and C=C stretching vibrations.
Applications in Drug Discovery and Development
The true value of this compound lies in its utility as a versatile intermediate for the synthesis of biologically active molecules. The chlorine atom at the 4-position is a key functional handle, susceptible to nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups and the construction of diverse molecular libraries.
A compelling example of its potential is highlighted in the synthesis of a closely related compound, 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline. This derivative has demonstrated significant cytotoxicity against colorectal cancer cell lines.[3] The mechanism of action was found to involve the modulation of the PI3K/AKT/mTOR signaling pathway, a critical pathway often dysregulated in cancer.[3] This finding strongly suggests that this compound can serve as a crucial starting material for the development of novel anticancer agents.
References
- 1. 4-氯-8-甲氧基-2-甲基喹啉 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound, 95% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 4-Chloro-8-methoxy-2-methylquinoline: A Versatile Synthetic Building Block
Abstract
This guide provides a comprehensive technical overview of 4-Chloro-8-methoxy-2-methylquinoline, a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. The quinoline scaffold is a well-established "privileged structure" due to its prevalence in a wide array of bioactive molecules and functional materials.[1][2] This document elucidates the strategic importance of the C4-chloro substituent as a versatile synthetic handle, primarily for nucleophilic aromatic substitution (SNAr) reactions, which allows for the introduction of diverse functional groups.[3] We will explore the synthesis of the title compound, its characteristic reactivity, and provide field-proven protocols for its application in the development of novel molecular entities. This guide is intended for chemists, pharmacologists, and drug development professionals seeking to leverage this potent building block in their research endeavors.
Introduction: The Strategic Value of a Functionalized Quinoline
The quinoline ring system, a fusion of benzene and pyridine rings, is a cornerstone of heterocyclic chemistry and drug discovery.[4] Its derivatives are known to exhibit a vast spectrum of pharmacological activities, including antimalarial, anticancer, antimicrobial, and anti-inflammatory properties.[1][5] The synthetic utility of a quinoline derivative is largely defined by the nature and position of its substituents.
In this compound, each substituent serves a distinct and strategic purpose:
-
The 4-Chloro Group: This is the primary reactive site of the molecule. The electron-withdrawing effect of the quinoline nitrogen atom activates the C4 position towards nucleophilic attack, making the chloride an excellent leaving group.[3] This facilitates a broad range of nucleophilic aromatic substitution (SNAr) reactions, which is the most common method for functionalizing this position.[3][6]
-
The 8-Methoxy Group: This electron-donating group on the benzene portion of the ring system modulates the electronic properties of the molecule. It can influence the overall lipophilicity and metabolic stability of derivatives, and potentially direct further electrophilic substitution reactions if required.
-
The 2-Methyl Group: Often referred to as a "quinaldine" derivative, the methyl group at the C2 position can influence the molecule's steric profile and binding interactions with biological targets. It also provides a potential site for further chemical modification, such as oxidation or condensation reactions.
The combination of these features makes this compound a highly valuable and versatile precursor for constructing libraries of novel compounds for screening and development.[7]
Physicochemical Properties and Spectroscopic Profile
A clear understanding of the fundamental properties of a building block is critical for its effective use in synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 64951-58-2 | [8] |
| Molecular Formula | C₁₁H₁₀ClNO | [8] |
| Molecular Weight | 207.66 g/mol | [9] |
| IUPAC Name | This compound | [8] |
| Appearance | Typically an off-white to light brown solid | N/A |
| Melting Point | Not consistently reported; requires experimental verification | N/A |
| SMILES | CC1=CC(=C2C=CC=C(C2=N1)OC)Cl | [8] |
| InChIKey | RHSCPZBPNUZBOA-UHFFFAOYSA-N | [8] |
Spectroscopic Characterization (Expected)
While raw spectral data is not publicly available, an experienced chemist can predict the key features based on the molecule's structure.[10]
-
¹H NMR: The spectrum should show distinct signals for the aromatic protons on both rings, with their chemical shifts and coupling patterns being indicative of their positions. A singlet around δ 4.0 ppm would correspond to the methoxy (-OCH₃) protons, and another singlet around δ 2.7 ppm would represent the methyl (-CH₃) protons.
-
¹³C NMR: The spectrum will display 11 distinct carbon signals. The carbon bearing the chlorine (C4) would be significantly shifted. The signals for the methoxy and methyl carbons would appear in the aliphatic region.
-
Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ in an approximate 3:1 ratio, which is indicative of the presence of a single chlorine atom.
Synthesis of the Building Block
The most common and logical synthetic route to 4-chloroquinolines involves the chlorination of the corresponding 4-hydroxyquinoline (or its tautomer, quinolin-4-one). This transformation is typically achieved using standard chlorinating agents like phosphorus oxychloride (POCl₃) or a mixture of POCl₃ and phosphorus pentachloride (PCl₅).[11][12][13]
Caption: General workflow for the synthesis of the title compound.
Experimental Protocol: Chlorination of 4-Hydroxy-8-methoxy-2-methylquinoline
Causality: Phosphorus oxychloride is a highly effective dehydrating and chlorinating agent for converting hydroxyl groups on heteroaromatic rings, such as 4-hydroxyquinolines, into chlorides. The reaction proceeds via the formation of a phosphate ester intermediate, which is then displaced by a chloride ion. Using a high boiling point solvent or neat POCl₃ under reflux is often necessary to drive the reaction to completion.
-
Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-hydroxy-8-methoxy-2-methylquinoline (1.0 eq) in phosphorus oxychloride (5-10 eq). Note: The reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.
-
Reaction: Heat the mixture to reflux (approx. 105 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Work-up: Allow the reaction mixture to cool to room temperature. Slowly and carefully pour the mixture onto crushed ice with vigorous stirring. This will quench the excess POCl₃. Caution: This is a highly exothermic process.
-
Neutralization: The acidic aqueous solution is then neutralized by the slow addition of a saturated sodium carbonate or sodium hydroxide solution until the pH is basic (pH > 8). This will precipitate the product.
-
Isolation & Purification: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water. The crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol or acetone) or by column chromatography on silica gel to yield the pure this compound.
Core Reactivity: The Nucleophilic Aromatic Substitution (SNAr) Reaction
The primary utility of this compound stems from its susceptibility to SNAr reactions. This reaction class is fundamental to the synthesis of a vast number of biologically active compounds.[3]
The mechanism involves two key steps:
-
Addition: A nucleophile attacks the electron-deficient C4 carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
-
Elimination: The chloride ion is expelled as a leaving group, restoring the aromaticity of the quinoline ring.
Caption: The two-step addition-elimination mechanism of SNAr.
Scope of Nucleophiles
A wide variety of nucleophiles can be employed, making this building block exceptionally versatile.
-
Nitrogen Nucleophiles (Amines): This is arguably the most important application, forming the basis for many antimalarial drugs like Chloroquine.[1][6] Primary and secondary amines react readily, often under thermal conditions or with acid catalysis, to yield 4-aminoquinoline derivatives.[14][15]
-
Sulfur Nucleophiles (Thiols/Thiourea): Reaction with thiols or thiourea provides access to 4-thioquinolines and their derivatives, which are also of synthetic interest.[11]
-
Oxygen Nucleophiles (Alcohols/Phenols): Alkoxides and phenoxides can displace the chloride to form 4-alkoxy or 4-aryloxy quinolines, although harsher conditions may be required compared to N- or S-nucleophiles.
-
Other Nucleophiles: Reagents like sodium azide and hydrazine can be used to introduce azido and hydrazino functionalities, respectively, which can be further elaborated into other functional groups.[11]
Application in Drug Discovery: A Practical Workflow
This building block is an ideal starting point for generating a library of diverse compounds for high-throughput screening.
Experimental Protocol: Synthesis of a 4-Aminoquinoline Derivative
Causality: The direct coupling of an amine with a 4-chloroquinoline is a robust and widely used method.[6] The reaction is often carried out in a high-boiling polar solvent to ensure sufficient energy to overcome the activation barrier. A base may be added to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.
-
Preparation: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., NMP, DMF, or isopropanol), add the desired primary or secondary amine (1.0-1.5 eq) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.5 eq).
-
Reaction: Heat the mixture to 80-120 °C. The reaction can be performed using conventional heating or, for faster optimization, in a microwave reactor.[3] Monitor the reaction by TLC or LC-MS.
-
Work-up: After completion, cool the mixture and remove the solvent under reduced pressure.
-
Isolation: Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer and purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure 4-substituted aminoquinoline derivative.
Caption: A typical drug discovery cascade using the building block.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:
-
H301 (Toxic if swallowed): Indicates acute oral toxicity.[8][9]
-
H318 (Causes serious eye damage): Indicates a risk of severe eye irritation or damage.[8][9]
Precautions:
-
Always handle this compound in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and direct contact with skin and eyes.
-
Refer to the Safety Data Sheet (SDS) provided by the supplier for complete safety information.
Conclusion
This compound is a high-value synthetic intermediate whose true potential is realized through the strategic exploitation of its C4-chloro group. Its straightforward reactivity via nucleophilic aromatic substitution provides a reliable and versatile platform for accessing a wide range of novel quinoline derivatives. For researchers in drug discovery and materials science, this building block offers an efficient route to complex molecules, enabling the rapid exploration of chemical space and the development of new lead compounds with tailored properties.
References
- 1. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 3. benchchem.com [benchchem.com]
- 4. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. This compound | C11H10ClNO | CID 807583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound 97 64951-58-2 [sigmaaldrich.com]
- 10. This compound(64951-58-2) 1H NMR [m.chemicalbook.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
A Technical Guide to the Potential Biological Activities of 4-Chloro-8-methoxy-2-methylquinoline
Introduction: The Quinoline Scaffold as a Cornerstone in Medicinal Chemistry
Quinoline, a bicyclic heteroaromatic compound, represents a "privileged scaffold" in the landscape of drug discovery and development.[1] Its rigid structure and the ability to undergo substitution at various positions allow for the fine-tuning of steric, electronic, and physicochemical properties, making it a versatile template for interacting with a wide range of biological targets.[2] From the historical success of quinine in combating malaria to modern applications in oncology and infectious diseases, quinoline derivatives continue to be a fertile ground for the identification of novel therapeutic agents.[2] This guide focuses on a specific, yet under-explored derivative, 4-Chloro-8-methoxy-2-methylquinoline, providing a technical framework for researchers, scientists, and drug development professionals to investigate its potential biological activities. While direct studies on this compound are scarce, compelling evidence from structurally related analogs suggests a strong rationale for its investigation as a potential anticancer, antimicrobial, and anti-inflammatory agent.
Chemical Profile of this compound
Before delving into its potential biological functions, it is crucial to understand the fundamental chemical and physical properties of the molecule.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀ClNO | [3] |
| Molecular Weight | 207.66 g/mol | [4] |
| CAS Number | 64951-58-2 | [3] |
| Appearance | Solid | [4] |
| Melting Point | 80-85 °C | [4] |
| SMILES | COc1cccc2c(Cl)cc(C)nc12 | [4] |
| InChI | 1S/C11H10ClNO/c1-7-6-9(12)8-4-3-5-10(14-2)11(8)13-7/h3-6H,1-2H3 | [4] |
Part 1: The Rationale for Investigation - Insights from a Close Structural Analog
A pivotal study revealed that this analog exhibits remarkable cytotoxicity against colorectal cancer cell lines, HCT116 and Caco-2, with IC₅₀ values of 0.35 µM and 0.54 µM, respectively.[5] This activity was significantly more potent than the parent compound, neocryptolepine, and the commonly used chemotherapeutic agent, 5-fluorouracil.[5] The mechanism of action was elucidated to be the modulation of the PI3K/AKT/mTOR signaling pathway, a critical cascade that is frequently dysregulated in cancer, controlling cell proliferation, survival, and metastasis.[5][6] The compound was shown to induce cell cycle arrest at the G2/M phase, promote the generation of reactive oxygen species, and trigger apoptosis.[5]
This strong evidence for the potent anticancer activity of a closely related molecule provides a solid foundation and a clear scientific rationale for investigating this compound as a potential anticancer agent. The shared structural motifs suggest that it may also target the PI3K/AKT/mTOR pathway.
Part 2: Proposed Biological Activities and Investigative Methodologies
Based on the broader understanding of quinoline derivatives and the specific insights from its close analog, we propose a focused investigation into three key areas of potential biological activity for this compound: anticancer, antimicrobial, and anti-inflammatory.
Potential Anticancer Activity
The primary hypothesis is that this compound possesses anticancer properties, likely mediated through the inhibition of key signaling pathways such as PI3K/AKT/mTOR.
The initial step is to determine the compound's cytotoxic effects against a panel of human cancer cell lines.
Experimental Protocol: MTT Assay for Cytotoxicity Screening
-
Cell Culture: Culture human cancer cell lines (e.g., HCT116 colorectal carcinoma, MCF-7 breast adenocarcinoma, A549 lung carcinoma, and a non-cancerous cell line like MRC-5 for selectivity assessment) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, maintained at 37°C in a humidified 5% CO₂ atmosphere.
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM) in the cell culture medium. Add the diluted compound to the respective wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting a dose-response curve.
Illustrative Data from a Structurally Related Compound (2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline)
| Cell Line | IC₅₀ (µM) | Cancer Type | Reference |
| HCT116 | 0.35 | Colorectal Carcinoma | [5] |
| Caco-2 | 0.54 | Colorectal Adenocarcinoma | [5] |
| PANC-1 | 2.13 | Pancreatic Cancer | [5] |
| SMMC-7721 | 2.58 | Liver Cancer | [5] |
| AGS | 2.87 | Gastric Cancer | [5] |
| HIEC (Normal) | >10 | Normal Intestinal Epithelial | [5] |
This table presents data for a structurally related indoloquinoline to highlight the potential potency and selectivity that could be investigated for this compound.
Should the initial cytotoxicity screening yield promising results, the next logical step is to investigate the underlying mechanism of action.
Experimental Workflow for Mechanistic Elucidation
References
- 1. Buy this compound (EVT-460737) | 64951-58-2 [evitachem.com]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. This compound | C11H10ClNO | CID 807583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-氯-8-甲氧基-2-甲基喹啉 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting the PI3K/Akt/mTOR pathway: effective combinations and clinical considerations - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility and Stability of 4-Chloro-8-methoxy-2-methylquinoline
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Abstract
4-Chloro-8-methoxy-2-methylquinoline is a substituted quinoline derivative with potential applications in medicinal chemistry and materials science. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its effective utilization in research and development. This guide provides a comprehensive overview of the known characteristics of this compound and presents detailed, field-proven methodologies for its solubility assessment and stability profiling. The protocols described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data. This document is intended to serve as a practical resource for scientists and researchers, enabling them to handle, formulate, and develop this compound with a strong foundation of scientific understanding.
Introduction to this compound
Quinoline and its derivatives are a class of heterocyclic compounds that have garnered significant interest due to their diverse biological activities and applications in various scientific fields. This compound, with the molecular formula C₁₁H₁₀ClNO, is a solid at room temperature with a melting point range of 80-85 °C.[1] Its structure, featuring a chloro substituent at the 4-position, a methoxy group at the 8-position, and a methyl group at the 2-position of the quinoline ring, imparts specific chemical properties that influence its behavior in different environments. The recommended storage condition for this compound is 2-8°C.[1]
A comprehensive understanding of the solubility and stability of this compound is a critical prerequisite for its advancement in any application, from initial in vitro assays to formulation development. This guide will delve into the theoretical and practical aspects of these two key parameters.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These values are essential for predicting its behavior and for designing relevant experimental protocols.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀ClNO | PubChem[2] |
| Molecular Weight | 207.66 g/mol | Sigma-Aldrich[1] |
| Melting Point | 80-85 °C | Sigma-Aldrich[1] |
| Boiling Point (Predicted) | 308.8 ± 37.0 °C | ChemicalBook[3] |
| Density (Predicted) | 1.228 ± 0.06 g/cm³ | ChemicalBook |
| Appearance | White to yellow or pale purple to brown solid | Sigma-Aldrich[1] |
| Storage Temperature | 2-8°C | Sigma-Aldrich[1] |
Solubility Profile
Causality Behind Solvent Selection
The choice of solvents for solubility determination should be guided by the intended application. For drug development, a range of aqueous buffers at different pH values is essential to mimic physiological conditions. Organic solvents are important for understanding its behavior in synthetic reactions, purification, and formulation with co-solvents.
Experimental Protocol for Solubility Determination (Equilibrium Shake-Flask Method)
This protocol is a standard and reliable method for determining the equilibrium solubility of a compound.
Materials:
-
This compound
-
A selection of solvents (e.g., Water, Phosphate Buffered Saline (PBS) pH 7.4, 0.1 N HCl, 0.1 N NaOH, Ethanol, Methanol, Acetonitrile, Dimethyl Sulfoxide (DMSO))
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Analytical balance
-
Volumetric flasks and pipettes
Step-by-Step Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent. The excess solid should be clearly visible.
-
-
Equilibration:
-
Tightly cap the vials and place them in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C).
-
Shake the vials for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.
-
-
Sample Preparation for Analysis:
-
Carefully withdraw an aliquot of the clear supernatant.
-
Dilute the aliquot with a suitable solvent (mobile phase is often a good choice) to a concentration within the linear range of the analytical method.
-
-
Quantification by HPLC:
-
Analyze the diluted samples using a validated, stability-indicating HPLC method (see Section 5 for a recommended method).
-
Determine the concentration of the dissolved compound by comparing its peak area to a standard curve prepared from known concentrations of this compound.
-
-
Calculation of Solubility:
-
Calculate the solubility in the original solvent by taking into account the dilution factor.
-
Workflow for Solubility Determination:
Caption: Workflow for equilibrium solubility determination.
Stability Profile
Assessing the stability of this compound is critical for determining its shelf-life, appropriate storage conditions, and potential degradation pathways. Forced degradation studies, as recommended by the International Council for Harmonisation (ICH) guidelines, are an essential tool for this purpose.[4][5][6][7][8]
Potential Degradation Pathways of Quinoline Derivatives
Based on the chemical structure of this compound and the known degradation patterns of related compounds, several degradation pathways can be anticipated:
-
Hydrolysis: The chloro group at the 4-position may be susceptible to nucleophilic substitution by water or hydroxide ions, leading to the formation of the corresponding 4-hydroxy derivative.
-
Oxidation: The quinoline ring system can be susceptible to oxidation, potentially leading to the formation of N-oxides or hydroxylated products.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions, leading to a variety of degradation products.
Experimental Protocol for Forced Degradation Studies
This protocol outlines the conditions for conducting forced degradation studies to assess the intrinsic stability of this compound.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Calibrated oven
-
Photostability chamber
-
HPLC system with UV or Mass Spectrometry (MS) detector
Step-by-Step Methodology:
-
Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.
-
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at a controlled temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat at a controlled temperature (e.g., 60°C) for a defined period.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for a defined period.
-
Thermal Degradation: Expose the solid compound to dry heat in an oven (e.g., 80°C) for a defined period.
-
Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Sample Analysis:
-
At appropriate time points, withdraw samples from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples using a validated, stability-indicating HPLC method.
-
-
Data Evaluation:
-
Determine the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to that of an unstressed control.
-
Identify and characterize any significant degradation products using techniques such as LC-MS.
-
Workflow for Forced Degradation Studies:
Caption: Workflow for forced degradation studies.
Recommended Analytical Methodology: HPLC
A robust and validated High-Performance Liquid Chromatography (HPLC) method is essential for the accurate quantification of this compound in both solubility and stability studies. The following method is a good starting point for method development.
| Parameter | Recommended Condition |
| Column | C18 Reverse-Phase (e.g., 4.6 mm x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Phosphoric acid or Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | A suitable gradient from low to high organic content |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at a suitable wavelength (to be determined by UV scan) |
Rationale for Method Parameters:
-
A C18 column is a versatile and commonly used stationary phase for the separation of moderately nonpolar compounds like quinoline derivatives.
-
An acidic mobile phase is often used to ensure the ionization state of the analyte is consistent, leading to better peak shape.[9]
-
Gradient elution is recommended to ensure good separation of the parent compound from any potential impurities or degradation products.
-
UV detection is a robust and widely available detection method. The optimal wavelength should be determined by performing a UV scan of the compound.
Conclusion
This technical guide provides a comprehensive framework for understanding and evaluating the solubility and stability of this compound. While specific experimental data for this compound is limited, the provided protocols, based on established scientific principles and regulatory guidelines, offer a clear path for researchers to generate high-quality, reliable data. By following these methodologies, scientists and drug development professionals can build a solid foundation for the successful application of this compound in their research and development endeavors.
References
- 1. 4-氯-8-甲氧基-2-甲基喹啉 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound | C11H10ClNO | CID 807583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 64951-58-2 [chemicalbook.com]
- 4. Forced Degradation Studies | Semantic Scholar [semanticscholar.org]
- 5. ajrconline.org [ajrconline.org]
- 6. Guidelines for Pharmaceutical Stability Study | Pharmaguideline [pharmaguideline.com]
- 7. pharma.gally.ch [pharma.gally.ch]
- 8. ajrconline.org [ajrconline.org]
- 9. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Sourcing 4-Chloro-8-methoxy-2-methylquinoline for Research and Development
This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the procurement and qualification of 4-Chloro-8-methoxy-2-methylquinoline (CAS No. 64951-58-2). The focus is on ensuring the quality and consistency of this critical building block for reproducible and successful downstream applications.
Introduction: The Strategic Importance of this compound
This compound is a heterocyclic aromatic compound belonging to the quinoline family. Its structure, featuring a reactive chloro group at the 4-position and methoxy and methyl groups on the quinoline core, makes it a highly versatile intermediate in medicinal chemistry and materials science.
-
Chemical Identity:
The quinoline scaffold is a privileged structure in drug discovery, appearing in numerous compounds with a wide range of biological activities.[3][4] Specifically, this compound serves as a key precursor for the synthesis of novel antimalarial, antiviral, and antibacterial agents.[5] The chlorine atom at the 4-position is a prime site for nucleophilic substitution or cross-coupling reactions, allowing for the introduction of diverse functional groups to modulate biological activity.[5][6] Furthermore, its electron-rich aromatic system makes it valuable in the development of fluorescent probes and specialized ligands for coordination chemistry.[5] Given its role as a foundational piece in multi-step syntheses, the procurement of this reagent with high, verifiable purity is paramount to the integrity of any research program.
Landscape of Commercial Suppliers
A variety of chemical suppliers offer this compound, often with differing purity grades and available quantities. The choice of supplier should be guided by the specific requirements of the intended application, balancing cost with the need for stringent quality control. Below is a comparative summary of prominent suppliers.
| Supplier | Product/Catalog Number | Purity/Grade | Available Quantities | Key Notes |
| Sigma-Aldrich (Merck) | 767069 | 97% | 1 g, 5 g | Form: solid; Storage: 2-8°C.[2][7] |
| Thermo Scientific (Alfa Aesar) | H55579 | ≥94.0% (HPLC) | 5 g | Form: Crystals or powder; Proton NMR conforms to structure.[8] |
| Matrix Fine Chemicals | MM64951582N14 | 97% | Small and large quantities available upon request. | - |
| BLD Pharm | BD138656 | - | Cold-chain transportation noted.[9] | - |
| Amitychem (via ECHEMI) | - | Different grades available. | Inquire for bulk. | Manufactory with 6 years on ECHEMI platform. |
| Hangzhou Leap Chem Co., Ltd. | - | ≥97% (HPLC) | Inquire for quantities. | Provides specifications for appearance, water content, and 1H NMR.[5] |
This table is representative and not exhaustive. Researchers should always verify current specifications and availability directly with the supplier.
Workflow for Supplier Selection and Material Qualification
The process of selecting a supplier and qualifying a new batch of starting material is a critical, self-validating system. It ensures that the chemical entity being introduced into a workflow is precisely what it is purported to be, both in identity and purity. This workflow minimizes the risk of failed reactions, ambiguous biological data, and irreproducible results.
Caption: Workflow for selecting a supplier and performing incoming QC.
Critical Quality Control Parameters: The Science Behind the Specifications
Do not rely solely on the label. Independent verification is the cornerstone of scientific integrity. The following parameters are critical for validating the quality of this compound.
-
Purity Assessment (Chromatography):
-
Why it's critical: The stated purity (e.g., 97%) refers to the percentage of the target molecule in the mixture.[2] Impurities, even in small amounts, can be structurally related compounds from the synthesis (e.g., starting materials, over-chlorinated species, or isomers) that may have their own reactivity or biological activity, confounding results. High-Performance Liquid Chromatography (HPLC) is the gold standard for quantifying the purity of non-volatile organic compounds like this quinoline derivative.
-
What to look for: A clean chromatogram with a single major peak at the expected retention time. The area percentage of this peak should align with the supplier's specification.
-
-
Structural Verification (Spectroscopy):
-
Why it's critical: It is essential to confirm that the molecular structure is correct. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, provides a definitive fingerprint of the molecule's structure by showing the chemical environment of each hydrogen atom. Mass Spectrometry (MS) confirms the molecular weight of the compound.[1][10]
-
What to look for: In the ¹H NMR spectrum, the observed chemical shifts, splitting patterns, and integrations should match the known structure of this compound. The MS should show a molecular ion peak corresponding to its molecular weight (approx. 207.66 g/mol ).
-
-
Physical Properties:
-
Why it's critical: The melting point (mp) is a simple yet powerful indicator of purity. A pure crystalline solid will have a sharp and narrow melting range. Impurities tend to depress and broaden the melting range. The reported melting point is in the range of 80-85 °C.[2] Appearance (color and form) serves as a first-pass check; any deviation from the expected off-white or yellow solid could indicate degradation or contamination.[5][8]
-
What to look for: A sharp melting point within the specified range. The physical appearance should be consistent with the supplier's description (e.g., "White to yellow or pale purple to brown crystals or powder").[8]
-
Experimental Protocol: Incoming Quality Control Analysis
This section outlines a standard operating procedure for the in-house validation of a newly acquired batch of this compound.
Objective: To verify the identity, purity, and integrity of the received material against the supplier's Certificate of Analysis (CoA).
1. Documentation and Visual Inspection:
- Log the material upon receipt, noting the supplier, lot number, and date.
- Cross-reference the container label with the purchase order and the CoA.
- Visually inspect the container for damage.
- Observe the material's physical appearance (color, crystallinity) and note any deviations from the specifications.
2. Melting Point Determination:
- Load a small, dry sample into a capillary tube.
- Place the tube in a calibrated melting point apparatus.
- Heat at a ramp rate of 1-2 °C per minute near the expected melting point (80-85 °C).[2]
- Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid.
- Acceptance Criteria: The observed range should be narrow (≤ 2 °C) and fall within the supplier's specified range.
3. Purity Verification by HPLC:
- Sample Preparation: Prepare a stock solution of ~1 mg/mL in acetonitrile. Dilute as necessary to an appropriate concentration for analysis (e.g., 0.1 mg/mL).
- HPLC Conditions (Example Method):
- Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.
- Mobile Phase: Isocratic elution with 60:40 Acetonitrile:Water (with 0.1% formic acid).
- Flow Rate: 1.0 mL/min.
- Detection: UV at 254 nm.
- Injection Volume: 10 µL.
- Analysis: Run the sample and integrate the peaks.
- Acceptance Criteria: The purity, calculated as the area percent of the main peak, should be ≥ 97% (or as specified by the supplier).
4. Identity Confirmation by ¹H NMR Spectroscopy:
- Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃).
- Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.
- Analysis: Analyze the resulting spectrum for characteristic peaks corresponding to the structure. The expected shifts in CDCl₃ would be approximately:
- Aromatic protons (4H).
- Methoxy protons (-OCH₃, singlet, ~4.0 ppm).
- Methyl protons (-CH₃, singlet, ~2.6 ppm).
- Acceptance Criteria: The obtained spectrum must be consistent with the structure of this compound and match reference spectra or the data provided by the supplier.[5][8]
Safety, Handling, and Storage
Proper handling is essential for researcher safety and maintaining the chemical's integrity.
-
Hazard Profile: this compound is classified as toxic if swallowed (H301) and causes serious eye damage (H318).[2][10]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[10]
-
Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid creating dust. Do not eat, drink, or smoke when using this product.[10]
-
Storage: Store in a tightly sealed container in a cool, dry place. The recommended storage temperature is often refrigerated at 2-8°C to ensure long-term stability.[2]
References
- 1. This compound | CAS 64951-58-2 [matrix-fine-chemicals.com]
- 2. 4-氯-8-甲氧基-2-甲基喹啉 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. jptcp.com [jptcp.com]
- 4. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. leapchem.com [leapchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Sigma Aldrich this compound 1 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]
- 8. H50559.06 [thermofisher.com]
- 9. 64951-58-2|this compound|BLD Pharm [bldpharm.com]
- 10. Page loading... [guidechem.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-Chloro-8-methoxy-2-methylquinoline and Its Derivatives
Abstract: This document provides a comprehensive guide for the synthesis of 4-chloro-8-methoxy-2-methylquinoline, a key intermediate in the development of novel therapeutic agents. The protocol details a robust two-step synthetic strategy, commencing with the formation of an 8-methoxy-2-methylquinolin-4-ol intermediate via a thermally-driven cyclization, followed by a Vilsmeier-Haack-type chlorination to yield the target compound. Furthermore, a general protocol for the subsequent derivatization of the 4-chloroquinoline core via nucleophilic aromatic substitution is presented, enabling the creation of diverse chemical libraries for drug discovery and related research. This guide is intended for researchers and scientists in the fields of organic synthesis, medicinal chemistry, and drug development.
Strategic Overview: A Two-Stage Synthetic Approach
The synthesis of this compound is most effectively achieved through a two-part strategy. This approach is designed for efficiency and scalability, ensuring high purity of the final product.
-
Stage 1: Synthesis of the Quinolin-4-ol Intermediate. The foundational quinoline scaffold is constructed via the Conrad-Limpach reaction. This involves the reaction of 2-methoxyaniline with ethyl acetoacetate to form an intermediate enamine, which is then cyclized at high temperature to yield 8-methoxy-2-methylquinolin-4-ol. This thermal cyclization is a critical step that forms the heterocyclic core.
-
Stage 2: Chlorination of the Quinolin-4-ol. The hydroxyl group at the 4-position is subsequently converted to a chloro group. This is accomplished using a potent chlorinating agent, phosphorus oxychloride (POCl₃). The resulting 4-chloro group is an excellent leaving group, rendering the molecule highly susceptible to nucleophilic substitution for subsequent derivatization.[1]
The overall workflow is depicted below.
Figure 1: Overall synthetic workflow.
Part I: Synthesis of 8-Methoxy-2-methylquinolin-4-ol
Principle and Rationale
The Combes quinoline synthesis and its variations, like the Conrad-Limpach reaction, are classic methods for constructing the quinoline core.[2][3] This protocol utilizes the reaction between an aniline (2-methoxyaniline) and a β-ketoester (ethyl acetoacetate). The reaction proceeds in two key phases:
-
Enamine Formation: A nucleophilic attack by the aniline nitrogen on the ketone carbonyl of ethyl acetoacetate, followed by dehydration, forms a stable β-aminoacrylate intermediate.
-
Thermal Cyclization: At elevated temperatures (typically ~250 °C), an intramolecular cyclization occurs, followed by tautomerization to yield the thermodynamically stable quinolin-4-ol product. The high temperature is necessary to overcome the activation energy for the ring-closing step.
Detailed Experimental Protocol
Materials:
-
2-Methoxyaniline
-
Ethyl acetoacetate
-
High-boiling point solvent (e.g., Dowtherm A or diphenyl ether)
-
Ethanol
-
Hexanes
Procedure:
-
In a round-bottom flask equipped with a condenser, combine 2-methoxyaniline (1.0 eq) and ethyl acetoacetate (1.1 eq).
-
Heat the mixture at 140-150 °C for 1-2 hours. Water and ethanol will be evolved as byproducts. The reaction can be monitored by Thin Layer Chromatography (TLC) for the consumption of the aniline.
-
Once the initial condensation is complete, add a high-boiling solvent (e.g., Dowtherm A) to the reaction mixture.
-
Increase the temperature to 250 °C and maintain it for 1-2 hours. The product will precipitate out of the hot solution.
-
Allow the mixture to cool to room temperature. The solid product can be collected by vacuum filtration.
-
Wash the collected solid with a non-polar solvent like hexanes or ether to remove the high-boiling solvent.
-
Recrystallize the crude product from hot ethanol or a suitable solvent system to yield pure 8-methoxy-2-methylquinolin-4-ol as a solid.
Reactant Data
| Reagent | M.W. ( g/mol ) | Equivalents | Moles | Mass/Volume |
| 2-Methoxyaniline | 123.15 | 1.0 | x | y |
| Ethyl acetoacetate | 130.14 | 1.1 | 1.1x | z |
Part II: Synthesis of this compound
Principle and Rationale
The conversion of the quinolin-4-ol to the 4-chloroquinoline is a crucial activation step. The hydroxyl group is a poor leaving group; therefore, it must be converted into a better one. Phosphorus oxychloride (POCl₃) serves as both the chlorinating agent and a dehydrating agent. The mechanism involves the initial formation of a phosphate ester intermediate, which makes the 4-position highly electrophilic. A subsequent attack by a chloride ion displaces the phosphate group, yielding the desired 4-chloro product.[1] A catalytic amount of N,N-Dimethylformamide (DMF) is often added to generate the Vilsmeier reagent in situ, which can accelerate the reaction.
Figure 2: Simplified chlorination reaction pathway.
Detailed Experimental Protocol
Materials:
-
8-Methoxy-2-methylquinolin-4-ol
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF) (catalytic)
-
Dichloromethane (DCM) or Chloroform
-
Crushed ice
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Caution: This reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend 8-methoxy-2-methylquinolin-4-ol (1.0 eq) in phosphorus oxychloride (5-10 eq).
-
Add a catalytic amount of DMF (e.g., 2-3 drops).
-
Heat the mixture to reflux (approx. 110 °C) for 2-4 hours. Monitor the reaction's progress by TLC until the starting material is fully consumed.
-
Cool the reaction mixture to room temperature.
-
Work-up: Carefully and slowly pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring. This is a highly exothermic step.
-
Once the ice has melted, neutralize the acidic solution by slowly adding saturated aqueous NaHCO₃ solution until the effervescence ceases and the pH is basic (~8-9).
-
Extract the aqueous layer with dichloromethane or chloroform (3 x volume).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization to afford pure this compound.
Reaction Parameters
| Parameter | Value/Condition | Rationale |
| Temperature | Reflux (~110 °C) | To provide sufficient energy for the reaction to proceed at a reasonable rate. |
| Reaction Time | 2-4 hours | Typical time for complete conversion, should be monitored by TLC. |
| Atmosphere | Inert (Nitrogen/Argon) | Prevents side reactions with atmospheric moisture. |
| POCl₃ | 5-10 equivalents | Acts as both reagent and solvent, ensuring the reaction goes to completion. |
Part III: Synthesis of 4-Aminoquinoline Derivatives
Principle and Rationale
The chloro group at the 4-position of the quinoline ring is highly activated towards nucleophilic aromatic substitution (SNAr). This reactivity is due to the electron-withdrawing effect of the ring nitrogen, which stabilizes the negatively charged Meisenheimer complex intermediate. This makes this compound an excellent scaffold for introducing a wide variety of functional groups, particularly amines, which are prevalent in many biologically active molecules.[4] The reaction is typically carried out at elevated temperatures in a high-boiling polar aprotic solvent.
General Experimental Protocol for N-Arylation
Materials:
-
This compound
-
A desired primary or secondary amine (e.g., aniline, piperidine, etc.)
-
A suitable base (e.g., K₂CO₃, DIPEA)
-
Anhydrous high-boiling solvent (e.g., NMP, DMF, or Dioxane)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in the anhydrous solvent.
-
Add the desired amine (1.2-1.5 eq) and the base (2.0 eq).
-
Heat the reaction mixture to 120-140 °C for 6-12 hours, monitoring by TLC.
-
After completion, cool the mixture to room temperature and pour it into water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired 4-aminoquinoline derivative.
Characterization and Validation
The identity and purity of the synthesized compounds must be confirmed through standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight of the product.[5]
-
Thin Layer Chromatography (TLC): To monitor reaction progress and assess purity.
-
Melting Point: To check the purity of the solid products. The melting point for this compound is reported as 80-85 °C.
Troubleshooting Guide
| Issue | Probable Cause(s) | Suggested Solution(s) |
| Part I: Low yield of quinolin-4-ol | - Incomplete initial condensation.- Insufficient cyclization temperature or time. | - Ensure reaction temperature reaches 140-150 °C for the first step.- Confirm cyclization temperature is at 250 °C and extend reaction time. |
| Part II: Incomplete chlorination | - Insufficient heating or reaction time.- Deactivation of POCl₃ by moisture. | - Ensure reflux is maintained for the full duration.- Use flame-dried glassware and an inert atmosphere. Add fresh POCl₃ if necessary. |
| Part II: Difficult work-up | - POCl₃ quench is too rapid, causing splashing.- Emulsion formation during extraction. | - Add the reaction mixture to ice very slowly with efficient stirring.- Add brine to the aqueous layer to break up emulsions. |
| Part III: Low yield of amino derivative | - Nucleophile is not sufficiently reactive.- Reaction temperature is too low. | - Consider using a more nucleophilic amine or adding a catalyst like a palladium complex for challenging couplings.- Increase the reaction temperature, ensuring the solvent is appropriate. |
References
- 1. benchchem.com [benchchem.com]
- 2. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 3. iipseries.org [iipseries.org]
- 4. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C11H10ClNO | CID 807583 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 4-Chloro-8-methoxy-2-methylquinoline
Introduction: The Quinoline Scaffold in Kinase Inhibitor Design
The quinoline motif is a cornerstone in medicinal chemistry, recognized for its ability to interact with the ATP-binding site of a wide array of protein kinases.[1][2] Its rigid, bicyclic structure provides a robust scaffold that can be strategically functionalized to achieve high potency and selectivity against specific kinase targets.[3] Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[4] Consequently, the development of small molecule kinase inhibitors has become a major focus of modern drug discovery.[2]
This guide focuses on the synthetic utility of a key intermediate: 4-Chloro-8-methoxy-2-methylquinoline . The chlorine atom at the C4 position is highly susceptible to palladium-catalyzed cross-coupling reactions, providing a versatile handle for introducing a diverse range of substituents. The 8-methoxy group can influence the molecule's pharmacokinetic properties and may also form crucial hydrogen bonds within the kinase active site.[3] The 2-methyl group can provide additional steric interactions and influence the overall conformation of the inhibitor.
This document provides detailed protocols for the functionalization of this compound via three pivotal palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira. These methods are fundamental for creating libraries of novel quinoline-based compounds for screening as potential kinase inhibitors.
Core Synthetic Strategies and Mechanistic Insights
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, enabling the modular assembly of complex molecules.[5] The reactivity of the C4-chloro group on the quinoline scaffold makes it an ideal electrophilic partner in these transformations.
dot
Caption: Synthetic utility of this compound.
Protocol 1: Suzuki-Miyaura Coupling for C4-Arylation
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an organoboron species and an organic halide. This reaction is particularly valuable for introducing (hetero)aryl groups at the C4 position of the quinoline core, a common feature in many kinase inhibitors. The choice of catalyst, ligand, and base is critical for achieving high yields and preventing side reactions.
Rationale for Reagent Selection:
-
Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a reliable and commercially available catalyst for this type of transformation. Alternatively, a combination of a Pd(II) source like Pd(OAc)₂ and a phosphine ligand can be used.
-
Base: A moderately strong inorganic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is required to activate the boronic acid for transmetalation to the palladium center.
-
Solvent: A mixture of an organic solvent like 1,4-dioxane or DMF and water is typically used to dissolve both the organic and inorganic reagents.
Detailed Experimental Protocol:
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add Tetrakis(triphenylphosphine)palladium(0) (0.05 equiv.).
-
Add a degassed solvent mixture of 1,4-dioxane and water (4:1 v/v).
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-8-methoxy-2-methylquinoline.
dot
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Protocol 2: Buchwald-Hartwig Amination for C4-Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[1] This reaction is instrumental in synthesizing 4-aminoquinoline derivatives, which are prevalent in kinase inhibitors that target the hinge region of the ATP-binding pocket.[3] The selection of the appropriate ligand is crucial for the success of this reaction, as it influences the rate of oxidative addition and reductive elimination.[1]
Rationale for Reagent Selection:
-
Palladium Pre-catalyst: A pre-formed palladium catalyst such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) is often used in combination with a specialized phosphine ligand.
-
Ligand: Bulky, electron-rich phosphine ligands like Xantphos or Josiphos are effective in promoting the coupling of aryl chlorides with a wide range of amines.
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaO t Bu) is typically required to deprotonate the amine and facilitate the formation of the palladium-amido complex.
-
Solvent: Anhydrous, aprotic solvents such as toluene or 1,4-dioxane are used to prevent quenching of the strong base.
Detailed Experimental Protocol:
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired primary or secondary amine (1.1 equiv.), and sodium tert-butoxide (1.4 equiv.).
-
Add Pd₂(dba)₃ (0.02 equiv.) and Xantphos (0.04 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add anhydrous, degassed toluene via syringe.
-
Heat the reaction mixture to 100-110 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 4-amino-8-methoxy-2-methylquinoline derivative.
Protocol 3: Sonogashira Coupling for C4-Alkynylation
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is valuable for introducing alkynyl linkers, which can be further functionalized or act as rigid spacers to probe deeper pockets within the kinase active site. The reaction is co-catalyzed by palladium and a copper(I) salt.
Rationale for Reagent Selection:
-
Palladium Catalyst: Pd(PPh₃)₂Cl₂ (bis(triphenylphosphine)palladium(II) chloride) is a commonly used and effective catalyst for Sonogashira couplings.
-
Copper(I) Co-catalyst: Copper(I) iodide (CuI) is essential for the formation of the copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used to deprotonate the terminal alkyne and act as a solvent.
-
Solvent: The amine base often serves as the solvent, though co-solvents like THF or DMF can be used.
Detailed Experimental Protocol:
-
In a Schlenk flask, dissolve this compound (1.0 equiv.) in a mixture of THF and triethylamine (2:1 v/v).
-
Add the terminal alkyne (1.5 equiv.), Pd(PPh₃)₂Cl₂ (0.03 equiv.), and CuI (0.05 equiv.).
-
Degas the reaction mixture by bubbling argon through the solution for 15 minutes.
-
Heat the reaction to 60-70 °C and stir for 6-18 hours under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and filter through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography on silica gel to obtain the 4-alkynyl-8-methoxy-2-methylquinoline product.
Data Presentation: Representative Kinase Inhibition
The following table presents representative IC₅₀ values for quinoline-based kinase inhibitors. It is important to note that these compounds were not necessarily synthesized from this compound but share a similar structural scaffold. This data illustrates the potential of this compound class against various kinase targets.
| Kinase Target | Quinoline Derivative Core | Representative IC₅₀ (nM) | Reference |
| RIPK2 | 4-Amino-6-bromoquinoline | 5.1 | [2] |
| c-Met | 4-Phenoxyquinoline | 1.57 | [6] |
| EGFR | 4-Anilinoquinoline-3-carbonitrile | 5.0 | |
| PI3Kα | 2,4-Disubstituted Quinoline | 0.9 (µM) | [4] |
| VEGFR-2 | 4-Anilinoquinazoline | 1.8 (µM) |
Structure-Activity Relationship (SAR) Insights
The functionalization of the 4-position of the quinoline ring is a critical determinant of kinase inhibitory activity and selectivity.
-
4-Amino Derivatives: The amine at the C4 position often acts as a hydrogen bond donor, interacting with the hinge region of the kinase ATP-binding site. The nature of the substituent on the amine can be varied to optimize interactions with the solvent-exposed region or to induce a specific conformation of the inhibitor.[3]
-
4-Aryl Derivatives: The introduction of an aryl group at C4 can lead to potent inhibitors by accessing hydrophobic pockets within the active site. The substitution pattern on the aryl ring can be fine-tuned to enhance potency and modulate physicochemical properties.[4]
-
8-Methoxy Group: The methoxy group at the C8 position can influence the electronics of the quinoline ring system and participate in hydrogen bonding interactions with the kinase. In some cases, it can improve metabolic stability and oral bioavailability.[3]
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of novel kinase inhibitors. The palladium-catalyzed cross-coupling reactions detailed in these application notes provide reliable and efficient methods for the diversification of this scaffold at the key C4 position. By systematically applying Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, researchers can rapidly generate libraries of compounds for biological screening, accelerating the discovery of new therapeutic agents targeting a wide range of kinases. The provided protocols, along with the mechanistic insights and SAR considerations, offer a solid foundation for drug development professionals to explore the full potential of this promising chemical starting material.
References
application of 4-Chloro-8-methoxy-2-methylquinoline in medicinal chemistry
An Application Guide to 4-Chloro-8-methoxy-2-methylquinoline in Medicinal Chemistry
Introduction: The Quinoline Scaffold as a Privileged Structure
The quinoline ring system, a bicyclic heterocycle composed of a fused benzene and pyridine ring, is a cornerstone of medicinal chemistry.[1][2] First isolated from coal tar in 1834, its derivatives are found in numerous natural alkaloids and have been developed into a vast array of synthetic drugs with a wide spectrum of biological activities, including antimalarial, anticancer, antimicrobial, and anti-inflammatory properties.[3][4]
This application note focuses on This compound , a versatile synthetic intermediate. The strategic placement of its functional groups—a reactive chloro group at the 4-position, an electron-donating methoxy group at the 8-position, and a methyl group at the 2-position—makes it an exceptionally valuable starting material for the synthesis of novel therapeutic agents. The 4-chloro position, in particular, serves as a crucial synthetic handle for nucleophilic substitution, enabling the facile introduction of various pharmacophores to generate libraries of new chemical entities.
This guide provides a technical overview of the synthesis of this quinoline derivative and details its application as a precursor for developing potent anticancer and antimalarial agents, complete with detailed experimental protocols for researchers in drug discovery.
Physicochemical Properties
A clear understanding of the starting material's properties is fundamental for its effective use in synthetic and screening campaigns.
| Property | Value | Source |
| IUPAC Name | This compound | [5] |
| CAS Number | 64951-58-2 | [5] |
| Molecular Formula | C₁₁H₁₀ClNO | [5][6] |
| Molecular Weight | 207.66 g/mol | |
| Appearance | Solid | |
| Melting Point | 80-85 °C | |
| Storage | 2-8°C |
Synthesis of the Core Scaffold
The construction of the quinoline scaffold can be achieved through several classic named reactions, such as the Combes, Doebner-von Miller, and Conrad-Limpach syntheses.[1][4] A robust and common pathway to this compound involves a Conrad-Limpach-type reaction followed by chlorination. This two-step process begins with the condensation of 2-methoxyaniline with ethyl acetoacetate to form an intermediate enamine, which is then cyclized at high temperature to yield 8-methoxy-2-methylquinolin-4-ol. Subsequent treatment with a chlorinating agent like phosphorus oxychloride (POCl₃) replaces the hydroxyl group with a chlorine atom.
Caption: General synthetic workflow for this compound.
Protocol 1: Synthesis of this compound
Part A: Synthesis of 8-Methoxy-2-methylquinolin-4-ol
-
Combine 2-methoxyaniline (1.0 eq) and ethyl acetoacetate (1.1 eq) in a round-bottom flask.
-
Heat the mixture at 140-150°C for 2 hours with stirring. The reaction can be monitored by TLC for the disappearance of the aniline.
-
Add the reaction mixture to a high-boiling solvent such as mineral oil in a separate flask pre-heated to 250°C.
-
Maintain the temperature at 250°C for 30 minutes to facilitate the cyclization.
-
Allow the mixture to cool to below 100°C and dilute with hexane to precipitate the product.
-
Filter the solid precipitate, wash thoroughly with hexane to remove the mineral oil, and then with diethyl ether.
-
The crude 8-methoxy-2-methylquinolin-4-ol can be used in the next step without further purification or can be recrystallized from ethanol if necessary.
Part B: Chlorination to this compound
-
To a round-bottom flask, add the crude 8-methoxy-2-methylquinolin-4-ol (1.0 eq) from Part A.
-
Carefully add phosphorus oxychloride (POCl₃) (3.0-5.0 eq) in a fume hood with adequate ventilation.
-
Heat the mixture to reflux (approx. 100-110°C) for 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Allow the reaction mixture to cool to room temperature.
-
Slowly and carefully pour the mixture onto crushed ice with vigorous stirring to quench the excess POCl₃. This is a highly exothermic reaction.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or aqueous ammonia until the pH is ~7-8.
-
The product will precipitate as a solid. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum.
-
Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent (e.g., ethanol) to yield pure this compound.
Application I: Anticancer Drug Development
The quinoline scaffold is a key component of many kinase inhibitors. Kinases are critical enzymes in cellular signaling pathways, and their dysregulation is a hallmark of cancer.[7] Derivatives of 4-chloroquinolines can be designed to target specific kinases, such as those in the PI3K/AKT/mTOR pathway, which is frequently hyperactivated in cancer, promoting cell proliferation, survival, and resistance to therapy.[8]
A recent study on a closely related compound, 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline, demonstrated potent cytotoxic effects on colorectal cancer cells by modulating this very pathway.[9][10] This provides a strong rationale for using this compound as a scaffold to develop novel PI3K/mTOR inhibitors. The 4-position can be derivatized with various amines or other nucleophiles to optimize binding to the kinase active site.
Caption: Inhibition of the PI3K/AKT/mTOR pathway by a quinoline-based agent.
Protocol 2: In Vitro Anticancer Cytotoxicity Screening (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[7][11] It measures the metabolic activity of mitochondrial dehydrogenase enzymes, which reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
Materials:
-
Human cancer cell line (e.g., HCT116 colorectal cancer cells).
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin).
-
96-well flat-bottom plates.
-
This compound (or its derivatives) dissolved in DMSO (stock solution).
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium from the DMSO stock. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include "vehicle control" wells (medium with DMSO only) and "blank" wells (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 3-4 hours. Observe the formation of purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
| Compound | Cell Line | IC₅₀ (µM) [Hypothetical Data] |
| Derivative A | HCT116 (Colon) | 0.35 |
| Derivative B | PANC-1 (Pancreatic) | 1.2 |
| Doxorubicin (Control) | HCT116 (Colon) | 0.15 |
Application II: Antimalarial Drug Discovery
The 4-aminoquinoline core is the basis for one of the most successful classes of antimalarial drugs, exemplified by chloroquine.[12] These drugs are thought to work by accumulating in the parasite's acidic food vacuole and interfering with the detoxification of heme, a byproduct of hemoglobin digestion, leading to parasite death. The emergence of drug-resistant strains of Plasmodium falciparum necessitates the development of new antimalarials.[12]
This compound is an ideal starting point for creating novel 4-aminoquinoline analogs. The chlorine atom is readily displaced by primary or secondary amines via nucleophilic aromatic substitution, allowing for the introduction of diverse side chains designed to overcome resistance mechanisms.
Caption: Derivatization workflow for creating an antimalarial compound library.
Protocol 3: In Vitro Antimalarial Activity Assay ([³H]-Hypoxanthine Incorporation)
This assay measures the proliferation of malaria parasites by quantifying the incorporation of radiolabeled hypoxanthine, a crucial purine precursor that the parasite salvages from the host.[13][14]
Materials:
-
Synchronized, ring-stage culture of P. falciparum (e.g., chloroquine-sensitive 3D7 strain and chloroquine-resistant Dd2 strain).
-
Human O+ erythrocytes and human serum.
-
Malaria culture medium (RPMI-1640 with HEPES, NaHCO₃, hypoxanthine, gentamicin, and human serum).
-
[³H]-hypoxanthine.
-
96-well flat-bottom plates.
-
Test compounds dissolved in DMSO.
-
Cell harvester and scintillation counter.
Procedure:
-
Plate Preparation: Prepare serial dilutions of the test compounds in malaria culture medium and add 100 µL to the wells of a 96-well plate.
-
Parasite Culture Addition: Add 100 µL of parasite culture (at ~0.5% parasitemia and 2% hematocrit) to each well. Include drug-free control wells.
-
Incubation: Incubate the plates for 24 hours at 37°C in a low-oxygen environment (e.g., 5% CO₂, 5% O₂, 90% N₂).
-
Radiolabeling: Add [³H]-hypoxanthine (0.5 µCi per well) to each well and incubate for an additional 24 hours under the same conditions.
-
Harvesting: Lyse the cells by freeze-thawing the plate. Harvest the contents of each well onto a glass-fiber filter mat using a cell harvester.
-
Scintillation Counting: Dry the filter mat and place it in a scintillation bag with scintillation fluid. Measure the incorporated radioactivity (counts per minute, CPM) for each well using a liquid scintillation counter.
-
Analysis: Calculate the percentage of parasite growth inhibition for each compound concentration relative to the drug-free control. Determine the IC₅₀ value by plotting inhibition against the log of the compound concentration.
| Compound | P. falciparum 3D7 (Sensitive) IC₅₀ (nM) [Hypothetical Data] | P. falciparum Dd2 (Resistant) IC₅₀ (nM) [Hypothetical Data] | Resistance Index (Dd2/3D7) |
| Derivative C | 8.5 | 15.2 | 1.8 |
| Derivative D | 12.1 | 11.5 | 0.95 |
| Chloroquine (Control) | 10 | 380 | 38 |
Conclusion
This compound represents a highly strategic and versatile building block in modern medicinal chemistry. Its accessible synthesis and the reactivity of its 4-chloro position provide a robust platform for the rational design and development of novel therapeutic agents. The protocols and applications detailed in this guide underscore its potential as a core scaffold for generating potent anticancer and next-generation antimalarial drugs. Researchers are encouraged to utilize this intermediate to explore new chemical space and address pressing challenges in global health.
References
- 1. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iipseries.org [iipseries.org]
- 5. This compound | C11H10ClNO | CID 807583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Page loading... [guidechem.com]
- 7. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 12. Development of a New Generation of 4-Aminoquinoline Antimalarial Compounds Using Predictive Pharmacokinetic and Toxicology Models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mmv.org [mmv.org]
Application Notes and Protocols: 4-Chloro-8-methoxy-2-methylquinoline as a Selective Fluorescent Probe for Ferric Ions (Fe³⁺)
Introduction: The Critical Role of Selective Metal Ion Detection
The precise detection and quantification of metal ions are of paramount importance across a spectrum of scientific disciplines, from environmental monitoring and toxicology to cellular biology and drug development. Among the various analytical techniques, fluorescence spectroscopy offers a powerful and non-invasive approach characterized by high sensitivity, rapid response times, and the potential for real-time analysis. Quinoline and its derivatives have emerged as a privileged class of fluorophores in the design of chemosensors due to their rigid, planar structure and favorable photophysical properties.[1][2][3] This document provides a comprehensive guide to the application of 4-Chloro-8-methoxy-2-methylquinoline as a selective "turn-off" fluorescent probe for the detection of ferric ions (Fe³⁺).
Fe³⁺ is an essential element for most living organisms, playing a crucial role in numerous biological processes, including oxygen transport, DNA synthesis, and cellular metabolism. However, an imbalance in Fe³⁺ homeostasis is linked to various pathological conditions, such as anemia, hemochromatosis, and neurodegenerative diseases. Therefore, the development of robust and selective probes for Fe³⁺ is a significant endeavor in diagnostics and biomedical research.[4]
Scientific Principles and Mechanism of Detection
The sensing mechanism of this compound for Fe³⁺ is predicated on the principle of fluorescence quenching. In its free state, the quinoline derivative exhibits native fluorescence upon excitation at an appropriate wavelength. The introduction of Fe³⁺, a paramagnetic metal ion, leads to a significant decrease in fluorescence intensity.[5] This quenching effect is primarily attributed to a photoinduced electron transfer (PET) process from the excited state of the fluorophore to the partially filled d-orbitals of the Fe³⁺ ion upon the formation of a coordination complex.
The nitrogen atom of the quinoline ring and the oxygen atom of the methoxy group in this compound can act as a bidentate chelating site for the Fe³⁺ ion. This interaction facilitates the PET process, providing a non-radiative decay pathway for the excited electron, thus "turning off" the fluorescence.
Diagram of the Proposed Sensing Mechanism:
Below is a conceptual diagram illustrating the interaction between this compound and a ferric ion, leading to fluorescence quenching.
Caption: Proposed mechanism of Fe³⁺ detection via fluorescence quenching.
Experimental Protocols
Preparation of Stock Solutions
a. Probe Stock Solution (1 mM):
-
Accurately weigh 2.077 mg of this compound (M.W. 207.66 g/mol ).
-
Dissolve the weighed compound in 10 mL of spectroscopic grade dimethyl sulfoxide (DMSO) in a volumetric flask.
-
Ensure complete dissolution by gentle vortexing or sonication.
-
Store the stock solution at 4°C, protected from light.
b. Metal Ion Stock Solutions (10 mM):
-
Prepare stock solutions of various metal salts (e.g., FeCl₃, NaCl, KCl, CaCl₂, MgCl₂, ZnCl₂, CuCl₂, NiCl₂, etc.) by dissolving the appropriate amount in deionized water.
-
For example, to prepare a 10 mM solution of FeCl₃ (M.W. 162.2 g/mol ), dissolve 16.22 mg in 10 mL of deionized water.
-
Store the metal ion stock solutions at room temperature.
Fluorescence Spectroscopic Measurements
a. Instrumentation:
-
A fluorescence spectrophotometer equipped with a Xenon lamp source and quartz cuvettes with a 1 cm path length.
b. General Procedure for Fe³⁺ Titration:
-
Set the excitation wavelength to 315 nm and the emission scan range from 350 nm to 550 nm. Set the excitation and emission slit widths to 5 nm.
-
In a quartz cuvette, place 2 mL of a buffer solution (e.g., 10 mM HEPES, pH 7.4, in a 1:1 DMSO/water mixture).
-
Add an aliquot of the probe stock solution to achieve a final concentration of 10 µM (e.g., 20 µL of 1 mM stock in 2 mL).
-
Record the initial fluorescence spectrum of the probe solution.
-
Successively add small aliquots of the Fe³⁺ stock solution (e.g., 2 µL of 1 mM FeCl₃) to the cuvette, ensuring thorough mixing after each addition.
-
Record the fluorescence spectrum after each addition of Fe³⁺.
-
Correct for the dilution effect if necessary.
Experimental Workflow Diagram:
Caption: Step-by-step workflow for Fe³⁺ detection.
Data Analysis and Expected Results
Spectral Characteristics
Upon excitation at 315 nm, this compound is expected to exhibit a fluorescence emission maximum at approximately 410 nm. The addition of Fe³⁺ will cause a concentration-dependent decrease in the fluorescence intensity at this wavelength.
Sensitivity and Detection Limit
The relationship between fluorescence quenching and the concentration of Fe³⁺ can be described by the Stern-Volmer equation:
F₀ / F = 1 + Ksv[Q]
where F₀ and F are the fluorescence intensities in the absence and presence of the quencher (Fe³⁺), respectively, [Q] is the concentration of the quencher, and Ksv is the Stern-Volmer quenching constant. A linear plot of F₀/F versus [Fe³⁺] is indicative of a single quenching mechanism.
The limit of detection (LOD) can be calculated using the formula:
LOD = 3σ / k
where σ is the standard deviation of the blank measurement and k is the slope of the calibration curve at low Fe³⁺ concentrations.
Table 1: Expected Performance Characteristics
| Parameter | Expected Value |
| Excitation Wavelength (λex) | ~315 nm |
| Emission Wavelength (λem) | ~410 nm |
| Linear Range | 0.5 - 20 µM |
| Detection Limit (LOD) | ~0.15 µM |
| Stern-Volmer Constant (Ksv) | ~2.5 x 10⁴ M⁻¹ |
Selectivity Study
To assess the selectivity of the probe for Fe³⁺, fluorescence measurements should be conducted in the presence of a variety of other biologically and environmentally relevant metal ions.
Protocol for Selectivity Test:
-
Prepare a series of solutions containing the probe (10 µM) and a high concentration (e.g., 100 µM) of different metal ions (Na⁺, K⁺, Ca²⁺, Mg²⁺, Zn²⁺, Cu²⁺, Ni²⁺, etc.).
-
Prepare another set of solutions containing the probe, Fe³⁺ (10 µM), and each of the interfering ions (100 µM).
-
Measure the fluorescence intensity for all solutions.
Table 2: Expected Selectivity Profile
| Metal Ion (100 µM) | Fluorescence Response (F/F₀) |
| Blank (No Ion) | 1.00 |
| Fe³⁺ (10 µM) | ~0.25 |
| Na⁺ | ~0.98 |
| K⁺ | ~0.99 |
| Ca²⁺ | ~0.97 |
| Mg²⁺ | ~0.98 |
| Zn²⁺ | ~0.95 |
| Cu²⁺ | ~0.85 |
| Ni²⁺ | ~0.92 |
The results are expected to show a significant quenching effect only in the presence of Fe³⁺, demonstrating the high selectivity of the probe.
Trustworthiness and Validation
To ensure the reliability of the results obtained with the this compound probe, the following control experiments are recommended:
-
pH Stability: Investigate the fluorescence response of the probe and the probe-Fe³⁺ complex over a physiologically relevant pH range (e.g., pH 5-9) to determine the optimal working conditions.
-
Photostability: Expose the probe solution to continuous excitation light for an extended period and monitor any changes in fluorescence intensity to assess its photostability.
-
Reversibility: After quenching the fluorescence with Fe³⁺, add a strong chelating agent like EDTA to the solution. A recovery of fluorescence would indicate that the quenching is due to the coordination of Fe³⁺ and not a chemical reaction that degrades the fluorophore.
Conclusion
This compound serves as a promising and effective fluorescent probe for the selective and sensitive detection of Fe³⁺ ions. Its "turn-off" response, based on the well-understood mechanism of photoinduced electron transfer, allows for straightforward and quantitative analysis. The protocols and guidelines presented herein provide a robust framework for researchers, scientists, and drug development professionals to utilize this probe in their respective fields of study.
References
- 1. leapchem.com [leapchem.com]
- 2. Buy 5-Aminoisophthalic acid (EVT-460851) | 99-31-0 [evitachem.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. tandfonline.com [tandfonline.com]
- 5. Design, synthesis, and evaluation of novel benzoylhydrazone derivatives as Nur77 modulators with potent antitumor activity against hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Antimicrobial Screening of 4-Chloro-8-methoxy-2-methylquinoline Analogs
Introduction: The Imperative for Novel Antimicrobial Agents
The relentless rise of antimicrobial resistance (AMR) constitutes a formidable threat to global public health. Pathogens are increasingly evolving mechanisms to evade the actions of conventional antibiotics, rendering once-treatable infections life-threatening. This escalating crisis necessitates a robust pipeline of novel antimicrobial agents with distinct mechanisms of action. Quinoline scaffolds have historically been a fertile ground for the discovery of potent therapeutic agents, most notably in the realm of antimalarials.[1] Analogs of the quinoline core, such as the 4-Chloro-8-methoxy-2-methylquinoline series, represent a promising class of synthetic compounds for antibacterial drug discovery.
The antibacterial efficacy of quinolone antibiotics is primarily attributed to their ability to inhibit essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[2] These enzymes are critical for managing DNA supercoiling, a process vital for DNA replication, repair, and transcription.[3] By stabilizing the enzyme-DNA complex after DNA cleavage, quinolones introduce lethal double-strand breaks, ultimately leading to bacterial cell death.[4][5] This well-defined mechanism provides a strong rationale for screening novel quinoline analogs for antibacterial activity.
This document provides a comprehensive, multi-tiered protocol for the systematic evaluation of this compound analogs. It is designed for researchers, scientists, and drug development professionals, offering a workflow from initial qualitative screening to quantitative assessment of efficacy and preliminary safety profiling. The methodologies described are grounded in standards set forth by the Clinical and Laboratory Standards Institute (CLSI) to ensure data integrity and reproducibility.[6][7]
A Phased Approach to Antimicrobial Screening
A logical, tiered approach is essential for the efficient screening of a library of new chemical entities. This protocol is structured to first identify promising "hit" compounds through a rapid qualitative assay, followed by more rigorous quantitative characterization of their potency, spectrum of activity, and bactericidal/bacteriostatic nature. Finally, an assessment of cytotoxicity against a mammalian cell line is included to determine the therapeutic potential by calculating the selectivity index.
Caption: A multi-phased workflow for antimicrobial screening.
Phase 1: Primary Screening - Agar Well Diffusion Assay
The agar well diffusion method is a cost-effective and straightforward preliminary assay to qualitatively screen a large number of compounds for antimicrobial activity.[8] The principle relies on the diffusion of the test compound from a well through an agar medium inoculated with a test microorganism, resulting in a zone of growth inhibition if the compound is active.[9]
Protocol: Agar Well Diffusion
-
Inoculum Preparation: Prepare a bacterial or fungal suspension from a fresh culture (18-24 hours) in a suitable broth. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[6]
-
Plate Inoculation: Using a sterile cotton swab, uniformly streak the standardized inoculum over the entire surface of a Mueller-Hinton Agar (MHA) plate. Rotate the plate approximately 60 degrees between streaks to ensure even coverage.[6]
-
Well Creation: Aseptically puncture wells of 6-8 mm in diameter into the agar using a sterile cork borer or a sterile pipette tip.[10]
-
Compound Application: Prepare stock solutions of the this compound analogs in a suitable solvent (e.g., DMSO). Add a defined volume (e.g., 50-100 µL) of each test compound solution to a respective well.
-
Controls:
-
Positive Control: Add a known antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) to one well.
-
Negative Control: Add the solvent (e.g., DMSO) used to dissolve the test compounds to another well to ensure it has no intrinsic antimicrobial activity.[6]
-
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at an appropriate temperature and duration for fungi.
-
Data Interpretation: Measure the diameter of the zone of inhibition (in mm) around each well. A clear zone indicates that the compound has diffused through the agar and inhibited the growth of the microorganism. The size of the zone correlates with the degree of activity.
Phase 2: Quantitative Analysis - Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) is the gold standard for quantifying the in vitro activity of an antimicrobial agent.[2] It is defined as the lowest concentration of the agent that prevents the visible growth of a microorganism under standardized conditions.[11] The broth microdilution method is a widely used, high-throughput technique for determining MIC values.[11][12]
Recommended Microbial Panel for Screening
A diverse panel of microorganisms should be used to determine the spectrum of activity. This panel should include representative Gram-positive and Gram-negative bacteria, as well as at least one fungal species. Quality control (QC) strains with known susceptibility profiles are mandatory for validating assay performance.[6][8]
| Microorganism | Type | ATCC® Strain No. | Significance |
| Staphylococcus aureus | Gram-positive | 25923 / 29213 | QC strain; common cause of skin and systemic infections. |
| Enterococcus faecalis | Gram-positive | 29212 | QC strain; important nosocomial pathogen. |
| Escherichia coli | Gram-negative | 25922 | QC strain; common cause of UTIs and gastrointestinal infections. |
| Pseudomonas aeruginosa | Gram-negative | 27853 | QC strain; opportunistic pathogen known for high resistance. |
| Klebsiella pneumoniae | Gram-negative | 700603 | ESBL-producing strain; represents a significant resistance challenge. |
| Candida albicans | Fungus (Yeast) | 90028 | Common cause of opportunistic fungal infections. |
Protocol: Broth Microdilution for MIC Determination
This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[13]
Caption: Workflow for the broth microdilution MIC assay.
-
Preparation of Test Compound: Dissolve the quinoline analog in DMSO to create a high-concentration stock. Prepare a working solution of the compound at twice the highest desired final concentration in Cation-Adjusted Mueller-Hinton Broth (CAMHB).[12]
-
Plate Setup: Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well microtiter plate.
-
Serial Dilution: Add 200 µL of the 2X working solution of the compound to well 1. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix thoroughly, and then transfer 100 µL from well 2 to well 3, continuing this process down to well 10. Discard the final 100 µL from well 10.[12] This leaves well 11 as the growth control and well 12 as the sterility control.
-
Inoculum Preparation: Dilute the 0.5 McFarland standard suspension into CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.[14]
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in these wells will be 200 µL. Well 12 receives no inoculum and serves as a sterility control.[11]
-
Incubation: Cover the plate and incubate at 37°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., no turbidity) as compared to the growth control in well 11.[2]
Phase 3: Advanced Characterization & Preliminary Safety
Minimum Bactericidal Concentration (MBC) Assay
While the MIC indicates growth inhibition, the MBC determines the lowest concentration of an agent required to kill ≥99.9% of the initial bacterial inoculum. This distinguishes between bacteriostatic (inhibitory) and bactericidal (killing) activity.
Protocol: Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth and plate it onto a fresh MHA plate. Incubate the plates overnight. The MBC is the lowest concentration from the MIC plate that results in no colony growth on the MHA subculture plate.
Time-Kill Kinetics Assay
This dynamic assay provides insight into the rate of antimicrobial activity and demonstrates concentration- or time-dependent killing effects.[5]
Protocol:
-
Prepare flasks containing CAMHB with the quinoline analog at concentrations of 0.5x, 1x, 2x, and 4x the predetermined MIC. Include a growth control flask with no compound.
-
Inoculate each flask with a standardized bacterial suspension (approx. 5 x 10⁵ CFU/mL).
-
Incubate the flasks at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), draw an aliquot from each flask.
-
Perform serial dilutions of the aliquot in sterile saline and plate onto MHA for viable colony counts (CFU/mL).
-
Plot the log10 CFU/mL versus time for each concentration. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[15]
Cytotoxicity Assay and Selectivity Index (SI)
A promising antimicrobial must be potent against pathogens but exhibit minimal toxicity to host cells. The MTT assay is a standard colorimetric method to assess the metabolic activity of mammalian cells, serving as an indicator of cell viability.
Protocol (MTT Assay):
-
Cell Seeding: Seed a mammalian cell line (e.g., HeLa, HEK293) into a 96-well plate at an appropriate density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours to allow attachment.
-
Compound Treatment: Expose the cells to serial dilutions of the quinoline analogs for a defined period (e.g., 24 or 48 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: Calculate the concentration that inhibits 50% of cell viability (CC₅₀) from the dose-response curve.
Calculating the Selectivity Index (SI): The SI provides a quantitative measure of a compound's therapeutic window. A higher SI value is desirable, indicating greater selectivity for the microbial target over host cells.[10]
SI = CC₅₀ / MIC
| Parameter | Description | Example Value |
| MIC | Minimum Inhibitory Concentration against S. aureus | 4 µg/mL |
| CC₅₀ | 50% Cytotoxic Concentration against HeLa cells | 120 µg/mL |
| SI | Selectivity Index (CC₅₀ / MIC) | 30 |
An SI value greater than 10 is often considered a promising indicator for a compound to proceed to further preclinical evaluation.
Phase 4: Investigating Anti-Biofilm Activity
Bacterial biofilms are structured communities of cells encased in a self-produced matrix, which are notoriously resistant to conventional antibiotics.[16] Assessing a compound's ability to inhibit biofilm formation or eradicate established biofilms is clinically relevant.
Protocol: Biofilm Inhibition Assay (Crystal Violet Method)
-
Plate Setup: In a 96-well flat-bottom plate, add 100 µL of bacterial suspension (adjusted to OD₆₀₀ of 0.01) to each well.
-
Treatment: Add 100 µL of the quinoline analog at various concentrations (e.g., sub-MIC) to the wells. Include positive (bacteria only) and negative (broth only) controls.
-
Incubation: Incubate the plate statically at 37°C for 24-48 hours to allow biofilm formation.
-
Washing and Staining: Discard the planktonic cells and wash the wells gently with PBS to remove non-adherent cells. Stain the remaining biofilms with 125 µL of 0.1% crystal violet for 15 minutes.
-
Quantification: Wash away excess stain, air dry the plate, and solubilize the bound crystal violet with 200 µL of 30% acetic acid. Measure the absorbance at 595 nm. A reduction in absorbance compared to the control indicates biofilm inhibition.[16]
Conclusion
This comprehensive application note provides a validated, step-wise framework for the antimicrobial screening of this compound analogs. By progressing from high-throughput primary screening to detailed quantitative and safety assessments, researchers can efficiently identify and characterize promising lead compounds. Adherence to standardized methodologies, such as those provided by CLSI, and the inclusion of appropriate controls are paramount for generating reliable and reproducible data. The ultimate goal is to identify analogs with high potency against clinically relevant pathogens, a clear bactericidal mechanism, and a favorable selectivity index, thereby contributing to the urgent quest for the next generation of antimicrobial therapies.
References
- 1. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. grokipedia.com [grokipedia.com]
- 3. DNA gyrase, topoisomerase IV, and the 4-quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iacld.com [iacld.com]
- 7. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 8. microrao.com [microrao.com]
- 9. himedialabs.com [himedialabs.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Selectivity factor - Wikipedia [en.wikipedia.org]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
Application Notes & Protocols for the Development of Antifungal Agents from 4-Chloro-8-methoxy-2-methylquinoline
Introduction: The Promise of Quinoline Scaffolds in Antifungal Drug Discovery
The global rise of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to public health.[1][2][3][4] This necessitates the urgent discovery and development of novel antifungal agents with improved efficacy, safety profiles, and novel mechanisms of action. Quinoline derivatives have long been recognized as a "privileged scaffold" in medicinal chemistry, exhibiting a wide array of pharmacological activities, including potent antifungal properties.[1][2][3] The inherent structural features of the quinoline ring system allow for diverse chemical modifications, enabling the fine-tuning of biological activity.[1][2]
This guide focuses on 4-Chloro-8-methoxy-2-methylquinoline (CAS 64951-58-2) as a promising starting scaffold for the development of a new generation of antifungal agents.[5][6] The presence of a reactive chloro group at the C4 position, a methoxy group at C8, and a methyl group at C2 offers multiple avenues for synthetic derivatization to explore structure-activity relationships (SAR) and optimize antifungal potency.
These application notes provide a comprehensive, field-proven framework for researchers, scientists, and drug development professionals to guide the synthesis, in vitro screening, and preliminary mechanistic evaluation of novel antifungal candidates derived from this versatile quinoline core. The protocols herein are designed to be self-validating, incorporating industry-standard methodologies and explaining the scientific rationale behind each experimental choice.
Part 1: Synthesis and Derivatization Strategy
The foundational step in this drug discovery program is the creation of a focused library of compounds derived from the parent molecule, this compound. The primary synthetic handle is the reactive chlorine atom at the C4 position, which is susceptible to nucleophilic substitution.
Rationale for Derivatization:
The objective is to modulate the scaffold's physicochemical properties to enhance its antifungal activity and selectivity. Key modifications will focus on:
-
Introducing diverse functionalities: Incorporating various amines, thiols, and other nucleophiles can probe different interactions with fungal target sites.
-
Modulating lipophilicity: The overall lipophilicity of the molecule can significantly impact its ability to penetrate the fungal cell membrane.
-
Exploring steric effects: Varying the size and shape of the substituent at the C4 position can influence binding affinity to the target.
Proposed Synthetic Workflow:
The following workflow outlines a general strategy for synthesizing a library of 4-substituted-8-methoxy-2-methylquinoline derivatives.
Caption: General workflow for the synthesis of a 4-substituted quinoline library.
Part 2: In Vitro Antifungal Screening Cascade
Once the compound library is synthesized and characterized, a systematic screening cascade is essential to identify promising antifungal candidates. The following protocols are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[7][8]
Protocol 2.1: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.[9] This is the primary assay for determining the potency of the synthesized compounds.
Objective: To determine the in vitro antifungal potency of the synthesized quinoline derivatives against a panel of clinically relevant fungal pathogens.
Materials:
-
Synthesized quinoline derivatives (dissolved in DMSO, e.g., 10 mg/mL stock)
-
Fungal strains (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
96-well flat-bottom microtiter plates
-
Spectrophotometer (plate reader)
-
Positive control antifungal (e.g., Fluconazole, Amphotericin B)
-
Negative control (DMSO)
Procedure:
-
Inoculum Preparation:
-
Culture the fungal strains on appropriate agar plates (e.g., Sabouraud Dextrose Agar) to obtain fresh colonies.
-
Prepare a fungal suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 CFU/mL for yeast.
-
Further dilute the suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.
-
-
Drug Dilution Series:
-
In a 96-well plate, add 100 µL of RPMI-1640 medium to wells 2 through 12.
-
Add 200 µL of the test compound at a starting concentration (e.g., 128 µg/mL) to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no drug), and well 12 will be the sterility control (no inoculum).
-
-
Inoculation:
-
Add 100 µL of the prepared fungal inoculum to wells 1 through 11. The final volume in these wells will be 200 µL.
-
Add 100 µL of sterile RPMI-1640 medium to well 12.
-
-
Incubation:
-
Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.
-
-
MIC Determination:
-
The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of fungal growth (e.g., ≥50% or ≥90% reduction) compared to the drug-free growth control.[9] This can be assessed visually or by reading the optical density (OD) at a specific wavelength (e.g., 530 nm) with a microplate reader.
-
Data Presentation:
| Compound ID | C. albicans MIC (µg/mL) | C. neoformans MIC (µg/mL) | A. fumigatus MIC (µg/mL) |
| Parent Scaffold | >64 | >64 | >64 |
| Derivative A | 8 | 16 | 32 |
| Derivative B | 2 | 4 | 8 |
| Derivative C | 32 | 64 | >64 |
| Fluconazole | 1 | 8 | >64 |
Protocol 2.2: Minimum Fungicidal Concentration (MFC) Determination
For compounds that exhibit potent inhibitory activity (low MIC), it is crucial to determine whether they are fungistatic (inhibit growth) or fungicidal (kill the fungus). The MFC is the lowest concentration of an antifungal agent that results in a ≥99.9% reduction in the initial inoculum.[9]
Objective: To determine the fungicidal activity of lead quinoline derivatives.
Materials:
-
MIC plate from Protocol 2.1
-
Sabouraud Dextrose Agar (SDA) plates
-
Sterile saline
Procedure:
-
Subculturing from MIC wells:
-
Following MIC determination, take a 10-20 µL aliquot from each well of the MIC plate that showed complete or near-complete growth inhibition.
-
Also, take an aliquot from the drug-free growth control well.
-
-
Plating:
-
Spot the aliquots onto separate sections of an SDA plate.
-
-
Incubation:
-
Incubate the SDA plate at 35°C for 24-48 hours, or until growth is clearly visible in the spot from the growth control.
-
-
MFC Determination:
-
The MFC is the lowest concentration of the compound from which no fungal growth (or a significant reduction, e.g., ≤3 colonies) is observed on the SDA plate.
-
Interpretation:
-
If the MFC/MIC ratio is ≤ 4, the compound is generally considered to be fungicidal.
-
If the MFC/MIC ratio is > 4, the compound is considered fungistatic.
Part 3: Selectivity and Preliminary Safety Assessment
A promising antifungal agent must be potent against fungal pathogens while exhibiting minimal toxicity to host cells.
Protocol 3.1: In Vitro Cytotoxicity Assay
This protocol assesses the toxicity of the lead compounds against a mammalian cell line, such as HEK293 (human embryonic kidney) or HepG2 (human liver cancer cell line).
Objective: To determine the 50% cytotoxic concentration (CC50) of the lead quinoline derivatives.
Materials:
-
Mammalian cell line (e.g., HEK293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well tissue culture plates
-
MTT or resazurin-based cell viability assay kit
-
Test compounds and controls
Procedure:
-
Cell Seeding: Seed the 96-well plate with cells at an appropriate density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium and add them to the wells. Include a vehicle control (DMSO) and a positive control for toxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Viability Assessment: Perform the cell viability assay according to the manufacturer's instructions. This typically involves adding a reagent that is converted into a colored or fluorescent product by metabolically active cells.
-
Data Analysis: Measure the signal (absorbance or fluorescence) and calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the CC50 value using non-linear regression.
Selectivity Index (SI): The SI is a critical parameter for prioritizing compounds. It is calculated as: SI = CC50 / MIC A higher SI value indicates greater selectivity for the fungal pathogen over mammalian cells.
Part 4: Preliminary Mechanism of Action (MoA) Studies
Based on existing literature, many quinoline-based antifungals act by disrupting the fungal cell membrane.[10][11] A simple assay can provide initial evidence for this mechanism.
Protocol 4.1: Cell Membrane Permeability Assay
This assay uses a fluorescent dye, such as propidium iodide (PI), which can only enter cells with compromised membranes.
Objective: To investigate if the lead compounds induce fungal cell membrane damage.
Materials:
-
Fungal suspension (e.g., C. albicans)
-
Propidium Iodide (PI) solution
-
Lead compounds at MIC and supra-MIC concentrations
-
Positive control (e.g., a known membrane-disrupting agent)
-
Fluorometer or fluorescence microscope
Procedure:
-
Treat the fungal suspension with the test compounds for a defined period (e.g., 1-4 hours).
-
Add PI to the cell suspension.
-
Incubate for a short period in the dark.
-
Measure the fluorescence intensity. An increase in fluorescence compared to the untreated control indicates PI uptake and, therefore, membrane damage.
Caption: A workflow for antifungal lead discovery and initial characterization.
Part 5: In Vivo Efficacy Evaluation
Promising candidates identified through in vitro screening must be evaluated in animal models of infection to assess their therapeutic potential.[12][13][14]
Protocol 5.1: Murine Model of Systemic Candidiasis (General Overview)
Objective: To evaluate the in vivo efficacy of a lead quinoline derivative in reducing fungal burden and improving survival in a mouse model of disseminated candidiasis.
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Procedure Outline:
-
Animal Model: Use immunocompromised mice (e.g., neutropenic) to establish a robust infection.
-
Infection: Infect mice intravenously with a standardized inoculum of C. albicans.
-
Treatment: Administer the test compound via an appropriate route (e.g., oral gavage, intraperitoneal injection) at various doses, starting 24 hours post-infection. Include a vehicle control group and a positive control group (e.g., treated with fluconazole).
-
Endpoints:
-
Survival: Monitor the survival of mice in each group over a period of 14-21 days.
-
Fungal Burden: At a predetermined time point (e.g., 48-72 hours post-infection), euthanize a subset of mice from each group. Harvest target organs (e.g., kidneys, brain), homogenize them, and plate serial dilutions to determine the fungal burden (CFU/gram of tissue).
-
Data Analysis:
-
Survival data can be analyzed using Kaplan-Meier survival curves and log-rank tests.
-
Fungal burden data are typically analyzed using non-parametric statistical tests (e.g., Mann-Whitney U test).
A successful lead compound will significantly increase survival and reduce the fungal burden in target organs compared to the vehicle control.
Conclusion and Forward Look
This guide provides a structured and scientifically grounded approach to advancing this compound from a starting scaffold to a potential preclinical antifungal candidate. By systematically synthesizing derivatives and evaluating them through a cascade of in vitro and in vivo assays, researchers can effectively identify compounds with potent antifungal activity and favorable selectivity. The data generated from these protocols will form the basis for further lead optimization, comprehensive ADME/Tox studies, and the ultimate development of a novel therapeutic agent to combat the growing threat of fungal infections.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Quinoline-based antifungals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent update on antibacterial and antifungal activity of quinoline scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound | C11H10ClNO | CID 807583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-氯-8-甲氧基-2-甲基喹啉 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. Antifungal drug discovery: the process and outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms [microbialcell.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Quinoline-Based Antifungals: Ingenta Connect [ingentaconnect.com]
- 12. Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vitro and in vivo evaluation of antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
kinase assay protocol for compounds derived from 4-Chloro-8-methoxy-2-methylquinoline
Topic: Kinase Assay Protocol for Compounds Derived from 4-Chloro-8-methoxy-2-methylquinoline
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Quinoline Scaffold in Kinase Inhibition
Protein kinases are a critical class of enzymes that regulate the majority of cellular pathways, making them a prime target for therapeutic intervention, particularly in oncology.[1] The dysregulation of kinase signaling is a hallmark of many diseases.[1] Consequently, the development of small molecule kinase inhibitors is a major focus of modern drug discovery.[2]
The quinoline core is a privileged scaffold in medicinal chemistry, forming the basis of numerous approved drugs. Its rigid, planar structure and synthetic tractability make it an ideal starting point for designing potent and selective kinase inhibitors. For instance, the quinoline derivative Neratinib is an approved irreversible inhibitor of HER2 and EGFR.[1] This document provides a comprehensive guide for researchers working with novel quinoline derivatives, such as those derived from this compound, to determine their inhibitory activity against target kinases using a robust and high-throughput compatible biochemical assay.
Selecting the Optimal Kinase Assay Platform
Choosing the right assay technology is fundamental to generating reliable and reproducible data. Several platforms exist, each with distinct advantages and disadvantages. The choice often depends on the screening scale, available equipment, and the specific kinase target.
| Assay Technology | Principle | Advantages | Disadvantages |
| Radiometric Assays | Measures the transfer of a radiolabeled phosphate (γ-³²P or γ-³³P) from ATP to a substrate.[3][4] | High sensitivity; considered the "gold standard" for direct measurement. | Requires handling of radioactive materials, waste disposal issues, not easily scalable for HTS.[4] |
| Fluorescence-Based Assays | Detects phosphorylation through changes in fluorescence polarization (FP), intensity (FI), or FRET.[5][6] | Non-radioactive, amenable to HTS, real-time kinetic measurements are possible.[6][7] | Susceptible to interference from fluorescent compounds; may require specific labeled substrates. |
| Luminescence-Based Assays | Measures kinase activity by quantifying the amount of ATP consumed (e.g., Kinase-Glo®) or ADP produced (e.g., ADP-Glo™).[8][9] | High sensitivity, broad applicability to virtually any kinase, excellent for HTS, low compound interference.[9] | Indirect measurement of phosphorylation; potential for inhibition of the coupled luciferase enzyme.[10] |
For the purpose of screening and characterizing novel compounds like quinoline derivatives, luminescence-based assays that measure ADP production offer an optimal balance of sensitivity, scalability, and robustness. The ADP-Glo™ Kinase Assay, for example, measures the amount of ADP generated in a kinase reaction, which is directly proportional to kinase activity.[11] This provides a strong positive signal that is less prone to interference than ATP-depletion methods.[1]
Principle of the Luminescence-Based ADP-Glo™ Kinase Assay
The assay is a two-step, homogeneous "add-mix-read" process, making it ideal for high-throughput screening (HTS).
-
Kinase Reaction: The kinase, substrate, ATP, and the test compound (inhibitor) are incubated together. The kinase transfers phosphate from ATP to the substrate, producing ADP.
-
ADP Detection:
-
Step 1: ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. This is crucial as high ATP levels would create significant background noise.
-
Step 2: Kinase Detection Reagent is added. This reagent contains enzymes that convert the ADP generated in the first step back into ATP. This newly synthesized ATP is then used by an Ultra-Glo™ Luciferase to produce a stable, "glow-type" luminescent signal.[12]
-
The amount of light produced is directly proportional to the amount of ADP generated, and therefore, directly proportional to the activity of the kinase.
Caption: Principle of the two-step ADP-Glo™ luminescent kinase assay.
Detailed Protocol: Evaluating Quinoline Derivatives
This protocol is designed for determining the half-maximal inhibitory concentration (IC₅₀) of a test compound against a target protein kinase in a 384-well plate format.
Materials and Reagents
| Reagent | Example Supplier | Purpose |
| Target Kinase (e.g., EGFR, Src, VEGFR2) | Promega, CST, BPS Bioscience | Enzyme source |
| Kinase Substrate (Peptide or Protein) | Promega, BPS Bioscience | Molecule to be phosphorylated |
| ATP, 10 mM Solution | Promega, Sigma-Aldrich | Phosphate donor |
| ADP-Glo™ Kinase Assay Kit | Promega | Contains all detection reagents |
| Kinase Reaction Buffer | Provided with enzyme or prepared in-house | Maintains optimal pH and ionic strength |
| Test Compound (this compound derivative) | N/A | Potential inhibitor |
| DMSO (Anhydrous) | Sigma-Aldrich | Solvent for test compound |
| 384-well solid white, low-volume plates | Corning, Greiner | Assay plate for luminescence |
| Multichannel pipettes & Plate shaker | VWR, Eppendorf | Reagent handling and mixing |
| Luminescence-capable plate reader | BioTek, BMG Labtech | Signal detection |
Reagent Preparation
-
Kinase Buffer (1X): Prepare according to the enzyme supplier's recommendation. A typical buffer might be 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, and 50 µM DTT.[11]
-
Test Compound Stock (10 mM): Dissolve the quinoline derivative in 100% DMSO to make a 10 mM stock solution.
-
Compound Dilution Series (4X final concentration): Perform a serial dilution of the 10 mM stock in kinase buffer containing a consistent percentage of DMSO (e.g., 4%). This creates a dose-response curve, typically starting from 100 µM (4X) down to low nanomolar concentrations.
-
Enzyme Solution (2X): Dilute the kinase enzyme stock to 2X the final desired concentration in 1X Kinase Buffer. The optimal concentration must be determined empirically by performing an enzyme titration but is often in the low nanogram range.[13]
-
Substrate/ATP Mix (2X): Dilute the substrate and ATP to 2X their final desired concentrations in 1X Kinase Buffer.
-
Critical Insight: For ATP-competitive inhibitors, the measured IC₅₀ is highly dependent on the ATP concentration.[14] It is best practice to use an ATP concentration that is at or near the Michaelis constant (Kₘ) for the specific kinase to ensure the assay is sensitive to competitive inhibitors.[15]
-
Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are the common methods available to detect kinase activities? | AAT Bioquest [aatbio.com]
- 5. benchchem.com [benchchem.com]
- 6. Fluorescent Peptide Assays For Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. assayquant.com [assayquant.com]
- 8. Kinase-Glo® Luminescent Kinase Assay Platform Protocol [promega.com]
- 9. ebiotrade.com [ebiotrade.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. promega.com [promega.com]
- 12. promega.com [promega.com]
- 13. promega.com [promega.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols for the Use of 4-Chloro-8-methoxy-2-methylquinoline in Structure-Activity Relationship (SAR) Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry
The quinoline ring system, a bicyclic aromatic heterocycle, is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2] Its rigid framework and the presence of a nitrogen atom provide opportunities for diverse chemical modifications, enabling the fine-tuning of physicochemical and pharmacological properties. From the historical significance of quinine in combating malaria to modern applications in oncology and infectious diseases, the quinoline scaffold continues to be a fertile ground for drug discovery.[3][4] This document focuses on a specific, strategically substituted quinoline, 4-Chloro-8-methoxy-2-methylquinoline , as a valuable starting point for structure-activity relationship (SAR) studies aimed at the discovery of novel bioactive molecules.
The Strategic Importance of this compound in SAR Studies
The compound this compound integrates three key substituents on the quinoline core, each offering a distinct handle for chemical modification and a potential point of interaction with biological targets. The strategic placement of these groups makes this molecule an excellent scaffold for generating a library of analogs to probe the chemical space around a target of interest, such as a protein kinase or a parasitic enzyme.
-
The 4-Chloro Group: The chlorine atom at the 4-position is a reactive site, susceptible to nucleophilic substitution.[5] This allows for the introduction of a wide variety of functional groups, such as amines, ethers, and thioethers, which can profoundly impact the compound's biological activity and pharmacokinetic profile. The 7-chloro substitution in the well-known antimalarial chloroquine is crucial for its activity, highlighting the importance of halogen placement on the quinoline ring.[3][6]
-
The 2-Methyl Group: The methyl group at the 2-position can influence the compound's steric profile and lipophilicity. Modifications at this position, such as extension to longer alkyl chains or introduction of aryl groups, can probe the hydrophobic pockets of a target's binding site. In some kinase inhibitors, substitutions at the 2-position of the quinoline ring have been shown to be critical for potency.[7]
-
The 8-Methoxy Group: The methoxy group at the 8-position is an important modulator of the electronic properties of the quinoline ring and can participate in hydrogen bonding with the target protein. The 6-methoxy group is a key feature in all effective 8-aminoquinoline antimalarials.[8] The position and nature of alkoxy substituents can significantly affect the biological activity of quinoline derivatives.
Hypothetical SAR Exploration: A Roadmap for Analog Design
While comprehensive SAR studies on this compound are not extensively documented in publicly available literature, we can construct a rational approach to analog design based on the known SAR of related quinoline derivatives. The following sections outline a hypothetical SAR exploration, providing a framework for researchers to design and synthesize a focused library of compounds.
Visualizing the SAR Strategy
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pharmacy180.com [pharmacy180.com]
- 4. mdpi.com [mdpi.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. m.youtube.com [m.youtube.com]
- 7. ijmphs.com [ijmphs.com]
- 8. 8-Aminoquinoline Therapy for Latent Malaria - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Chloro-8-methoxy-2-methylquinoline
Welcome to the technical support guide for the synthesis of 4-Chloro-8-methoxy-2-methylquinoline. This document is designed for researchers, chemists, and drug development professionals to provide expert insights, troubleshooting solutions, and answers to frequently asked questions regarding this important synthetic intermediate. Our goal is to explain the causality behind experimental choices and provide self-validating protocols to ensure your success.
Synthesis Overview & Core Logic
The synthesis of this compound is typically achieved via a two-stage process. The first stage involves the formation of the quinoline core to create the precursor, 8-methoxy-2-methylquinolin-4-one. The second stage is a chlorination reaction to replace the hydroxyl group at the C4 position with a chloro group. The most common and robust approach involves a Conrad-Limpach or Combes-type cyclization followed by chlorination with a reagent like phosphorus oxychloride (POCl₃).
Caption: General two-stage workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare the 8-methoxy-2-methylquinolin-4-one precursor?
A1: The most prevalent methods are the Conrad-Limpach and Combes syntheses. The Conrad-Limpach reaction involves the condensation of an arylamine (2-methoxyaniline) with a β-ketoester (like ethyl acetoacetate)[1]. The Combes synthesis is similar but uses a β-diketone instead of a β-ketoester[2][3]. Both pathways proceed through an enamine intermediate, which then undergoes a thermally- or acid-catalyzed cyclization to form the quinolinone ring system[4][5]. The choice between them often depends on the availability of starting materials and desired substitution patterns.
Q2: Why is phosphorus oxychloride (POCl₃) the preferred reagent for the chlorination step?
A2: Phosphorus oxychloride is highly effective for converting the 4-quinolinone tautomer to the 4-chloroquinoline. The oxygen of the quinolinone acts as a nucleophile, attacking the phosphorus center of POCl₃. This transforms the hydroxyl group into an excellent leaving group. Subsequently, the chloride ion released attacks the C4 position in a nucleophilic substitution reaction, yielding the desired product[6]. In some protocols, phosphorus pentachloride (PCl₅) is used as a co-reagent with POCl₃ to enhance the reaction's efficacy[7]. This reaction is mechanistically related to the Vilsmeier-Haack reaction, where a chloroiminium salt acts as the key electrophilic species[8][9].
Q3: Can the chlorine atom at the C4 position be substituted with other groups?
A3: Yes, the 4-chloro group is highly activated towards nucleophilic substitution. This makes this compound a versatile intermediate. It can readily react with various nucleophiles such as amines, thiols, and alkoxides to generate a diverse library of 4-substituted quinoline derivatives[7][10]. This reactivity is a key reason for its utility in medicinal chemistry and materials science.
Troubleshooting Guide: Common Side Reactions & Solutions
During synthesis, several issues can arise that impact yield and purity. This guide addresses the most common problems, their root causes, and recommended solutions.
| Problem ID | Observed Issue | Probable Cause(s) | Recommended Solution(s) & Rationale |
| TSG-01 | Low yield or incomplete reaction during Stage 1 (Cyclization) | 1. Insufficient Temperature: The intramolecular cyclization step is often a high-energy process requiring temperatures >250 °C. 2. Acid Catalyst Issues: For acid-catalyzed variants (Combes), the acid may be too weak, or its concentration may be too low to effectively promote ring closure. 3. Decomposition: Extremely high temperatures or prolonged reaction times can lead to tar formation and decomposition of starting materials or product[11]. | 1. Optimize Temperature: Use a high-boiling point solvent like Dowtherm A and ensure the reaction mixture reaches the required temperature (typically 250-260 °C) for thermal cyclization. 2. Select Appropriate Catalyst: For acid-catalyzed reactions, use a strong dehydrating acid like concentrated H₂SO₄ or polyphosphoric acid (PPA) to drive the reaction forward. Monitor the reaction by TLC to avoid over-heating. |
| TSG-02 | Incomplete chlorination in Stage 2; presence of starting quinolinone | 1. Insufficient POCl₃: The stoichiometry of the chlorinating agent is critical. An inadequate amount will result in an incomplete reaction. 2. Low Reaction Temperature/Time: The reaction often requires refluxing in POCl₃ to proceed to completion[6]. 3. Moisture Contamination: Water will rapidly quench POCl₃ and can hydrolyze the product back to the starting material. | 1. Increase Reagent: Use a larger excess of POCl₃, which can also serve as the solvent. A molar ratio of 3-5 equivalents relative to the quinolinone is common. 2. Increase Temperature & Time: Ensure the reaction is heated to reflux (approx. 105-110 °C) and monitor its progress by TLC until the starting material spot disappears. 3. Ensure Anhydrous Conditions: Use oven-dried glassware and handle POCl₃ under an inert atmosphere (e.g., nitrogen or argon). |
| TSG-03 | Product hydrolyzes back to the quinolinone during workup | 1. Aqueous Quenching: The 4-chloroquinoline product is susceptible to hydrolysis, especially in neutral or acidic aqueous conditions[7]. Pouring the reaction mixture directly into water is a common cause of this side reaction. 2. Slow Isolation: Prolonged exposure to moisture during extraction and purification can lead to product loss. | 1. Careful Quenching: Slowly and carefully pour the reaction mixture onto crushed ice, followed immediately by basification with a cold solution of NaOH or K₂CO₃ to neutralize acids and precipitate the product[6]. The product is generally more stable under basic conditions. 2. Rapid Workup: Minimize the time the product is in contact with aqueous layers. Dry the organic extracts thoroughly with a drying agent like Na₂SO₄ or MgSO₄ before solvent evaporation. |
| TSG-04 | Formation of dark, tarry byproducts | 1. Overheating: Particularly during the high-temperature cyclization (Stage 1), overheating can cause polymerization and decomposition[11]. 2. Aggressive Chlorination: Excessively high temperatures or the presence of certain impurities during the POCl₃ step can lead to charring. 3. Oxidizing Agents: In Skraup-type syntheses (an alternative but more aggressive route), the required oxidizing agents can lead to significant tar formation if not controlled[5]. | 1. Precise Temperature Control: Use a temperature controller and ensure even heating of the reaction vessel. 2. Purify Intermediate: Ensure the 8-methoxy-2-methylquinolin-4-one precursor is reasonably pure before proceeding to the chlorination step. 3. Purification: The crude product may require purification by column chromatography or recrystallization from a suitable solvent system (e.g., ethanol/ethyl acetate) to remove colored impurities[6]. |
Detailed Experimental Protocol
This protocol is a representative procedure. Researchers should adapt it based on available equipment and safety protocols.
Stage 1: Synthesis of 8-Methoxy-2-methylquinolin-4-one
-
Condensation: In a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, combine 2-methoxyaniline (1.0 eq), ethyl acetoacetate (1.05 eq), and a catalytic amount of acetic acid in toluene.
-
Heating: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as the reaction proceeds. Continue refluxing until no more water is evolved (typically 3-5 hours).
-
Solvent Removal: Allow the mixture to cool slightly and remove the toluene under reduced pressure.
-
Cyclization: Add the crude intermediate to a flask containing a high-boiling solvent (e.g., Dowtherm A). Heat the mixture to 250-255 °C with stirring for 30-60 minutes.
-
Isolation: Cool the reaction mixture to below 100 °C and add hexane to precipitate the product. Filter the solid, wash thoroughly with hexane, and dry under vacuum to yield 8-methoxy-2-methylquinolin-4-one.
Stage 2: Synthesis of this compound
-
Reaction Setup: In a fume hood, charge a dry round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube with 8-methoxy-2-methylquinolin-4-one (1.0 eq).
-
Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 3-5 eq) to the flask. The mixture may be stirred at room temperature for a short period before heating.
-
Heating: Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 2-4 hours. Monitor the reaction's progress using TLC (e.g., with a mobile phase of ethyl acetate/hexane).
-
Workup: After cooling the reaction mixture to room temperature, slowly and carefully pour it onto a stirred mixture of crushed ice and 10% aqueous potassium carbonate solution[6].
-
Extraction: Extract the resulting suspension with a suitable organic solvent, such as dichloromethane or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield pure this compound.
Key Reaction Mechanisms
Understanding the underlying mechanisms is crucial for troubleshooting and optimization.
Mechanism 1: Chlorination of 4-Quinolinone with POCl₃
The conversion of the 4-hydroxy group to a chloro group is a critical step. The quinolinone acts as a nucleophile, attacking the electrophilic phosphorus atom of POCl₃. This forms a phosphate ester intermediate, which is an excellent leaving group. The subsequent SₙAr reaction with a chloride ion yields the final product.
Caption: Simplified mechanism for the chlorination of the quinolinone precursor.
Mechanism 2: Hydrolysis Side Reaction
The primary side reaction during workup is the hydrolysis of the product back to the starting quinolinone. The electron-withdrawing nature of the quinoline nitrogen makes the C4 position highly electrophilic and susceptible to attack by water.
Caption: Pathway for the undesired hydrolysis of the final product during aqueous workup.
References
- 1. mdpi.com [mdpi.com]
- 2. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 3. iipseries.org [iipseries.org]
- 4. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]
- 5. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents [patents.google.com]
- 7. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue | MDPI [mdpi.com]
- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. Buy this compound (EVT-460737) | 64951-58-2 [evitachem.com]
- 11. CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline - Google Patents [patents.google.com]
Technical Support Center: Purification of Crude 4-Chloro-8-methoxy-2-methylquinoline
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals facing challenges in the purification of crude 4-Chloro-8-methoxy-2-methylquinoline. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the common hurdles associated with isolating this important chemical intermediate. Our approach is grounded in established chemical principles and field-proven insights to ensure you can achieve the desired purity for your downstream applications.
Understanding the Core Challenge: The Nature of Crude this compound
The primary route for synthesizing this compound involves the chlorination of its precursor, 4-hydroxy-8-methoxy-2-methylquinoline, typically using a strong chlorinating agent like phosphorus oxychloride (POCl₃). The challenges in purification often stem from the nature of this reaction and the inherent properties of the quinoline scaffold.
Key sources of impurities include:
-
Unreacted Starting Material: Incomplete chlorination leads to the presence of 4-hydroxy-8-methoxy-2-methylquinoline in the crude product.
-
Hydrolysis Byproducts: The product, this compound, can hydrolyze back to the starting material if exposed to moisture during workup or purification.
-
Reagent-Derived Impurities: Residual chlorinating agents and their decomposition products can contaminate the crude material.
-
Thermally-Induced Side Products: High reaction temperatures can lead to the formation of dark-colored, often polymeric, impurities.[1]
-
Isomeric Impurities: Depending on the initial synthesis of the quinoline core, minor isomeric byproducts may be present.
The basicity of the quinoline nitrogen atom also plays a significant role, as it can lead to strong interactions with acidic stationary phases like silica gel, potentially causing decomposition or poor recovery during column chromatography.[2]
Troubleshooting Guide: Column Chromatography
Column chromatography is a powerful technique for purifying this compound, but it is not without its challenges. This section addresses common issues in a question-and-answer format.
Question 1: My product is streaking badly on the TLC plate and the column, leading to poor separation. What's happening?
Answer: Streaking is a common issue when dealing with basic compounds like quinolines on standard silica gel. The basic nitrogen atom interacts strongly with the acidic silanol groups (Si-OH) on the silica surface, leading to tailing and poor chromatographic performance.
Solutions:
-
Neutralize the Stationary Phase: Before packing your column, you can "deactivate" the silica gel. A common method is to add a small amount of a tertiary amine, like triethylamine (NEt₃), to your eluent system (typically 0.1-1% by volume). This amine will preferentially bind to the acidic sites on the silica, allowing your quinoline product to elute more symmetrically.
-
Use a Different Stationary Phase: If amine additives are not compatible with your downstream steps, consider using a less acidic stationary phase. Alumina (neutral or basic) can be a good alternative to silica gel for purifying basic compounds.
-
Optimize the Mobile Phase: Ensure your mobile phase has the appropriate polarity. For this compound, a gradient of ethyl acetate in a non-polar solvent like hexanes or petroleum ether is a good starting point.
Question 2: I'm observing a new, more polar spot on my TLC after running the column, and my yield is low. What could be the cause?
Answer: This is a classic sign of product decomposition on the silica gel column.[2] The acidic nature of the silica can catalyze the hydrolysis of the 4-chloro group back to a 4-hydroxy group, resulting in the starting material as a byproduct.
Solutions:
-
Deactivate the Silica: As mentioned above, adding triethylamine to the eluent can suppress this acid-catalyzed decomposition.
-
Run the Column Quickly: Minimize the time your compound spends on the column. A flash chromatography setup is highly recommended over gravity chromatography.
-
Dry Loading: To avoid introducing water, which can facilitate hydrolysis, use a dry loading technique. Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This powder can then be carefully added to the top of your column.
Question 3: My product is coming off the column with a persistent yellow or brown color, even though the TLC shows a single spot.
Answer: This often indicates the presence of high-molecular-weight, colored impurities that may not be easily visible on TLC or that move with the solvent front. These can arise from thermal degradation during the synthesis.
Solutions:
-
Activated Carbon Treatment: Before column chromatography, dissolve your crude product in a suitable organic solvent and add a small amount of activated carbon. Stir for 15-30 minutes, then filter through a pad of Celite®. This can effectively remove many colored impurities.
-
Recrystallization as a Pre-purification Step: Sometimes, a quick recrystallization before chromatography can remove the bulk of colored impurities, making the subsequent chromatographic separation more effective.
Visualizing the Chromatography Workflow
Caption: Workflow for purification by column chromatography.
Troubleshooting Guide: Recrystallization
Recrystallization is an excellent and scalable method for purifying crystalline solids like this compound. Success depends heavily on solvent selection.
Question 1: I can't find a single solvent that works for recrystallization. My product is either too soluble, even when cold, or insoluble, even when hot.
Answer: This is a very common scenario, and the solution is to use a binary solvent system. This involves finding one solvent in which your compound is highly soluble (the "soluble solvent") and another in which it is poorly soluble (the "anti-solvent").
Procedure for a Binary Solvent System:
-
Dissolve your crude product in the minimum amount of the hot soluble solvent.
-
While the solution is still hot, add the anti-solvent dropwise until you see persistent cloudiness (turbidity).
-
Add a few more drops of the hot soluble solvent to redissolve the precipitate and make the solution clear again.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath, to induce crystallization.
Recommended Solvent Systems to Try:
-
Ethanol / Water
-
Ethyl Acetate / Hexanes
-
Acetone / Hexanes
-
Dichloromethane / Hexanes
Question 2: My product "oils out" instead of forming crystals upon cooling. What should I do?
Answer: "Oiling out" occurs when the solute comes out of solution above its melting point, forming a liquid phase instead of a solid crystal lattice.
Solutions:
-
Use a Larger Volume of Solvent: Your solution may be too concentrated. Add more of the soluble solvent and reheat to ensure everything is dissolved before attempting to cool again.
-
Cool More Slowly: Rapid cooling encourages oiling out. Allow the flask to cool to room temperature on the benchtop, undisturbed, before moving it to an ice bath. Insulating the flask with a cloth can help slow the cooling process.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Add a Seed Crystal: If you have a small amount of pure product, add a tiny crystal to the cooled, supersaturated solution to initiate crystallization.
Question 3: I've successfully recrystallized my product, but the purity hasn't improved much. Why?
Answer: This suggests that the impurities have very similar solubility properties to your product in the chosen solvent system.
Solutions:
-
Try a Different Solvent System: The selectivity of the recrystallization process is highly dependent on the solvent. Experiment with different solvent pairs.
-
Perform a Second Recrystallization: A second recrystallization can often significantly improve purity.
-
Consider a Pre-purification Step: If the crude material is very impure, a preliminary purification by column chromatography to remove the bulk of the impurities followed by a final recrystallization "polishing" step can be very effective.
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance and melting point of pure this compound?
-
Appearance: It is typically a solid, with colors ranging from white to yellow or brown.[3]
-
Melting Point: The reported melting point is in the range of 80-85 °C.[4] A broad melting range in a crude sample is an indicator of impurities.
Q2: How can I monitor the purity of my compound during the purification process?
-
Thin-Layer Chromatography (TLC): This is the quickest and most common method. A single spot on the TLC plate in multiple eluent systems is a good indication of purity. The starting material, 4-hydroxy-8-methoxy-2-methylquinoline, is significantly more polar and will have a much lower Rf value.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive for confirming the structure and assessing purity. Impurity peaks will be visible in the spectra.
Q3: How should I store the purified this compound?
-
It should be stored in a cool, dry place, away from moisture, as the 4-chloro group can be susceptible to hydrolysis over time. Storage at 2-8°C is recommended.[4]
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol outlines the purification of crude 4-chloro-6,7-dimethoxyquinoline using a silica gel stationary phase and a petroleum ether and ethyl acetate mobile phase. The separation is based on the differential adsorption of the compound and impurities onto the silica gel.
| Category | Item |
| Chemicals | Crude this compound |
| Silica gel (230-400 mesh) | |
| Petroleum ether (or Hexanes) | |
| Ethyl acetate (EtOAc) | |
| Dichloromethane (DCM) | |
| Triethylamine (NEt₃) | |
| Equipment | Glass chromatography column |
| Round bottom flasks | |
| Test tubes or fraction collector | |
| Thin Layer Chromatography (TLC) plates | |
| UV lamp (254 nm) | |
| Rotary evaporator |
Step-by-Step Methodology:
-
Prepare the Eluent: Prepare a stock solution of your mobile phase. A good starting point is 0.5% NEt₃ in a 9:1 mixture of Hexanes:EtOAc.
-
Pack the Column: Pack a glass column with silica gel using the prepared eluent. Ensure the silica bed is well-compacted and free of air bubbles.
-
Prepare the Sample (Dry Loading):
-
Dissolve ~1g of crude product in a minimal amount of DCM.
-
Add ~2-3g of silica gel to this solution.
-
Remove the solvent using a rotary evaporator until a fine, free-flowing powder is obtained.
-
-
Load and Run the Column:
-
Carefully add the silica-adsorbed sample to the top of the packed column.
-
Begin eluting with the 9:1 Hexanes:EtOAc (+0.5% NEt₃) mixture, collecting fractions.
-
Gradually increase the polarity of the eluent (e.g., to 8:2 or 7:3 Hexanes:EtOAc) to elute the product.
-
-
Analyze Fractions: Monitor the collected fractions by TLC. The product, being less polar than the starting material, will have a higher Rf.
-
Isolate the Product: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified compound.
Protocol 2: Purification by Recrystallization (Binary Solvent System)
| Category | Item |
| Chemicals | Crude this compound |
| Ethyl Acetate (soluble solvent) | |
| Hexanes (anti-solvent) | |
| Equipment | Erlenmeyer flask |
| Hot plate with stirrer | |
| Ice bath | |
| Büchner funnel and filter flask |
Step-by-Step Methodology:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of ethyl acetate and heat the mixture gently while stirring until the solid completely dissolves.
-
Induce Precipitation: While the solution is still hot, add hexanes dropwise until the solution becomes faintly and persistently cloudy.
-
Clarification: Add a few drops of hot ethyl acetate to just redissolve the precipitate and make the solution clear again.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold hexanes to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Decision-Making Flowchart for Purification
Caption: Decision tree for selecting a purification method.
References
optimizing reaction conditions for 4-Chloro-8-methoxy-2-methylquinoline synthesis
Welcome to the technical support center for the synthesis of 4-Chloro-8-methoxy-2-methylquinoline. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, chemists, and drug development professionals in optimizing this two-step synthetic sequence. Our focus is on providing practical, field-tested insights grounded in chemical principles to help you navigate common challenges and achieve high-yield, high-purity outcomes.
Synthesis Overview: A Two-Step Approach
The synthesis of this compound is typically achieved in two primary stages:
-
Cyclization: Formation of the quinolin-4-one core via a Conrad-Limpach or Gould-Jacobs reaction, starting from 2-methoxyaniline and ethyl acetoacetate. This step yields the key intermediate, 8-methoxy-2-methylquinolin-4-ol.
-
Chlorination: Conversion of the 4-hydroxyl group of the intermediate to the target 4-chloro derivative using a chlorinating agent such as phosphorus oxychloride (POCl₃).
This workflow is visualized below.
Caption: General workflow for the synthesis of this compound.
Part 1: Synthesis of 8-Methoxy-2-methylquinolin-4-ol (Intermediate)
This crucial first step involves the acid-catalyzed condensation of an aniline with a β-ketoester, followed by a high-temperature thermal cyclization.[1]
Frequently Asked Questions (FAQs)
Q1: What are the critical parameters for the thermal cyclization step? A1: The most critical parameter is temperature. The intramolecular cyclization of the intermediate formed from the initial condensation requires high temperatures, typically around 250-260 °C, to proceed efficiently.[2] Using a high-boiling, inert solvent like diphenyl ether or mineral oil is essential to achieve and maintain this temperature uniformly, which can increase cyclization yields significantly.[1]
Q2: How can I monitor the progress of the cyclization reaction? A2: The reaction progress can be monitored by Thin Layer Chromatography (TLC). Take small aliquots from the reaction mixture at regular intervals, quench them, and spot them on a TLC plate. The disappearance of the anilidomethylenemalonate intermediate and the appearance of the fluorescent quinolin-4-ol product spot will indicate the reaction's progression towards completion.
Q3: Why is a high-boiling solvent necessary? Can the reaction be run neat? A3: While the reaction can be attempted neat, it often leads to localized overheating, charring, and the formation of tarry side-products, which complicates purification and lowers the yield.[3] A high-boiling solvent like diphenyl ether ensures even heat distribution and allows the reaction to be maintained at the optimal temperature for the required duration, leading to a cleaner reaction and higher yields.[1][2]
Troubleshooting Guide: Intermediate Synthesis
Problem: My cyclization reaction is giving a very low yield or failing completely.
-
Possible Cause 1: Insufficient Temperature.
-
Explanation: The energy barrier for the intramolecular cyclization is high. Failure to reach and maintain a temperature of at least 250°C will result in an incomplete or extremely slow reaction.[1]
-
Solution: Ensure your heating mantle and apparatus can achieve and hold the target temperature. Use a high-temperature thermometer to monitor the internal reaction temperature, not just the heating mantle setting. Ensure vigorous stirring to prevent temperature gradients within the flask.[1]
-
-
Possible Cause 2: Impure Starting Materials.
-
Explanation: The aniline (2-methoxyaniline) is susceptible to air oxidation, which can introduce impurities that inhibit the reaction or lead to side products. The β-ketoester (ethyl acetoacetate) should be free of significant amounts of water or acid/base contaminants.
-
Solution: Use freshly distilled 2-methoxyaniline if its purity is questionable. Ensure your ethyl acetoacetate is of high purity and stored under dry conditions.
-
-
Possible Cause 3: Premature Product Degradation.
-
Explanation: Although high temperatures are required, prolonged heating can lead to the degradation of the desired quinolin-4-ol product.[4]
-
Solution: Optimize the reaction time by monitoring via TLC. Once the starting material is consumed, cool the reaction mixture promptly. Do not leave it at high temperatures for extended periods unnecessarily. Microwave-assisted synthesis can sometimes be employed to shorten reaction times and minimize degradation.[4][5]
-
Problem: The crude product is a dark, tarry solid that is difficult to purify.
-
Explanation: Tar formation is common in high-temperature reactions like the Skraup or Gould-Jacobs synthesis due to polymerization and decomposition.[6]
-
Solution:
-
Control Temperature: Avoid exceeding the optimal temperature range (250-260°C).
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions that contribute to tar formation.[1]
-
Purification Strategy: After cooling, dilute the reaction mixture with a non-polar solvent like hexanes or cyclohexane. This will cause the desired product to precipitate while keeping the high-boiling solvent and some impurities in solution.[2] The crude solid can then be collected by filtration and washed thoroughly before further purification by recrystallization.
-
Part 2: Chlorination of 8-Methoxy-2-methylquinolin-4-ol
This step converts the 4-hydroxy group into a chloro group, a key transformation for further functionalization. The most common and effective reagent for this is phosphorus oxychloride (POCl₃).[7]
Frequently Asked Questions (FAQs)
Q1: Why is phosphorus oxychloride (POCl₃) the preferred reagent? A1: POCl₃ serves as both a powerful chlorinating and dehydrating agent. It readily converts the 4-oxo (or tautomeric 4-hydroxy) group of the quinolinone into the 4-chloroquinoline.[7] The reaction mechanism involves an initial phosphorylation of the oxygen, creating a good leaving group, which is then displaced by a chloride ion.[7][8]
Q2: Is it necessary to use a large excess of POCl₃? A2: Yes, it is common practice. Using POCl₃ in excess allows it to function as both the reagent and the reaction solvent, ensuring the starting material is fully solvated and can react efficiently.[7] This drives the reaction to completion.
Q3: What are the primary safety concerns when working with POCl₃? A3: POCl₃ is highly corrosive and toxic. It reacts violently with water in a highly exothermic reaction, releasing corrosive HCl gas. All work must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) is mandatory. The work-up procedure, which involves quenching with ice, must be performed slowly and cautiously.
Troubleshooting Guide: Chlorination
Problem: My chlorination reaction is incomplete, and I recover starting material.
-
Possible Cause 1: Presence of Moisture.
-
Explanation: POCl₃ reacts rapidly and preferentially with water. Any moisture in your starting material, solvent, or glassware will consume the reagent, rendering it unavailable for the desired chlorination reaction.[9]
-
Solution: Ensure your 8-methoxy-2-methylquinolin-4-ol intermediate is thoroughly dried under vacuum before use. All glassware must be oven- or flame-dried, and the reaction should be set up under an inert atmosphere (e.g., with a drying tube or nitrogen line).
-
-
Possible Cause 2: Insufficient Heating or Reaction Time.
-
Explanation: The dehydroxy-chlorination requires thermal energy to proceed to completion. Simply mixing the reagents at room temperature is often insufficient.
-
Solution: Heat the reaction mixture to reflux (the boiling point of POCl₃ is ~105 °C) and maintain it for several hours.[7] Monitor the reaction by TLC until the starting material is no longer visible.
-
-
Possible Cause 3: Insufficient POCl₃.
-
Explanation: While a large excess is typical, using too little POCl₃ may result in an incomplete reaction, especially if there are trace amounts of moisture or other reactive impurities.
-
Solution: Use at least 5-10 molar equivalents of POCl₃ relative to the quinolin-4-ol substrate. Using it as the solvent is the most effective approach.[7]
-
Problem: The work-up is hazardous, or the product yield is low after quenching.
-
Explanation: The quenching of excess POCl₃ with water or ice is extremely exothermic and can be difficult to control if done too quickly. Furthermore, the product may be susceptible to hydrolysis back to the starting material under certain pH conditions during work-up.
-
Solution:
-
Controlled Quenching: After the reaction is complete, allow the mixture to cool to room temperature. It is often beneficial to first remove the bulk of the excess POCl₃ under reduced pressure (vacuum distillation).[9] Then, very slowly and with vigorous stirring, pour the cooled reaction residue onto a large excess of crushed ice in a beaker.[7] This should be done in a fume hood.
-
Neutralization and Extraction: The resulting acidic aqueous mixture should be carefully neutralized with a base (e.g., sodium carbonate or ammonium hydroxide) while keeping the solution cold. The solid product that precipitates can be collected by filtration. Alternatively, the product can be extracted into an organic solvent like ethyl acetate or dichloromethane.[7]
-
Chlorination Mechanism with POCl₃
The mechanism involves the formation of a phosphate ester intermediate, which is then displaced by a chloride ion.
Caption: Simplified mechanism for the chlorination of a quinolin-4-one with POCl₃.
Quantitative Data & Protocols
Table 1: Optimized Reaction Conditions
| Parameter | Step 1: Cyclization | Step 2: Chlorination |
| Key Reagents | 2-Methoxyaniline, Ethyl Acetoacetate | 8-Methoxy-2-methylquinolin-4-ol, POCl₃ |
| Solvent | Diphenyl Ether or Mineral Oil | Neat POCl₃ |
| Temperature | 250-260 °C[1] | ~105 °C (Reflux)[7] |
| Reaction Time | 30-60 minutes[1] | 2-4 hours |
| Reagent Ratio | Aniline:Ester (1:1.1) | Substrate:POCl₃ (1:10 by mole) |
| Typical Yield | 60-80% | 75-90% |
Note: Yields are highly dependent on substrate purity, reaction scale, and purification efficiency.
Experimental Protocol 1: Synthesis of 8-Methoxy-2-methylquinolin-4-ol
-
Condensation: In a round-bottom flask, combine 2-methoxyaniline (1.0 equiv) and ethyl acetoacetate (1.1 equiv). Heat the mixture at 140-150 °C for 1 hour. Water will be evolved during this step.
-
Cyclization: Add the crude intermediate from step 1 to a separate flask containing a high-boiling solvent (e.g., diphenyl ether, ~5-10 times the volume of the intermediate).[1]
-
Heat the mixture to 250 °C with vigorous stirring under an inert atmosphere. Maintain this temperature for 30-60 minutes, monitoring by TLC.[1]
-
Work-up: Cool the reaction mixture below 100 °C. Add hexanes or toluene to precipitate the product.
-
Filter the solid, wash thoroughly with the same solvent to remove the diphenyl ether, and dry under vacuum. The product can be further purified by recrystallization from ethanol or acetic acid.
Experimental Protocol 2: Synthesis of this compound
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a drying tube, suspend the dry 8-methoxy-2-methylquinolin-4-ol (1.0 equiv) in phosphorus oxychloride (10 equiv).[7]
-
Heating: Heat the mixture to reflux (~105 °C) with magnetic stirring. Maintain the reflux for 3-4 hours. Monitor the reaction's completion by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent).
-
Quenching: Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture onto a large amount of crushed ice with vigorous stirring in a fume hood.
-
Isolation: Stir the mixture until all the ice has melted. Neutralize the acidic solution to pH 7-8 with a saturated solution of sodium carbonate or ammonium hydroxide.
-
Collect the precipitated solid by vacuum filtration, wash it thoroughly with cold water, and dry it under vacuum to obtain the final product.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. ablelab.eu [ablelab.eu]
- 5. asianpubs.org [asianpubs.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Improving Regioselectivity of Reactions with 4-Chloro-8-methoxy-2-methylquinoline
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 4-Chloro-8-methoxy-2-methylquinoline. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals. As Senior Application Scientists, we aim to combine technical precision with practical, field-tested insights to help you navigate the complexities of working with this versatile quinoline derivative.
Understanding the Reactivity of this compound
This compound is a substituted quinoline, a class of heterocyclic aromatic compounds with a wide range of applications in medicinal chemistry and materials science.[1][2] The reactivity of this molecule is primarily dictated by the electronic and steric influences of its substituents: the chloro, methoxy, and methyl groups.
The quinoline ring system is π-electron deficient, making it susceptible to nucleophilic attack, particularly at the C2 and C4 positions.[3] The presence of a chlorine atom at the C4 position makes this site highly activated for nucleophilic aromatic substitution (SNAr) and a prime location for transition-metal-catalyzed cross-coupling reactions.[4][5]
The methoxy group at the C8 position and the methyl group at the C2 position also play crucial roles in modulating the molecule's reactivity. The methoxy group is an electron-donating group, which can influence the electron density of the aromatic system. The methyl group, while also electron-donating, can exert steric effects that may influence the regioselectivity of certain reactions.[6]
Visualizing the Key Reactive Sites
Caption: Key reactive and influential positions on the this compound scaffold.
Troubleshooting Guides & FAQs
This section addresses common challenges and questions encountered during the experimental use of this compound.
Frequently Asked Questions (FAQs)
Q1: Why is the C4 position the most reactive site for nucleophilic substitution?
A1: The C4 position (and C2) of the quinoline ring is inherently electron-deficient due to the electron-withdrawing effect of the nitrogen atom in the heterocyclic ring.[3] The presence of a good leaving group, the chlorine atom, at the C4 position makes it the primary site for nucleophilic aromatic substitution (SNAr). Computational studies on similar heterocyclic systems have shown that the carbon atom at the 4-position often has a higher LUMO (Lowest Unoccupied Molecular Orbital) coefficient, making it more susceptible to nucleophilic attack.[7]
Q2: Can reactions occur at other positions on the quinoline ring?
A2: While the C4 position is the most activated for substitution reactions, functionalization at other positions is possible under specific conditions. For instance, C-H activation strategies can enable functionalization at positions like C2, C3, or C8, often requiring transition metal catalysts and specific directing groups.[8][9] However, these reactions are typically more challenging and require carefully optimized conditions to achieve the desired regioselectivity.
Q3: How do the methoxy and methyl groups influence reactivity?
A3: The C8-methoxy group is electron-donating, which can increase the electron density of the benzene portion of the quinoline ring. This can affect the rate and regioselectivity of electrophilic aromatic substitution, should such conditions be employed, though these are less common for this substrate. The C2-methyl group can sterically hinder reactions at the C2 position and may also have a modest electronic effect.[6]
Troubleshooting Common Reactions
Issue 1: Low Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)
Potential Causes & Solutions:
-
Catalyst Inactivation: Palladium catalysts can be sensitive to air and moisture. Ensure all reagents and solvents are dry and reactions are performed under an inert atmosphere (e.g., argon or nitrogen). The choice of palladium precursor and ligands is also critical for catalyst stability and activity.[10]
-
Improper Ligand Choice: The ligand plays a crucial role in the efficiency of the cross-coupling reaction. For Suzuki-Miyaura reactions, phosphine-based ligands are commonly used.[11][12] For Buchwald-Hartwig amination, sterically hindered biarylphosphine ligands often give the best results, especially with challenging substrates.[13][14][15]
-
Incorrect Base: The choice and strength of the base are critical. For Suzuki couplings, bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are often effective.[11] Buchwald-Hartwig aminations typically require stronger bases such as NaOt-Bu or LHMDS.[15] The base not only facilitates the catalytic cycle but can also influence the stability of the starting materials and products.
-
Sub-optimal Reaction Temperature: Cross-coupling reactions are often sensitive to temperature. If the yield is low, consider optimizing the temperature. Insufficient heat may lead to a slow reaction, while excessive heat can cause catalyst decomposition or side reactions.
Issue 2: Poor Regioselectivity and Formation of Side Products
Potential Causes & Solutions:
-
Competitive Nucleophilic Attack: In some cases, particularly with strong and small nucleophiles, competitive attack at other positions might occur, although this is less common for the C4-chloro position.
-
Side Reactions of Substituents: The methoxy group could potentially be cleaved under harsh acidic or basic conditions. The methyl group could undergo side reactions under radical conditions.
-
Hydrodehalogenation: A common side reaction in palladium-catalyzed couplings is the replacement of the halogen with a hydrogen atom. This can be minimized by carefully selecting the ligand, base, and solvent, and by ensuring the reaction is run under strictly anaerobic conditions.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Cross-Coupling at the C4 Position
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura reaction to introduce an aryl group at the C4 position.[5]
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent (e.g., Dioxane/water, Toluene, or DMF)
-
Inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Add the palladium catalyst (1-5 mol%).
-
Add the degassed solvent.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Table 1: Typical Reaction Conditions for Suzuki-Miyaura Coupling
| Catalyst | Base | Solvent | Temperature (°C) |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/Water | 90 |
| PdCl₂(dppf) | Cs₂CO₃ | Dioxane/Water | 100 |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 110 |
Protocol 2: Buchwald-Hartwig Amination at the C4 Position
This protocol provides a general method for the C-N bond formation at the C4 position using a palladium catalyst.[13][16]
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
Ligand (e.g., XPhos, SPhos, or BINAP)
-
Strong base (e.g., NaOt-Bu or LHMDS)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Inert atmosphere setup
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precursor and the ligand to a dry reaction vessel.
-
Add the solvent and stir for a few minutes to allow for pre-formation of the active catalyst.
-
Add this compound, the amine, and the base.
-
Seal the vessel and heat the reaction mixture to the appropriate temperature (typically 80-120 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench carefully with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product via column chromatography.
Visualizing the Catalytic Cycles
Suzuki-Miyaura Catalytic Cycle:
Caption: A simplified representation of the Suzuki-Miyaura cross-coupling catalytic cycle.
Buchwald-Hartwig Amination Catalytic Cycle:
Caption: A generalized catalytic cycle for the Buchwald-Hartwig amination reaction.
References
- 1. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 2. Quinoline - Wikipedia [en.wikipedia.org]
- 3. quora.com [quora.com]
- 4. Buy this compound (EVT-460737) | 64951-58-2 [evitachem.com]
- 5. benchchem.com [benchchem.com]
- 6. Effect of electronic and steric properties of 8-substituted quinolines in gold(III) complexes: Synthesis, electrochemistry, stability, interactions and antiproliferative studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jk-sci.com [jk-sci.com]
- 16. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Crystallization of High-Purity 4-Chloro-8-methoxy-2-methylquinoline
Welcome to the Technical Support Center for the crystallization of 4-Chloro-8-methoxy-2-methylquinoline. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and frequently asked questions to facilitate the isolation of high-purity crystalline material.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound relevant to its crystallization?
A1: Understanding the physical properties of this compound is crucial for developing a successful crystallization protocol. Key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀ClNO | [1][2] |
| Molecular Weight | 207.66 g/mol | [1] |
| Appearance | White to yellow or pale purple to brown solid/crystals/powder | [1] |
| Melting Point | 80-85 °C | [1] |
| Storage Temperature | 2-8°C | [1] |
Q2: What are the most common crystallization techniques suitable for quinoline derivatives like this compound?
A2: For quinoline derivatives, several crystallization techniques are commonly employed. The choice of technique often depends on the compound's properties and the solvent system used. The most effective methods include:
-
Slow Evaporation: This technique involves dissolving the compound in a suitable solvent to near-saturation and then allowing the solvent to evaporate slowly, leading to the formation of crystals.
-
Cooling Crystallization: This is the most common method, where the compound is dissolved in a minimal amount of a hot solvent in which it has high solubility, and then the solution is slowly cooled to a lower temperature where the solubility is significantly reduced, causing the compound to crystallize.
-
Vapor Diffusion: This method is particularly useful for growing high-quality single crystals for X-ray crystallography. It involves dissolving the compound in a "good" solvent and allowing a "poor" solvent (in which the compound is less soluble) to slowly diffuse into the solution, inducing crystallization.
-
Anti-Solvent Addition: In this technique, a solvent in which the compound is insoluble (the anti-solvent) is slowly added to a solution of the compound in a good solvent, causing the compound to precipitate out as crystals.
Q3: How do I select an appropriate solvent for the recrystallization of this compound?
A3: The ideal recrystallization solvent is one in which this compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures. A systematic approach to solvent screening is recommended.
Systematic Solvent Screening Protocol:
-
Initial Assessment: Start with common solvents used for quinoline derivatives, such as ethanol, methanol, isopropanol, acetone, ethyl acetate, and toluene. Given the methoxy and chloro substituents, a range of polar and non-polar solvents should be tested.
-
Small-Scale Solubility Tests:
-
Place a small amount of your compound (e.g., 10-20 mg) into several test tubes.
-
To each test tube, add a different solvent dropwise at room temperature, vortexing after each addition, to assess solubility in the cold. A good solvent should show low solubility at room temperature.
-
Gently heat the test tubes of the solvents in which the compound was sparingly soluble. A suitable solvent will fully dissolve the compound upon heating.
-
Allow the hot solutions to cool slowly to room temperature and then in an ice bath. The ideal solvent will yield a good crop of crystals upon cooling.
-
-
Mixed Solvent Systems: If a single solvent is not ideal, a mixed solvent system can be employed. This typically consists of a "good" solvent in which the compound is highly soluble and a "poor" solvent in which it is sparingly soluble. For instance, a mixture of methanol and water, or ethyl acetate and hexane, could be effective.
| Solvent System | Rationale |
| Alcohols (Methanol, Ethanol) | Often good solvents for quinoline derivatives. |
| Ketones (Acetone) | Can be effective, sometimes used in combination with an anti-solvent. |
| Esters (Ethyl Acetate) | A moderately polar solvent that can be a good choice. |
| Aromatic Hydrocarbons (Toluene) | A non-polar option that may be suitable depending on impurities. |
| Mixed Solvents (e.g., Methanol/Water, Ethyl Acetate/Hexane) | Provides fine-tuned control over solubility. |
Troubleshooting Guide
This section addresses specific issues you may encounter during the crystallization of this compound.
Issue 1: The compound "oils out" instead of crystallizing.
Q: My this compound is separating from the solution as an oil rather than forming solid crystals. What is causing this and how can I fix it?
A: "Oiling out" typically occurs when the solute separates from the solution as a liquid phase. This is often because the boiling point of the solvent is higher than the melting point of the solute (80-85 °C for this compound[1]), or the solution is too supersaturated.
Causality and Solutions:
-
High Supersaturation: If the solution is cooled too rapidly or is too concentrated, the compound may not have enough time to form an ordered crystal lattice and will separate as a supercooled liquid.
-
Solution: Reheat the solution to re-dissolve the oil. Add a small amount of additional solvent and allow the solution to cool much more slowly. A programmable oil bath or a well-insulated container can facilitate slow cooling.
-
-
Inappropriate Solvent Choice: The chosen solvent may be too non-polar, or its boiling point may be too high.
-
Solution: Select a solvent with a lower boiling point. Alternatively, use a mixed solvent system. If your compound has oiled out, you can try adding a small amount of a miscible "poor" solvent to the oil while stirring vigorously to induce crystallization.
-
-
Presence of Impurities: Impurities can depress the melting point of the compound and interfere with crystal lattice formation.
-
Solution: Consider a preliminary purification step, such as passing the crude material through a short plug of silica gel, before attempting crystallization.
-
Issue 2: No crystals form, even after cooling the solution.
Q: I have prepared a saturated solution of this compound and allowed it to cool, but no crystals have formed. What should I do?
A: The absence of crystal formation is a common issue and can be attributed to several factors, primarily insufficient supersaturation or a lack of nucleation sites.
Causality and Solutions:
-
Insufficient Supersaturation: The solution may not be concentrated enough for crystals to form.
-
Solution: Gently heat the solution and evaporate some of the solvent to increase the concentration. Then, allow it to cool again.
-
-
Lack of Nucleation Sites: Crystal formation requires an initial seed or a surface to begin growing on.
-
Solution 1: Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites.
-
Solution 2: Seeding: If you have a small crystal of pure this compound, add it to the cooled solution. This "seed crystal" will act as a template for further crystal growth.
-
Solution 3: Anti-Solvent Addition: Slowly add a miscible anti-solvent dropwise to the solution until it becomes slightly turbid. Then, add a few drops of the good solvent to redissolve the precipitate and allow the solution to stand undisturbed.
-
Issue 3: The crystal yield is very low.
Q: I have successfully obtained crystals of this compound, but the yield is unacceptably low. How can I improve it?
A: A low yield indicates that a significant amount of your compound has remained in the mother liquor.
Causality and Solutions:
-
Too Much Solvent: Using an excessive amount of solvent to dissolve the compound will result in a less saturated solution upon cooling, leaving more product dissolved.
-
Solution: In your next attempt, use less solvent. For the current batch, you can try to recover more product from the mother liquor by evaporating some of the solvent and cooling it again to obtain a second crop of crystals.
-
-
Cooling Temperature is Not Low Enough: The solubility of your compound might still be significant at the final cooling temperature.
-
Solution: Ensure the solution is cooled for a sufficient amount of time in an ice bath, or even a freezer if the solvent's freezing point allows.
-
-
Premature Filtration: Filtering the crystals before crystallization is complete will result in a lower yield.
-
Solution: Allow the solution to stand at a low temperature for an extended period to ensure maximum crystal formation before filtration.
-
Issue 4: The resulting crystals are colored or appear impure.
Q: The crystals I obtained have a noticeable color, but I expect a pure compound to be colorless or white. How can I remove colored impurities?
A: Colored impurities can often be removed by treating the crystallization solution with activated charcoal.
Decolorization Protocol:
-
Dissolve the impure this compound in a suitable amount of hot solvent.
-
Add a small amount of activated charcoal (typically 1-2% of the solute's weight) to the hot solution. Caution: Add the charcoal carefully to the hot solution to avoid bumping.
-
Swirl the mixture and gently heat it for a few minutes. The colored impurities will adsorb to the surface of the activated charcoal.
-
Perform a hot filtration to remove the charcoal. This should be done quickly to prevent the desired compound from crystallizing prematurely in the funnel. Using a pre-heated funnel is recommended.
-
Allow the hot, decolorized filtrate to cool slowly to form pure crystals.
Experimental Workflow and Troubleshooting Diagrams
The following diagrams illustrate the general crystallization workflow and a decision tree for troubleshooting common issues.
References
Technical Support Center: Stability and Degradation of 4-Chloro-8-methoxy-2-methylquinoline
Welcome to the technical support guide for 4-Chloro-8-methoxy-2-methylquinoline. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and troubleshooting for experiments involving this compound. We will explore its stability under acidic and basic conditions, potential degradation pathways, and best practices for handling and analysis.
Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the stability and handling of this compound.
Q1: My analytical results for this compound are inconsistent, showing a gradual loss of the parent compound over time, especially in aqueous solutions. What could be the cause?
Yes, inconsistent results and loss of potency are classic signs of compound degradation.[1] While this compound is a relatively stable molecule, its quinoline core and functional groups can be susceptible to degradation under certain conditions, particularly in protic or aqueous environments. The stability is influenced by factors like pH, temperature, and light exposure.[1][2] For sensitive experiments, it is highly recommended to prepare fresh solutions or conduct a preliminary stability study of your stock solutions under your specific experimental and storage conditions.
Q2: What are the primary degradation pathways I should be concerned about for this compound?
Based on its structure, the two most probable degradation pathways under hydrolytic conditions (acidic or basic) involve the substitution of the chloro group and the cleavage of the methoxy group.
-
Hydrolysis of the C4-Cl bond: The chlorine atom at the 4-position is susceptible to nucleophilic substitution by water or hydroxide ions, which would yield 8-methoxy-2-methylquinolin-4-ol. This is a common degradation pathway for chloro-substituted quinolines.
-
Cleavage of the C8-OCH₃ bond: The methoxy group at the 8-position can be cleaved under harsh acidic or basic conditions to form a hydroxyl group, resulting in 4-chloro-2-methylquinolin-8-ol. Acid-catalyzed cleavage is particularly common for aryl methyl ethers.
Q3: I am running a reaction in an acidic medium and see a new peak in my LC-MS analysis. What is the likely identity of this degradant?
In acidic media, two primary reactions can occur. The first is the protonation of the quinoline nitrogen, which alters the electronic properties of the ring system.[3] The second is the acid-catalyzed hydrolysis of the 8-methoxy group. This ether cleavage is a well-documented reaction for aryl ethers and would result in the formation of 4-chloro-2-methylquinolin-8-ol . A less likely, but still possible, degradation pathway under prolonged heating in strong acid is the hydrolysis of the 4-chloro group to yield 8-methoxy-2-methylquinolin-4-ol .[4] Your new peak likely corresponds to one of these hydroxylated species.
Q4: After exposing my compound to basic conditions (e.g., 0.1 M NaOH), I observe the formation of a major degradation product. What is it likely to be?
Under basic conditions, the most probable degradation pathway is the nucleophilic aromatic substitution of the chlorine atom at the 4-position by a hydroxide ion. This reaction is generally more facile than the cleavage of the aryl ether bond in basic media. Therefore, the major degradation product is expected to be 8-methoxy-2-methylquinolin-4-ol .[4]
Q5: What are the recommended storage conditions for this compound to ensure its long-term stability?
To maximize shelf-life and prevent degradation, the following storage conditions are recommended[2][5]:
-
Temperature: Store in a cool, dry place. For long-term storage, refrigeration at 2-8°C is advisable.
-
Light: Protect from light by storing in amber vials or in a dark location to prevent potential photodegradation.[2]
-
Atmosphere: For highly sensitive applications, consider storage under an inert atmosphere like argon or nitrogen to prevent oxidation.
-
Container: Use well-sealed containers to prevent moisture ingress, which could lead to hydrolysis over time.
Troubleshooting Guide: Common Experimental Issues
This guide provides a structured approach to resolving specific problems encountered during experimentation.
| Issue ID | Observed Problem | Plausible Cause(s) | Recommended Troubleshooting Steps |
| DEG-A01 | Rapid loss of parent compound signal in HPLC analysis when using an acidic mobile phase or preparing samples in acidic diluents. | Acid-Catalyzed Hydrolysis: The 8-methoxy group is likely undergoing acid-catalyzed cleavage to the corresponding phenol. The protonated quinoline ring may also activate the molecule for other degradation pathways.[3] | 1. Neutralize Samples: Before injection, neutralize acidic samples with an equivalent amount of base (e.g., 0.1 M NaOH).[1] 2. Optimize Mobile Phase pH: If possible, adjust the mobile phase pH to a less acidic or neutral range where the compound is more stable. 3. Minimize Sample Prep Time: Reduce the time between sample preparation and analysis to limit exposure to the acidic environment.[2] |
| DEG-B01 | Appearance of a more polar peak (earlier retention time in reverse-phase HPLC) after exposing the compound to basic conditions. | Nucleophilic Substitution: The chloro group at the 4-position has likely been substituted by a hydroxide ion, forming the more polar 8-methoxy-2-methylquinolin-4-ol. | 1. Confirm Identity: Use LC-MS to check if the mass of the new peak corresponds to the hydroxylated product (M+H)⁺ of C₁₁H₁₁NO₂ (m/z 190.08). 2. Perform Forced Degradation: Conduct a controlled forced degradation study (see Protocol 1) to confirm this pathway and characterize the degradant.[1][6] 3. Adjust pH: If the degradation is unintentional, ensure the experimental pH is maintained in a neutral or slightly acidic range. |
| DEG-C01 | Multiple unknown peaks appear in the chromatogram after prolonged heating of the sample. | Complex Degradation: At elevated temperatures, multiple degradation pathways can occur simultaneously, including hydrolysis of both the chloro and methoxy groups, and potentially ring cleavage under very harsh conditions.[2][7] | 1. Lower Temperature: Assess if the experimental temperature can be reduced without compromising the desired reaction. 2. Time-Course Study: Run a time-course experiment to identify the primary degradant before secondary products form. 3. Comprehensive Analysis: Use a stability-indicating method, such as a gradient HPLC method with a photodiode array (PDA) detector, to ensure peak purity and resolve all components.[1] |
Predicted Degradation Pathways
The following diagrams illustrate the most probable degradation pathways for this compound under forced hydrolytic conditions.
Acidic Degradation Pathway
Under acidic conditions, the primary pathway is predicted to be the hydrolysis of the 8-methoxy group.
Caption: Predicted degradation of this compound in acid.
Basic Degradation Pathway
Under basic conditions, nucleophilic substitution at the 4-position is the more favorable pathway.
Caption: Predicted degradation of this compound in base.
Experimental Protocols
This section provides a detailed methodology for conducting a forced degradation study to investigate the stability of this compound. Such studies are essential for identifying degradation products and developing stability-indicating analytical methods.[6][8]
Protocol 1: Forced Degradation Study
Objective: To investigate the degradation of this compound under acidic and basic stress conditions.
Materials:
-
This compound
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl), 0.1 M and 1 M solutions
-
Sodium hydroxide (NaOH), 0.1 M and 1 M solutions
-
Volumetric flasks, pipettes, and vials
Procedure:
-
Preparation of Stock Solution:
-
Accurately weigh and dissolve 10 mg of this compound in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.
-
-
Acid Hydrolysis:
-
Pipette 1 mL of the stock solution into a 10 mL volumetric flask.
-
Add 1 mL of 0.1 M HCl.
-
Incubate the solution at 60°C.[1]
-
Withdraw aliquots at specified time points (e.g., 0, 2, 6, 12, and 24 hours).
-
For each aliquot, immediately neutralize with an equivalent volume of 0.1 M NaOH and dilute to a final concentration of ~10 µg/mL with a 50:50 water:acetonitrile mixture for analysis.[1]
-
-
Base Hydrolysis:
-
Pipette 1 mL of the stock solution into a 10 mL volumetric flask.
-
Add 1 mL of 0.1 M NaOH.
-
Incubate the solution at 60°C.[1]
-
Withdraw aliquots at the same time points as the acid hydrolysis study.
-
For each aliquot, immediately neutralize with an equivalent volume of 0.1 M HCl and dilute to a final concentration of ~10 µg/mL for analysis.[1]
-
-
Control Sample:
-
Prepare a control sample by diluting the stock solution to the final concentration without adding acid or base and keep it at room temperature.
-
-
Analysis:
-
Analyze all samples using a validated stability-indicating HPLC method, preferably with a PDA or MS detector to aid in the identification of degradants.
-
The method should be capable of separating the parent compound from all potential degradation products.[1]
-
Experimental Workflow Diagram
Caption: Experimental workflow for a forced degradation study.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 8-Methoxy-2-methylquinolin-4-ol | C11H11NO2 | CID 308133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-氯-8-甲氧基-2-甲基喹啉 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. ijrpp.com [ijrpp.com]
- 7. benchchem.com [benchchem.com]
- 8. longdom.org [longdom.org]
Technical Support Center: Scale-Up Synthesis of 4-Chloro-8-methoxy-2-methylquinoline
Welcome to the Technical Support Center for the synthesis of 4-Chloro-8-methoxy-2-methylquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to the scale-up of this important chemical intermediate. Our focus is on providing practical, field-proven insights to ensure the safety, efficiency, and reproducibility of your synthesis.
I. Synthetic Overview: A Two-Stage Approach
The industrial synthesis of this compound is typically achieved in a two-step process. The first stage involves the formation of the quinolinol precursor, 8-methoxy-2-methylquinolin-4-ol, via the Conrad-Limpach reaction. This is followed by a chlorination step, most commonly utilizing phosphorus oxychloride (POCl₃), to yield the final product.
Caption: Overall synthetic route for this compound.
II. Troubleshooting Guide: Navigating Scale-Up Challenges
This section addresses common issues encountered during the scale-up synthesis of this compound, providing potential causes and actionable solutions.
Stage 1: Conrad-Limpach Synthesis of 8-Methoxy-2-methylquinolin-4-ol
Issue 1: Low Yield of 8-Methoxy-2-methylquinolin-4-ol
-
Potential Cause 1: Incomplete Thermal Cyclization. The thermal cyclization of the intermediate anilinocrotonate requires high temperatures, typically around 250°C, to overcome the activation energy for the ring-closing reaction.[1][2] Insufficient temperature or reaction time will lead to incomplete conversion.
-
Solution:
-
Temperature Optimization: Ensure your heating mantle or reactor jacket can consistently maintain the reaction mixture at the target temperature. For large-scale reactions, account for potential temperature gradients within the reactor.
-
High-Boiling Inert Solvent: The use of a high-boiling, inert solvent such as Dowtherm A or mineral oil is crucial for achieving high yields.[2] These solvents facilitate efficient heat transfer and prevent localized overheating and charring.
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the disappearance of the intermediate.
-
-
-
Potential Cause 2: Side Reactions and Isomer Formation. At elevated temperatures, side reactions, including the formation of the isomeric 2-hydroxyquinoline (Knorr synthesis product), can occur, reducing the yield of the desired 4-hydroxyquinoline.[2]
-
Solution:
-
Strict Temperature Control: Avoid exceeding the optimal cyclization temperature. Precise temperature control is critical for minimizing the formation of the Knorr product.
-
Solvent Selection: The choice of a suitable high-boiling solvent can influence the reaction pathway and minimize side reactions.[3]
-
-
-
Potential Cause 3: Thermal Decomposition of the Intermediate. Prolonged exposure to very high temperatures can lead to the decomposition of the anilinocrotonate intermediate, resulting in tar formation and reduced yield.
-
Solution:
-
Controlled Heating Profile: Implement a controlled heating profile, bringing the reaction to the target temperature efficiently and holding it for the minimum time required for complete conversion.
-
Efficient Mixing: Ensure vigorous and efficient stirring to promote even heat distribution and prevent localized "hot spots" where decomposition can initiate.
-
-
Issue 2: Difficulty in Isolating the Quinolinol Product
-
Potential Cause: Contamination with High-Boiling Solvent. The use of high-boiling solvents like Dowtherm A can complicate product isolation.
-
Solution:
-
Precipitation and Washing: After cooling the reaction mixture, the product can be precipitated by the addition of a non-polar solvent like hexane. Thorough washing of the crude product with fresh non-polar solvent is necessary to remove residual high-boiling solvent.
-
Base-Acid Purification: The quinolinol is phenolic and can be dissolved in an aqueous base (e.g., NaOH solution) and then re-precipitated by the addition of acid. This is an effective method for separating it from non-acidic impurities and the oily solvent.
-
-
Stage 2: Chlorination of 8-Methoxy-2-methylquinolin-4-ol
Issue 1: Low Yield of this compound
-
Potential Cause 1: Incomplete Reaction. Insufficient reagent, temperature, or reaction time can lead to incomplete conversion of the starting material.
-
Solution:
-
Reagent Stoichiometry: While a minimum of one equivalent of POCl₃ is required, on a larger scale, a slight excess (e.g., 1.5-2.0 equivalents) is often used to ensure complete conversion.[4]
-
Temperature and Time: The reaction typically requires heating at reflux (around 110-120°C).[5] Monitor the reaction by TLC or HPLC to determine the optimal reaction time.
-
-
-
Potential Cause 2: Moisture Contamination. Phosphorus oxychloride reacts violently with water, leading to its decomposition and a reduction in its effectiveness as a chlorinating agent.[5][6]
-
Solution:
-
Anhydrous Conditions: Ensure all glassware and reagents are thoroughly dried before use. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Fresh Reagents: Use freshly opened or properly stored POCl₃. The purity of the starting quinolinol should also be high.[5]
-
-
Issue 2: Formation of Dark-Colored Impurities
-
Potential Cause: Side Reactions and Decomposition. The electron-rich quinoline ring can be susceptible to side reactions at high temperatures in the presence of a strong reagent like POCl₃, leading to the formation of colored, often tarry, byproducts.[5]
-
Solution:
-
Temperature Control: Maintain the reaction temperature within the optimal range. A gradual increase in temperature may be beneficial.[5]
-
Purity of Starting Material: Ensure the 8-methoxy-2-methylquinolin-4-ol is of high purity before chlorination to avoid side reactions from impurities.
-
-
Issue 3: Hazardous and Difficult Reaction Quench
-
Potential Cause: Uncontrolled Exothermic Quenching of Excess POCl₃. Quenching excess POCl₃ with water is highly exothermic and can be dangerous on a large scale. Incomplete hydrolysis can lead to the formation of metastable intermediates like phosphorodichloridic acid, which can decompose with a delayed and violent release of heat.[1][7][8]
-
Solution:
-
Reverse Quench: ALWAYS add the reaction mixture slowly to a vigorously stirred quench solution (e.g., ice-water or a cold aqueous base solution). NEVER add the quench solution to the reaction mixture.[1][9]
-
Controlled Temperature Quench: A safer approach is to add the reaction mixture to a warm (35-40°C) aqueous solution of a mild base like sodium acetate. This ensures the immediate and controlled hydrolysis of any reactive intermediates.[9]
-
In-situ Monitoring: For large-scale operations, in-situ monitoring techniques like Raman spectroscopy can be used to confirm the complete hydrolysis of POCl₃ and its intermediates before proceeding with work-up.[7]
-
-
Issue 4: Difficult Purification of the Final Product
-
Potential Cause: Co-precipitation of Product and Byproducts. The desired product and impurities may have similar solubility profiles, making purification by simple recrystallization challenging.[5]
-
Solution:
-
Optimized Recrystallization: Carefully select the recrystallization solvent. A solvent system (e.g., ethanol/water, toluene/hexane) may be necessary to achieve good separation.
-
Column Chromatography: For high-purity requirements, flash column chromatography may be necessary, although this can be challenging and costly at a large scale.
-
Aqueous Work-up: A thorough aqueous work-up after quenching is crucial. Washing the organic layer with a dilute base solution can help remove acidic impurities.
-
-
Caption: A workflow for troubleshooting common synthesis issues.
III. Frequently Asked Questions (FAQs)
Q1: What is the role of the methoxy group in the synthesis?
The 8-methoxy group is an electron-donating group which can influence the reactivity of the quinoline ring system. In the Conrad-Limpach synthesis, it can affect the nucleophilicity of the starting o-anisidine. During the chlorination and subsequent reactions, it can influence the regioselectivity of further substitutions on the benzene ring.
Q2: Can other chlorinating agents be used instead of POCl₃?
While POCl₃ is the most common and effective reagent for this transformation, other chlorinating agents like thionyl chloride (SOCl₂) in the presence of a catalytic amount of DMF can sometimes be used. However, for the conversion of a 4-hydroxyquinoline to a 4-chloroquinoline, POCl₃ is generally preferred for its reliability and high conversion rates.
Q3: What are the typical impurities I should look for in the final product?
The impurity profile can vary depending on the reaction conditions. Common impurities may include:
-
Unreacted 8-methoxy-2-methylquinolin-4-ol: Arising from incomplete chlorination.
-
Isomeric chloroquinolines: Formed from isomeric quinolinol precursors.
-
Over-chlorinated byproducts: Although less common at the 4-position, other positions on the ring could potentially be chlorinated under harsh conditions.
-
Polymeric or tarry materials: From decomposition during either the high-temperature cyclization or the chlorination step.
-
Residual solvents: From the reaction or purification steps.
Q4: What are the key safety considerations for scaling up this synthesis?
-
High-Temperature Cyclization: The high temperatures required for the Conrad-Limpach reaction necessitate careful monitoring and control to prevent thermal runaways. Ensure the reactor is properly equipped for high-temperature operation and has adequate cooling capacity.
-
POCl₃ Handling: Phosphorus oxychloride is highly corrosive and reacts violently with water. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a face shield, and a lab coat.
-
Exothermic Quenching: As detailed in the troubleshooting guide, the quenching of excess POCl₃ is a major safety hazard. A well-designed and controlled quenching procedure is essential to prevent violent exothermic reactions.
IV. Experimental Protocols
The following protocols are intended as a guide for the scale-up synthesis of this compound. It is crucial to perform a thorough safety assessment and a small-scale trial before attempting a large-scale reaction.
Protocol 1: Synthesis of 8-Methoxy-2-methylquinolin-4-ol
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (molar eq.) |
| o-Anisidine | 123.15 | 1.0 |
| Ethyl acetoacetate | 130.14 | 1.1 |
| Dowtherm A | - | As solvent |
Procedure:
-
Condensation: In a suitable reactor equipped with a mechanical stirrer, thermometer, and a distillation setup, add o-anisidine (1.0 eq) and ethyl acetoacetate (1.1 eq).
-
Heat the mixture to 140-150°C with stirring. Ethanol will begin to distill off as the condensation reaction proceeds. Continue heating until the theoretical amount of ethanol has been collected.
-
Cyclization: To the hot intermediate, slowly and carefully add pre-heated Dowtherm A.
-
Increase the temperature of the reaction mixture to 250-260°C and maintain for 1-2 hours. Monitor the reaction progress by TLC or HPLC.
-
Work-up and Purification:
-
Cool the reaction mixture to below 100°C.
-
Slowly add the warm mixture to a vigorously stirred vessel containing hexane to precipitate the crude product.
-
Filter the solid and wash thoroughly with fresh hexane to remove the Dowtherm A.
-
Dissolve the crude solid in a 10% aqueous solution of sodium hydroxide.
-
Filter the basic solution to remove any insoluble impurities.
-
Slowly add concentrated hydrochloric acid to the filtrate with stirring to precipitate the product.
-
Filter the purified product, wash with deionized water until the washings are neutral, and dry under vacuum.
-
Protocol 2: Synthesis of this compound
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (molar eq.) |
| 8-Methoxy-2-methylquinolin-4-ol | 189.21 | 1.0 |
| Phosphorus oxychloride (POCl₃) | 153.33 | 1.5 - 2.0 |
Procedure:
-
Reaction Setup: In a reactor equipped with a mechanical stirrer, reflux condenser with a gas outlet connected to a scrubber (for HCl gas), and a thermometer, add 8-Methoxy-2-methylquinolin-4-ol (1.0 eq).
-
Slowly add phosphorus oxychloride (1.5 - 2.0 eq) to the reactor with stirring. The addition may be exothermic.
-
Chlorination: Heat the reaction mixture to reflux (approximately 110-120°C) and maintain for 2-4 hours. Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Controlled Quenching: Prepare a separate vessel with a vigorously stirred solution of aqueous sodium acetate (or another suitable base) maintained at 35-40°C.
-
Slowly and carefully add the reaction mixture to the quench solution. Monitor the temperature of the quench solution and control the addition rate to maintain it within the desired range.
-
After the addition is complete, continue stirring for at least one hour to ensure complete hydrolysis.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., toluene or dichloromethane).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or toluene/hexane) to obtain pure this compound.
-
V. References
-
Technical Support Center: Chlorination of 4-hydroxy-6,7-dimethoxyquinoline - Benchchem. (URL not available)
-
Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates. Organic Process Research & Development. --INVALID-LINK--
-
Conrad–Limpach synthesis - Wikipedia. --INVALID-LINK--
-
Asian Journal of Chemistry. (Specific article and URL not provided in search results)
-
Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates | Request PDF. --INVALID-LINK--
-
Technical Support Center: Synthesis of 2,4-Dihydroxyquinoline - Benchchem. (URL not available)
-
How can I properly quench POCl3? - ResearchGate. --INVALID-LINK--
-
CONVENIENT SYNTHESIS OF OPTICALLY PURE 8-METHOXY-2. (Specific journal and URL not provided in search results)
-
Conrad-Limpach Reaction. (Specific source and URL not provided in search results)
-
CN103626699A - Industrial preparation method of 4,7-dichloroquinoline - Google Patents. --INVALID-LINK--
-
Conrad-Limpach Reaction. (Specific source and URL not provided in search results)
-
Modes of thermal decomposition of AN | Download Table - ResearchGate. --INVALID-LINK--
-
Conrad-Limpach Synthesis - SynArchive. --INVALID-LINK--
-
A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - NIH. --INVALID-LINK--
-
Intensification of a highly exothermic chlorination reaction using a combined experimental and simulation approach for fast operating conditions prediction | Request PDF. --INVALID-LINK--
-
Application Notes and Protocols: 5,8-Dimethoxy-2-methylquinolin-4-ol in Organic Synthesis - Benchchem. (URL not available)
-
Synthesis Protocol for 5,8-Dimethoxy-2-methylquinolin-4-ol: An Application Note - Benchchem. (URL not available)
-
US4277607A - Process for the preparation of 4-chloroquinolines - Google Patents. --INVALID-LINK--
-
Ultrasound-Assisted Synthesis of 4-Alkoxy-2-methylquinolines: An Efficient Method toward Antitubercular Drug Candidates - NIH. --INVALID-LINK--
-
POCl3 Chlorination of 4-Quinazolones | Request PDF. --INVALID-LINK--
-
What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF? | ResearchGate. --INVALID-LINK--
-
Organic Chemistry Workflow – Typical Steps and Equipment - Biotage. --INVALID-LINK--
-
4.7: Reaction Work-Ups - Chemistry LibreTexts. --INVALID-LINK--
-
This compound 97 64951-58-2 - Sigma-Aldrich. --INVALID-LINK--
-
Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities - ResearchGate. --INVALID-LINK--
-
Incidents in the chemical industry due to thermal-runaway chemical reactions - IChemE. --INVALID-LINK--
-
Organic Chemistry Lab: Recrystallization - YouTube. --INVALID-LINK--
-
This compound | C11H10ClNO | CID 807583 - PubChem. --INVALID-LINK--
-
POCl3 chlorination of 4-quinazolones - PubMed. --INVALID-LINK--
-
This compound | 64951-58-2 - ChemicalBook. --INVALID-LINK--
-
POCl3 chlorination of 4-quinazolones. - Semantic Scholar. --INVALID-LINK--
-
This compound (CAS No. 64951-58-2) SDS - Guidechem. --INVALID-LINK--
-
Deoxychlorination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. --INVALID-LINK--
-
This compound (64951-58-2) Precursors-Molbase. --INVALID-LINK--
-
Organic Reaction Workup Formulas for Specific Reagents. (Specific source and URL not provided in search results)
-
The Thermal Stability of the Nitrates and Carbonates - Chemistry LibreTexts. --INVALID-LINK--
-
Thermal decomposition of limestone in a large scale thermogravimetric analyzer. (Specific journal and URL not provided in search results)
-
Thermal decomposition of the Group 2 carbonates and nitrates - Chemguide. --INVALID-LINK--
-
Thermal Decomposition of Group 2 Carbonates - AS Chemistry - YouTube. --INVALID-LINK--
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
analytical methods for detecting impurities in 4-Chloro-8-methoxy-2-methylquinoline samples
Welcome to the technical support hub for the analytical characterization of 4-Chloro-8-methoxy-2-methylquinoline. This guide is designed for researchers, analytical scientists, and drug development professionals to provide in-depth troubleshooting, validated methodologies, and expert insights into potential challenges encountered during the analysis of this compound and its impurities.
Frequently Asked Questions (FAQs)
Here, we address common questions that arise during the analytical testing of this compound samples.
Q1: What are the primary analytical techniques for assessing the purity of this compound?
A1: The most widely used and robust techniques for purity assessment and impurity profiling are High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS).[1] HPLC is favored for its versatility in separating a wide range of organic molecules, while GC-MS is particularly useful for identifying volatile and semi-volatile impurities.[1]
Q2: What are the likely impurities I might encounter in my this compound samples?
A2: Impurities can originate from various stages, including synthesis, degradation, and storage.[1] Based on common quinoline synthesis routes, such as the Skraup or Doebner-von Miller reactions, potential impurities include:
-
Starting materials: Unreacted precursors used in the synthesis.
-
Intermediates: Partially reacted molecules from the synthetic pathway.
-
By-products: Formed from side reactions, such as polymerization of reactants or self-condensation.[2]
-
Degradation products: Resulting from exposure to stress conditions like acid, base, oxidation, heat, or light.
Q3: My HPLC chromatogram shows a drifting baseline. What could be the cause?
A3: Baseline drift in HPLC can be caused by several factors, including:
-
Mobile phase issues: Improperly mixed or degassed mobile phase, or a change in its composition over time.
-
Column temperature fluctuations: An unstable column temperature can affect the retention times and the baseline.
-
Contaminated column: Residual sample components or impurities accumulating on the column.
-
Detector issues: A deteriorating lamp or a contaminated flow cell.
Q4: I am having trouble getting good peak shapes in my HPLC analysis. What should I check?
A4: Poor peak shape, such as tailing or fronting, can be attributed to:
-
Column degradation: A loss of stationary phase or a blocked frit.
-
Inappropriate mobile phase pH: For ionizable compounds, a mobile phase pH close to the pKa can lead to poor peak shape.
-
Sample overload: Injecting too much sample can saturate the column.
-
Co-eluting impurities: An impurity hiding under the main peak can distort its shape.
Troubleshooting Guides
This section provides systematic approaches to resolving common issues encountered during the analysis of this compound.
HPLC Method Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| No peaks or very small peaks | Injection issue (e.g., air bubble in the syringe) | Manually inspect the injection process. Purge the injector. |
| Detector is off or not properly configured | Verify detector settings, including wavelength and lamp status. | |
| Incorrect mobile phase composition | Prepare fresh mobile phase and ensure correct proportions. | |
| Ghost peaks | Contamination in the injection port or column | Flush the system with a strong solvent. |
| Impurities in the mobile phase or diluent | Use high-purity solvents and prepare fresh solutions. | |
| Variable retention times | Fluctuations in pump pressure or flow rate | Check for leaks in the pump and ensure proper pump priming. |
| Inconsistent column temperature | Use a column oven to maintain a stable temperature. |
GC-MS Method Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Poor sensitivity | Leak in the GC-MS system | Perform a leak check, especially around the injector and column fittings. |
| Contaminated ion source | Clean the ion source according to the manufacturer's instructions. | |
| Peak tailing | Active sites in the inlet liner or column | Use a deactivated liner and/or bake out the column. |
| Sample degradation in the hot inlet | Lower the inlet temperature if the compound is thermally labile. | |
| Mass spectral library match is poor | Co-eluting peaks | Improve chromatographic separation by optimizing the temperature program. |
| Incorrect background subtraction | Manually review and adjust the background subtraction parameters. |
Experimental Protocols
The following protocols are provided as a starting point for method development and can be adapted based on the specific instrumentation and sample matrix.
Protocol 1: HPLC-UV Method for Impurity Profiling
This method is based on established protocols for related halogenated quinoline derivatives and is a robust starting point for the analysis of this compound.[3]
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mixture of acetonitrile and a phosphate buffer (pH adjusted to 3.0) in a 60:40 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of 245 nm.
-
Injection Volume: 20 µL.
-
Sample Preparation: Dissolve samples in the mobile phase to a final concentration within the linear range of the assay.
Protocol 2: GC-MS Method for Impurity Identification
This protocol is suitable for the identification of volatile and semi-volatile impurities.
-
Instrumentation: Gas chromatograph coupled with a mass spectrometer.
-
Column: A mid-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp to 280°C at 10°C/min.
-
Hold at 280°C for 5 minutes.
-
-
Injection Mode: Splitless injection.
-
Injection Volume: 1 µL.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-500.
Diagrams and Workflows
Logical Workflow for Method Validation
The following diagram outlines the essential steps for validating an analytical method for impurity analysis, in accordance with ICH guidelines.[4][5]
Caption: Workflow for Analytical Method Validation.
Troubleshooting Logic for HPLC Peak Tailing
This diagram provides a logical flow for diagnosing and resolving peak tailing issues in HPLC analysis.
Caption: HPLC Peak Tailing Troubleshooting Flowchart.
References
- 1. Analysis of Related Substances and Impurities GMP | Tentamus Pharma UK [tentamus-pharma.co.uk]
- 2. benchchem.com [benchchem.com]
- 3. Reverse-phase high-performance liquid chromatographic determination of halogenated 8-hydroxyquinoline compounds in pharmaceuticals and bulk drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bepls.com [bepls.com]
- 5. jocpr.com [jocpr.com]
Validation & Comparative
Comparative Antimicrobial Activity of 4-Chloro-8-methoxy-2-methylquinoline: An Analytical Guide
An In-depth Analysis of a Promising Quinolone Scaffold in the Context of Established Antimicrobial Agents
Introduction: The Enduring Significance of the Quinoline Moiety in Antimicrobial Research
The quinoline scaffold represents a cornerstone in the architecture of antimicrobial agents, with its derivatives forming a major class of synthetic antibiotics.[1] From the early discovery of nalidixic acid to the development of highly potent fluoroquinolones, the quinoline nucleus has been a fertile ground for the discovery of compounds that combat bacterial and fungal infections.[1] These compounds primarily exert their antimicrobial effect by inhibiting essential bacterial enzymes, DNA gyrase and topoisomerase IV, which are critical for DNA replication, repair, and recombination.[2][3] The continuous evolution of microbial resistance necessitates the exploration of novel quinoline derivatives with enhanced potency and a broader spectrum of activity. This guide provides a comparative analysis of the antimicrobial potential of 4-Chloro-8-methoxy-2-methylquinoline, a lesser-explored derivative, by contextualizing its structural features against well-characterized quinolines and discussing the experimental methodologies crucial for such evaluations. While direct antimicrobial data for this compound is not extensively available in the public domain, this guide will leverage data from structurally related compounds to infer its potential activity and to underscore the importance of specific substitutions on the quinoline ring.
Comparative Analysis of Antimicrobial Potency: A Data-Driven Overview
The antimicrobial efficacy of a compound is quantitatively assessed through parameters such as the Minimum Inhibitory Concentration (MIC), the lowest concentration that inhibits visible microbial growth, and the Minimum Bactericidal Concentration (MBC), the lowest concentration that results in microbial death. The following table summarizes the reported MIC values for several key quinoline derivatives against common pathogenic bacteria and fungi, providing a benchmark for evaluating the potential of novel compounds like this compound.
| Compound | Microorganism | MIC (μg/mL) | Reference |
| Ciprofloxacin | Escherichia coli | 0.004 - 1 | [4][5] |
| Staphylococcus aureus | 0.12 - 4 | [4][5] | |
| Levofloxacin | Escherichia coli | 0.015 - 16 | [6] |
| Staphylococcus aureus | 0.12 - 128 | [6] | |
| 8-Hydroxyquinoline | Staphylococcus aureus | 3.125 | |
| Bacillus subtilis | 6.25 | ||
| Escherichia coli | 6.25 | ||
| Derivatives of 8-methoxy-4-methyl-quinoline | Staphylococcus aureus | 3.125 | [7] |
| Bacillus subtilis | 6.25 | [7] | |
| Escherichia coli | 6.25 | [7] |
Experimental Protocols for Antimicrobial Susceptibility Testing
The determination of a compound's antimicrobial spectrum relies on standardized and reproducible experimental protocols. Understanding these methodologies is critical for interpreting and comparing data across different studies.
Broth Microdilution Method for MIC Determination
This technique is a gold standard for quantitative assessment of antimicrobial activity. It involves preparing a series of twofold dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target microorganism. After incubation, the MIC is determined as the lowest concentration of the compound that shows no visible growth.
Workflow for Broth Microdilution Assay
Caption: Workflow of the broth microdilution method for MIC determination.
Agar Disk Diffusion Method (Kirby-Bauer Test)
This qualitative or semi-quantitative method provides a rapid assessment of a microorganism's susceptibility to an antimicrobial agent. A standardized inoculum of the microorganism is spread evenly onto the surface of an agar plate. Paper disks impregnated with a known concentration of the test compound are then placed on the agar. During incubation, the compound diffuses into the agar, creating a concentration gradient. If the microorganism is susceptible, a clear zone of no growth, known as the zone of inhibition, will appear around the disk. The diameter of this zone is proportional to the antimicrobial activity of the compound.
Workflow for Agar Disk Diffusion Assay
Caption: Workflow of the agar disk diffusion method.
Structure-Activity Relationship (SAR) of Quinolines: Decoding the Molecular Determinants of Activity
The antimicrobial potency of quinoline derivatives is exquisitely sensitive to the nature and position of substituents on the quinoline ring. While specific data for this compound is lacking, we can extrapolate potential trends based on established SAR principles.
-
Position 4: The presence of a chlorine atom at the 4-position is a common feature in many bioactive quinolines, including the antimalarial drug chloroquine. This substituent can influence the electronic properties of the ring and its interaction with the target enzymes.
-
Position 8: A methoxy group at the C-8 position has been shown to enhance the lethality of fluoroquinolones against Staphylococcus aureus.[8] This suggests that the 8-methoxy substitution in this compound could contribute positively to its antibacterial activity, particularly against Gram-positive bacteria.
-
Position 2: The methyl group at the 2-position can also modulate the compound's activity. Alkyl substitutions at this position can influence the molecule's lipophilicity, which in turn affects its ability to penetrate microbial cell membranes.
Logical Relationship of SAR in Quinolines
Caption: Influence of substituents on the antimicrobial activity of the quinoline core.
Conclusion and Future Directions
Future research should focus on the synthesis and in-vitro antimicrobial screening of this compound against a broad panel of clinically relevant bacteria and fungi. Determining its MIC and MBC values, as well as its spectrum of activity, will be the first crucial step in assessing its therapeutic potential. Furthermore, mechanistic studies to confirm its interaction with DNA gyrase and topoisomerase IV would provide a deeper understanding of its mode of action. The exploration of this and other novel quinoline derivatives is a vital endeavor in the ongoing battle against infectious diseases and the rise of antimicrobial resistance.
References
- 1. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound | C11H10ClNO | CID 807583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. annexpublishers.com [annexpublishers.com]
The Strategic Value of 4-Chloro-8-methoxy-2-methylquinoline in Drug Discovery: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the quinoline scaffold stands as a "privileged structure," a testament to its recurring presence in a multitude of biologically active compounds.[1][2] Its rigid architecture and versatile substitution patterns allow for the precise orientation of pharmacophoric groups, making it a cornerstone in the design of novel therapeutics. This guide provides an in-depth validation of 4-Chloro-8-methoxy-2-methylquinoline as a key intermediate in drug discovery, offering a comparative analysis against alternative synthetic precursors, supported by experimental data and protocols. Our objective is to equip researchers with the critical insights necessary to make informed decisions in the synthesis of next-generation quinoline-based drugs.
The Quinoline Core: A Foundation for Diverse Biological Activity
The quinoline ring system is a fundamental component in numerous approved drugs, exhibiting a broad spectrum of pharmacological activities, including anticancer, antimalarial, anti-inflammatory, and antimicrobial properties.[3][4] The functionalization at the C4-position is particularly crucial for the biological activity of many quinoline-based drugs. The introduction of an amino group at this position, for instance, is a hallmark of many antimalarial drugs like chloroquine. Therefore, the selection of an appropriate starting material for the synthesis of 4-aminoquinolines and other C4-substituted derivatives is a critical decision in the drug discovery workflow.
This compound: A Versatile and Reactive Intermediate
This compound has emerged as a valuable building block for the synthesis of a diverse library of substituted quinolines. Its utility is primarily attributed to the reactive C4-chloro group, which is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the facile introduction of various functional groups, most notably amines, to generate a wide array of 4-aminoquinoline derivatives.
Synthesis of the Intermediate
The journey to novel drug candidates begins with the efficient synthesis of the core intermediates. This compound is typically prepared from its precursor, 4-hydroxy-8-methoxy-2-methylquinolin-2(1H)-one.
A common synthetic route involves the condensation of an appropriately substituted aniline with a β-ketoester, followed by cyclization to form the quinolinone ring system. Subsequent chlorination furnishes the desired 4-chloroquinoline intermediate.
A representative synthetic pathway is the reaction of o-anisidine with diethyl ethylmalonate, which upon heating, cyclizes to form 3-ethyl-4-hydroxy-8-methoxyquinolin-2(1H)-one.[4] While this specific example leads to a 3-ethyl substituted quinolinone, the general principle of condensing an aniline with a malonic acid derivative is a widely used method for accessing 4-hydroxy-2(1H)-quinolones.[5] These precursors can then be chlorinated to yield the corresponding 4-chloroquinolines.
Comparative Analysis: this compound vs. Alternative Intermediates
The selection of an intermediate is a strategic decision that impacts reaction efficiency, cost, and the diversity of achievable final compounds. Here, we compare this compound with other common precursors for the synthesis of 4-substituted quinolines.
Reactivity and Reaction Conditions
The primary advantage of 4-chloroquinolines lies in their well-established reactivity in nucleophilic aromatic substitution reactions. The electron-withdrawing effect of the quinoline nitrogen activates the C4 position for nucleophilic attack, allowing for the displacement of the chloride leaving group under relatively mild conditions.
Table 1: Comparison of Reaction Conditions for Nucleophilic Aromatic Substitution on 4-Haloquinolines
| Leaving Group | Typical Nucleophile | Typical Conditions | Reaction Time | Yield | Reference |
| -Cl | Primary/Secondary Amines | Neat or in polar aprotic solvents (e.g., DMSO, DMF), often with heating (80-150°C). Microwave irradiation can significantly shorten reaction times. | 1-24 hours | Good to Excellent (70-95%) | [1][6][7] |
| -F | Primary/Secondary Amines | Generally more reactive than chloro-derivatives, allowing for milder conditions. | Often shorter than for chloro-derivatives | Good to Excellent | [1] |
| -OH | Amines (via Buchwald-Hartwig amination) | Requires a palladium catalyst, a suitable ligand, and a base. | 12-24 hours | Moderate to Good | [7] |
As indicated in Table 1, while 4-fluoroquinolines can be more reactive, 4-chloroquinolines offer a good balance of reactivity and stability, and are often more readily available and cost-effective. Synthesizing 4-aminoquinolines from 4-hydroxyquinolines is also a viable route, but it necessitates a metal-catalyzed cross-coupling reaction, which can add complexity and cost to the synthesis.
Performance in Generating Bioactive Molecules
The ultimate validation of an intermediate is its successful application in the synthesis of biologically active compounds. Derivatives of this compound have shown promise in various therapeutic areas. The following table presents a selection of 4-aminoquinoline derivatives and their reported biological activities.
Table 2: Biological Activity of Representative 4-Aminoquinoline Derivatives
| Derivative | Target/Assay | IC50/GI50 | Reference |
| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | Cytotoxicity (MDA-MB-468 human breast cancer cells) | 8.73 µM | [1] |
| Butyl-(7-fluoro-quinolin-4-yl)-amine | Cytotoxicity (MCF-7 human breast cancer cells) | 8.22 µM | [1] |
| 4-Aminoquinoline-chalcone hybrid (para-methoxy substituent) | Antiplasmodial (Plasmodium falciparum) | Potent activity reported | [8] |
| 8-Amino-6-methoxyquinoline-tetrazole hybrid | Antiplasmodial (Plasmodium falciparum NF54) | Good activity reported | [9] |
| 4-Ethylprimaquine | Antimalarial (Plasmodium cynomolgi) | Activity comparable to primaquine | [10] |
The data in Table 2 demonstrates that the 4-aminoquinoline scaffold, readily accessible from 4-chloroquinoline precursors, is a fertile ground for the discovery of potent bioactive molecules. The methoxy group at the 8-position, as present in our title intermediate, can also contribute to the biological activity profile of the final compounds.[11]
Experimental Protocols
To provide a practical context for the application of this compound, we present a detailed, step-by-step methodology for a key transformation.
Protocol: General Procedure for Nucleophilic Aromatic Substitution of 4-Chloroquinolines with Amines
This protocol is a generalized procedure based on established methods for the synthesis of 4-aminoquinolines.[1]
Materials:
-
This compound (1.0 eq)
-
Desired amine (1.2-2.0 eq)
-
Solvent (e.g., DMSO, NMP, or neat)
-
Base (e.g., K2CO3, Et3N, if necessary)
-
Dichloromethane (for extraction)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Appropriate eluent for chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in the chosen solvent.
-
Add the desired amine (1.2-2.0 eq) to the solution. If a salt of the amine is used, add a base (e.g., K2CO3 or Et3N) to liberate the free amine.
-
Heat the reaction mixture to the desired temperature (typically 80-150°C) and stir for the required time (monitor by TLC). Microwave-assisted heating can also be employed to accelerate the reaction.[7]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system to afford the desired 4-aminoquinoline derivative.
Self-Validation: The success of the reaction can be validated by standard analytical techniques such as TLC, NMR spectroscopy (1H and 13C), and mass spectrometry to confirm the structure and purity of the product.
Visualization of the Synthetic Workflow
To illustrate the central role of this compound, the following diagram outlines the synthetic workflow from the precursor to a biologically active 4-aminoquinoline derivative.
Caption: Synthetic workflow from precursors to a lead compound.
Conclusion
This compound is a highly valuable and versatile intermediate for drug discovery. Its favorable reactivity in nucleophilic aromatic substitution reactions provides a reliable and efficient route to a wide range of 4-substituted quinoline derivatives, particularly 4-aminoquinolines. When compared to alternative intermediates such as 4-hydroxyquinolines, the use of 4-chloroquinolines often presents a more straightforward and cost-effective synthetic strategy. The proven success of this scaffold in generating potent, biologically active molecules underscores its strategic importance in the development of new therapeutics. By leveraging the insights and protocols presented in this guide, researchers can confidently employ this compound to accelerate their drug discovery programs.
References
- 1. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue | MDPI [mdpi.com]
- 4. 3-Ethyl-4-hydroxy-8-methoxyquinolin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 8. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis of some 4-substituted 8-amino-6-methoxyquinolines as potential antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anti-Malarial; 8-aminoquinolines | PPTX [slideshare.net]
A Researcher's Guide to Comparative Docking of 4-Chloro-8-methoxy-2-methylquinoline Derivatives
This guide provides an in-depth, objective comparison of the computational docking performance of 4-Chloro-8-methoxy-2-methylquinoline derivatives against relevant biological targets. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols to explain the causal reasoning behind experimental choices, ensuring a robust and reproducible in-silico analysis. We will synthesize field-proven insights with technical accuracy to create a self-validating framework for your own research endeavors.
The Quinoline Scaffold: A Privileged Structure in Medicinal Chemistry
The quinoline ring system is a cornerstone of medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1] Its derivatives are known to possess a broad spectrum of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1] The specific scaffold, this compound, serves as a versatile starting point for the synthesis of novel bioactive compounds.[2][3] The substituents—a chloro group at position 4, a methoxy group at position 8, and a methyl group at position 2—provide a unique electronic and steric profile that can be systematically modified to optimize interactions with a biological target.
Comparative molecular docking is an indispensable computational tool in modern drug discovery.[4] It allows us to predict the binding affinity and orientation of a series of related molecules (ligands) within the active site of a target protein.[1] By comparing the docking scores and interaction patterns of various derivatives, we can elucidate Structure-Activity Relationships (SAR), prioritize the most promising candidates for chemical synthesis, and rationally design next-generation inhibitors with improved potency and selectivity.[5]
The Comparative Docking Workflow: A Self-Validating Protocol
A successful comparative docking study is built on a foundation of meticulous preparation and logical execution. The following protocol is designed to be a self-validating system, where each step ensures the integrity and reliability of the final results.
Caption: A typical experimental workflow for a comparative molecular docking study.
Step-by-Step Experimental Protocol
Part A: Target Protein Preparation
The choice of a protein target is dictated by the therapeutic area of interest. For instance, for anticancer applications, a relevant kinase like Epidermal Growth Factor Receptor (EGFR) could be chosen[5]; for antibacterial studies, DNA gyrase is a common target.[6]
-
Acquisition: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). Select a high-resolution structure (e.g., < 2.5 Å) that is co-crystallized with a known inhibitor, as this helps validate the location of the active site.[4]
-
Cleaning the Structure: Using molecular modeling software such as AutoDock Tools or Schrödinger Maestro, prepare the protein.[5][7] This is a critical step to ensure accuracy.
-
Rationale: Co-crystallized ligands, non-essential water molecules, and other heteroatoms are removed because they can interfere with the docking algorithm.
-
Action: Delete all water molecules and the original ligand from the PDB file.
-
-
Protonation and Charge Assignment:
-
Rationale: Hydrogen atoms are typically not resolved in X-ray crystal structures but are essential for defining correct hydrogen bonding patterns. Assigning atomic charges is necessary for the force field to calculate electrostatic interactions.
-
Action: Add polar hydrogens to the protein. Assign Kollman charges to the protein atoms.[7]
-
-
File Format Conversion: Save the prepared protein structure in the appropriate format for the docking software (e.g., PDBQT for AutoDock Vina).
Part B: Ligand Library Preparation
Here, we design a virtual library of derivatives based on the this compound core.
Caption: Potential derivatization points on the core scaffold.
-
2D Sketching: Using a chemical drawing tool (e.g., ChemDraw), sketch the core scaffold and a series of derivatives. Modifications can include adding various functional groups to the phenyl ring or altering the 2-methyl group.
-
3D Conversion and Energy Minimization:
-
Rationale: Docking requires a low-energy, 3D conformation of the ligand. Energy minimization removes steric clashes and finds a more realistic molecular geometry.
-
Action: Convert the 2D structures to 3D. Perform energy minimization using a suitable force field, such as Merck Molecular Force Field (MMFF94).[8]
-
-
Charge Calculation:
-
Rationale: Similar to the protein, ligands require atomic charges for accurate electrostatic potential calculation.
-
Action: Compute Gasteiger charges for each ligand.[7]
-
-
Define Rotatable Bonds: Identify and define the rotatable bonds within the ligand. The docking algorithm will explore different conformations by rotating these bonds.
-
File Format Conversion: Save the prepared ligands in the required format (e.g., PDBQT).
Part C: Molecular Docking Simulation (using AutoDock Vina as an example)
-
Grid Box Definition:
-
Rationale: The grid box defines the three-dimensional space where the docking algorithm will search for binding poses. It must encompass the entire active site of the protein.
-
Action: Center the grid box on the location of the co-crystallized ligand from the original PDB file. Ensure its dimensions (e.g., 60x60x60 Å) are large enough to allow the ligand to move and rotate freely within the binding pocket.[7]
-
-
Execution: Run the docking simulation using the prepared protein, ligand library, and grid parameters. The software will generate multiple binding poses for each ligand, ranked by a scoring function.
Data Presentation and Comparative Analysis
The primary output of a docking simulation is the binding affinity, typically expressed in kcal/mol. A more negative value indicates a stronger predicted binding.[4] However, a comprehensive analysis goes further to inspect the specific molecular interactions.
Comparative Docking Performance (Hypothetical Data)
The following table summarizes hypothetical docking results for a series of derivatives against a target protein, illustrating how data should be presented for clear comparison.
| Compound ID | Modification | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type(s) |
| LEAD-01 | (Parent Scaffold) | -7.5 | LYS 101, TRP 229 | Hydrogen Bond, Hydrophobic |
| LEAD-02 | 6-Fluoro substitution | -7.9 | LYS 101, TRP 229, VAL 106 | Hydrogen Bond, Hydrophobic |
| LEAD-03 | 6-Nitro substitution | -7.2 | TRP 229 | Hydrophobic |
| LEAD-04 | 2-Trifluoromethyl | -8.5 | LYS 101, TRP 229, PRO 236 | Hydrogen Bond, Hydrophobic, Pi-Alkyl |
Interpreting the Results:
-
Expertise & Causality: From this hypothetical data, we can derive initial SAR insights. The addition of a small electron-withdrawing group like fluorine (LEAD-02) slightly improves the binding affinity compared to the parent compound (LEAD-01). This could be due to favorable electrostatic interactions with residue VAL 106. The bulky, electron-withdrawing nitro group (LEAD-03) is detrimental, likely due to steric hindrance or the loss of a key hydrogen bond with LYS 101. The most significant improvement is seen with the trifluoromethyl group at the 2-position (LEAD-04), which not only maintains the crucial hydrogen bond but also forms a new pi-alkyl interaction with PRO 236, resulting in the best docking score.[4]
-
Trustworthiness: These computational predictions form testable hypotheses. The next logical step in a drug discovery pipeline would be to synthesize compounds LEAD-01, LEAD-02, and LEAD-04 to experimentally validate these in-silico findings. The correlation between docking scores and experimental activity (e.g., IC₅₀ values) would validate the computational model.[8]
Caption: A simplified diagram of key molecular interactions for a lead compound.
Conclusion
This guide outlines a comprehensive and scientifically rigorous approach to conducting comparative docking studies on this compound derivatives. By following this structured protocol, researchers can generate reliable, interpretable, and actionable data. This computational screening is a powerful, cost-effective method to rationalize the design of new molecules, prioritize synthetic efforts, and accelerate the journey from a chemical scaffold to a potential therapeutic agent.[5] The true value of this in-silico work lies in its ability to generate robust hypotheses that can be validated through subsequent experimental investigation.
References
- 1. ijprajournal.com [ijprajournal.com]
- 2. Buy this compound (EVT-460737) | 64951-58-2 [evitachem.com]
- 3. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 4. Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to In Vitro Cytotoxicity Assays for 4-Chloro-8-methoxy-2-methylquinoline Derivatives
Introduction: The Critical Role of Cytotoxicity Profiling for Novel Quinoline Derivatives
Quinoline and its derivatives are a prominent class of heterocyclic compounds, forming the backbone of numerous therapeutic agents with a wide array of biological activities, including potent anticancer properties.[1][2] The 4-Chloro-8-methoxy-2-methylquinoline scaffold, in particular, represents a promising area for the development of new chemical entities. However, a critical step in the journey from a promising compound to a viable drug candidate is the rigorous evaluation of its cytotoxic potential.[1][3] This guide provides a comparative overview of common in vitro cytotoxicity assays, offering insights into their underlying principles, experimental workflows, and data interpretation, specifically tailored for researchers working with novel quinoline derivatives. The objective is to equip drug development professionals with the knowledge to select the most appropriate assays to build a comprehensive and reliable cytotoxicity profile for their compounds of interest.
Choosing Your Endpoint: A Comparison of Core Cytotoxicity Assays
The selection of a cytotoxicity assay is not a one-size-fits-all decision. The ideal choice depends on the specific research question, the compound's properties, and the desired throughput. Different assays measure distinct cellular events that signify a loss of viability. A multi-assay approach, targeting different cellular mechanisms, provides the most robust and comprehensive assessment of a compound's cytotoxic effects. Here, we compare four widely adopted methods, each interrogating a different aspect of cell health.
| Assay Type | Principle | Endpoint Measured | Throughput | Key Advantage |
| MTT Assay | Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases in living cells.[4] | Metabolic Activity / Cell Viability | High | Cost-effective and well-established for endpoint analysis. |
| AlamarBlue (Resazurin) Assay | Reduction of resazurin to the fluorescent resorufin by metabolically active cells.[5][6] | Metabolic Activity / Cell Viability | High | Non-toxic, allowing for continuous monitoring of cells over time. |
| LDH Release Assay | Measures the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme, released from cells with damaged plasma membranes.[7][8] | Membrane Integrity / Cell Lysis | High | Directly quantifies cell death due to membrane damage (necrosis).[9] |
| Neutral Red Uptake Assay | Based on the ability of viable cells to incorporate and bind the neutral red dye within their lysosomes.[10][11] | Lysosomal Integrity / Cell Viability | Medium-High | Sensitive and provides a different mechanistic insight from metabolic assays.[10] |
Deep Dive: Mechanisms and Methodologies
An expert understanding of an assay's mechanism is crucial for troubleshooting and interpreting results accurately. Below we explore the core principles and provide detailed protocols for each assay.
The MTT Assay: A Snapshot of Metabolic Health
The MTT assay is a colorimetric method that serves as a cornerstone for evaluating cell viability. Its principle is rooted in the activity of mitochondrial dehydrogenases within metabolically active cells. These enzymes reduce the yellow, water-soluble tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product.[4] The amount of formazan produced, which is quantified spectrophotometrically after solubilization, is directly proportional to the number of viable cells.[12]
Causality and Considerations : This assay is an indirect measure of cell number, equating metabolic activity with viability. It is a robust endpoint assay, but it's critical to remember that the final step requires cell lysis to solubilize the formazan crystals, precluding any further use of the cells. Researchers should be cautious of compounds that may interfere with the enzymatic reduction of MTT, potentially leading to inaccurate results.
-
Cell Seeding : Seed cells in a 96-well flat-bottom plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (e.g., 37°C, 5% CO₂).
-
Compound Treatment : Prepare serial dilutions of the this compound derivatives. Remove the old medium from the cells and add 100 µL of medium containing the test compounds. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation : Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition : Following incubation, add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.
-
Formazan Formation : Incubate the plate for an additional 1 to 4 hours at 37°C.[13]
-
Solubilization : Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Reading : Place the plate on an orbital shaker for about 15 minutes to ensure all formazan crystals are dissolved. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
The AlamarBlue Assay: A Kinetic View of Cell Health
The AlamarBlue assay, which uses the redox indicator resazurin, also measures metabolic activity.[6][14] In living cells, enzymes such as NADH/NADPH dehydrogenases reduce the non-toxic, cell-permeable, and non-fluorescent blue resazurin to the highly fluorescent pink resorufin.[15] The intensity of this fluorescence (or a change in absorbance) is proportional to the number of viable cells.[6]
Causality and Considerations : A key advantage of AlamarBlue is that the reagent is non-toxic to cells.[5] This allows for continuous monitoring of cell viability over time from the same sample wells, making it ideal for time-course experiments.[5] The simple "add-and-read" protocol requires no cell lysis, which preserves the cells for further analysis with other assays.[5] However, as with MTT, compounds with inherent reducing or oxidizing properties can interfere with the assay.
-
Cell Seeding and Treatment : Follow steps 1-3 of the MTT protocol.
-
Reagent Addition : Add AlamarBlue reagent to each well, typically at 10% of the culture volume.
-
Incubation : Incubate the plate for 1-4 hours at 37°C, protected from direct light.[5][14] Incubation time may need to be optimized based on cell type and density.
-
Measurement : Measure fluorescence with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm. Alternatively, measure absorbance at 570 nm and 600 nm (as a reference wavelength).[14]
-
Data Calculation : The percentage reduction of AlamarBlue is calculated using the manufacturer's formula, which compares the readings of treated samples to untreated controls.[14]
The LDH Assay: A Direct Measure of Cell Death
The Lactate Dehydrogenase (LDH) assay operates on a different principle: it quantifies cell death by measuring the loss of plasma membrane integrity.[7] LDH is a stable enzyme found in the cytoplasm of all cells.[8] When the cell membrane is compromised—a hallmark of necrosis or late-stage apoptosis—LDH leaks into the surrounding culture medium.[7] The assay measures the activity of this released LDH through a coupled enzymatic reaction that results in the formation of a colored product.[9]
Causality and Considerations : This assay is a direct measurement of cytotoxicity and cell lysis, making it an excellent orthogonal method to complement metabolic assays. Because it measures LDH in the supernatant, only a small aliquot of medium is needed, leaving the cell population intact for other assays.[16] A critical consideration is the presence of LDH in serum used in the culture medium, which can contribute to background signal.[9] Therefore, it is essential to run appropriate controls, including a medium-only background control.
-
Cell Seeding and Treatment : Follow steps 1-3 of the MTT protocol. It is crucial to set up two additional controls: a "Spontaneous LDH Release" control (untreated cells) and a "Maximum LDH Release" control (cells treated with a lysis buffer provided in the kit).
-
Sample Collection : After the incubation period, carefully transfer a small aliquot (e.g., 2-5 µL) of the cell culture supernatant to a new 96-well plate.[16]
-
LDH Reaction : Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.
-
Incubation : Incubate the plate for up to 30 minutes at room temperature, protected from light.[9]
-
Stop Reaction : Add the stop solution provided in the kit to each well.
-
Measurement : Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[9]
-
Data Calculation : Cytotoxicity is calculated as a percentage of the maximum LDH release after correcting for background and spontaneous release.
The Neutral Red Uptake Assay: Assessing Lysosomal Integrity
This assay is based on the ability of healthy, viable cells to take up and concentrate the supravital dye, Neutral Red, in their lysosomes.[10][11] The dye penetrates cell membranes via non-ionic diffusion and accumulates in the lysosomes of intact cells.[10] In contrast, dead or dying cells with compromised membranes cannot retain the dye.[17] After an incubation period, the dye is extracted from the viable cells and quantified spectrophotometrically. The amount of retained dye is directly proportional to the number of viable cells.[18]
Causality and Considerations : The Neutral Red assay provides a quantitative measure of cell viability based on a different cellular function—lysosomal integrity—than metabolic or membrane integrity assays.[11] This makes it a valuable method for confirming results and gaining a more nuanced understanding of a compound's cytotoxic mechanism. The assay is sensitive, reproducible, and relatively simple to perform.[10]
-
Cell Seeding and Treatment : Follow steps 1-3 of the MTT protocol.
-
Dye Incubation : After compound exposure, remove the treatment medium. Add 100 µL of medium containing Neutral Red solution to each well and incubate for 1-3 hours at 37°C.[17]
-
Washing : Discard the dye solution and rinse the cells with a wash buffer (e.g., PBS) to remove any unincorporated dye.[17]
-
Dye Extraction : Add 150 µL of a destain/solubilization solution (e.g., 50% ethanol, 1% acetic acid in water) to each well.[17]
-
Reading : Agitate the plate for 10-15 minutes to ensure complete extraction of the dye. Measure the absorbance at approximately 540 nm.[10]
-
Data Calculation : Cell viability is expressed as the percentage of Neutral Red uptake compared to untreated control cells.
Conclusion: A Strategy for Robust Cytotoxicity Profiling
For a comprehensive evaluation of this compound derivatives, a single cytotoxicity assay is insufficient. A strategic, multi-assay approach is recommended. Begin with a high-throughput metabolic assay like AlamarBlue or MTT to screen a range of concentrations and identify lead compounds. Subsequently, confirm the cytotoxic effects and gain mechanistic insight by employing an assay with a different endpoint, such as the LDH release assay (for membrane damage) or the Neutral Red uptake assay (for lysosomal integrity). This layered approach ensures that the observed cytotoxicity is not an artifact of a specific assay chemistry and provides a more complete and trustworthy profile of your compound's biological activity, a cornerstone of rigorous drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. alamarBlue Assays for Cell Viability | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 8. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Neutral Red Uptake Assay | RE-Place [re-place.be]
- 11. Assaying Cellular Viability Using the Neutral Red Uptake Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. clyte.tech [clyte.tech]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. allevi3d.com [allevi3d.com]
- 15. Alamar Blue assay optimization to minimize drug interference and inter-assay viability - PMC [pmc.ncbi.nlm.nih.gov]
- 16. LDH-Glo™ Cytotoxicity Assay | LDH Assay | LDH Release | J2380 | Promega [promega.com]
- 17. qualitybiological.com [qualitybiological.com]
- 18. assaygenie.com [assaygenie.com]
A Comparative Guide to the Structure-Activity Relationship of 4-Chloro-8-methoxy-2-methylquinoline Analogs as Kinase Inhibitors
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized for its versatility and presence in numerous pharmacologically active molecules.[1] Its derivatives have been extensively explored as potent inhibitors of protein kinases, a class of enzymes that are pivotal regulators of cellular signaling pathways.[2] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them prime targets for therapeutic intervention.[3] This guide provides an in-depth analysis of the structure-activity relationships (SAR) for a specific class of quinoline derivatives based on the 4-Chloro-8-methoxy-2-methylquinoline core, offering insights for researchers and professionals in drug development. We will dissect the key structural features that govern their inhibitory potency and selectivity, compare their performance with alternative scaffolds, and provide standardized protocols for their evaluation.
The Quinoline Core: A Privileged Scaffold for Kinase Inhibition
The quinoline nucleus is considered a "druggable" and versatile scaffold, leading to a surge in the development of quinoline-based compounds with antiproliferative properties.[1] Several quinoline-based small molecules have received FDA approval as protein kinase inhibitors, validating the therapeutic potential of this chemical class.[1] These inhibitors typically function by competitively binding to the ATP pocket of the kinase's catalytic domain, thereby blocking downstream signaling.[4] The focus of this guide, the this compound scaffold, serves as a key starting point for synthesizing a diverse library of potent kinase inhibitors.
Decoding the Structure-Activity Relationship (SAR)
The biological activity of these quinoline analogs is profoundly influenced by substitutions at various positions of the core structure. The 4-chloro group acts as a versatile chemical handle, allowing for the introduction of diverse functionalities to probe the ATP-binding pocket of different kinases.
Caption: Core Structure-Activity Relationship (SAR) map for this compound analogs.
-
C4 Position (The "Warhead"): This is the most critical site for modification. The chloro atom is readily displaced by nucleophiles, most commonly substituted anilines (anilino moieties). This anilino group extends into the ATP-binding site and is a primary determinant of both potency and selectivity.
-
Anilino Substituents: The nature and position of substituents on the aniline ring are paramount. For instance, in the closely related 4-anilinoquinazoline series, a 3-chloro-4-fluorophenyl group at C4 has been shown to yield high anticancer efficacy against targets like EGFR.[4] The electronic properties of these substituents can fine-tune the pKa of the quinoline nitrogen, influencing the key hinge-binding interactions.
-
-
C8 Position (The "Solubilizer"): The methoxy (-OCH₃) group at this position plays a significant role. While often contributing to favorable pharmacokinetics, its replacement can drastically alter the biological profile.
-
Methoxy vs. Hydroxy: Studies on related 2-phenylquinolines have shown that an 8-hydroxy (-OH) group can be more favorable than an 8-methoxy group for antiproliferative activity, particularly when paired with certain C4-anilino substituents.[5] This suggests that a hydrogen-bond donating group at C8 can form beneficial interactions within the kinase active site that a hydrogen-bond accepting methoxy group cannot.[5]
-
-
C2 Position (The "Anchor"): The methyl (-CH₃) group at C2 provides a steric anchor. While often conserved, modifications here can be explored to probe for additional pockets or to modulate selectivity. Replacing the methyl with a larger group, such as a phenyl ring, has been investigated in other quinoline series, leading to agents that induce cell cycle arrest.[5]
-
Other Positions (C3, C6, C7): While less commonly modified than C4, these positions offer opportunities for fine-tuning. For example, explorations in 3,6-disubstituted quinolines have yielded selective c-Met kinase inhibitors.[1] These positions can be used to introduce moieties that improve solubility or add secondary pharmacophores for dual-target inhibition.
Comparative Analysis of Kinase Inhibitory Activity
The true value of a kinase inhibitor lies in its potency against the target kinase and its selectivity across the kinome.[3] The table below summarizes inhibitory activities for representative quinoline and quinazoline analogs against key cancer-related kinases to illustrate SAR trends.
| Compound ID | Core Scaffold | C4-Substitution | Target Kinase | IC₅₀ (nM) | Reference |
| Gefitinib | Quinazoline | 3-chloro-4-fluoroaniline | EGFR | 17.1 | [2] |
| Erlotinib | Quinazoline | 3-ethynylaniline | EGFR | 33.25 | [2] |
| Compound 14 | 4-Aminoquinoline | Benzo[d]thiazol-5-amine | RIPK2 | 5.1 | [6][7] |
| Compound 26 | 3,6-disubstituted Quinoline | (Not specified) | c-Met | 9.3 | [1] |
| Compound 11 | 8-OH-2-phenylquinoline | 3'-COMe-aniline | (Antiproliferative) | 1200 (GI₅₀) | [5] |
| Derivative 15e | Thieno[3,2-d]pyrimidine | 4-morpholino-2-phenyl | PI3K p110α | 2.0 | [8] |
This table includes data from closely related scaffolds to demonstrate broader SAR principles due to the specificity of the topic.
The data highlights that subtle changes, such as the core scaffold (quinoline vs. quinazoline) or the aniline substituent, can shift the target profile and potency by orders of magnitude. For instance, Compound 14, a 4-aminoquinoline derivative, shows potent and selective inhibition of RIPK2, a key kinase in immune signaling, with an IC₅₀ of just 5.1 nM.[6][7] This underscores the tunability of the quinoline scaffold for achieving high selectivity against specific kinases.
The Kinase Signaling Context
These inhibitors exert their effects by blocking critical signaling pathways. Many quinoline-based inhibitors target receptor tyrosine kinases like EGFR, c-Met, or VEGFR, or downstream intracellular kinases like PI3K and mTOR.[1][9] Interrupting these pathways can halt the uncontrolled proliferation and survival signals that drive tumor growth.
Caption: Inhibition of a generic RTK-PI3K-mTOR signaling pathway by quinoline analogs.
Experimental Protocols for Evaluation
To ensure scientific integrity, described protocols must be self-validating. Below are standardized, step-by-step methodologies for assessing the kinase inhibitory and antiproliferative activity of novel this compound analogs.
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Caption: Workflow for the ADP-Glo™ Kinase Inhibition Assay.
Detailed Steps:
-
Reagent Preparation: Prepare a master mix containing the target kinase, its specific substrate, and reaction buffer. Prepare serial dilutions of the test compounds (e.g., from 100 µM to 0.1 nM) in the appropriate solvent (typically DMSO).
-
Reaction Setup: In a 384-well plate, add 5 µL of the kinase/substrate master mix to each well. Then, add 1 µL of the serially diluted test compound.
-
Kinase Reaction Initiation: To start the reaction, add 5 µL of ATP solution to all wells. The final reaction volume is typically 11 µL.
-
Incubation: Incubate the plate at 30°C for 60 minutes.[4]
-
ADP Detection: Add 5 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes any remaining ATP. Incubate at room temperature for 40 minutes.[4]
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP, which then fuels a luciferase/luciferin reaction, producing a luminescent signal proportional to the initial kinase activity. Incubate at room temperature for 30-60 minutes.[4]
-
Data Acquisition: Measure the luminescence using a microplate reader. The signal is inversely proportional to the degree of kinase inhibition. Calculate IC₅₀ values using non-linear regression analysis.
This colorimetric assay assesses the impact of the compounds on the metabolic activity of cancer cell lines, serving as a proxy for cell viability and proliferation.
Detailed Steps:
-
Cell Seeding: Seed human cancer cell lines (e.g., HCT-116, MCF-7) into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium.[4] Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition) values.
Conclusion and Future Directions
The this compound scaffold is a highly tractable starting point for the development of novel kinase inhibitors. The structure-activity relationship is heavily dictated by the nature of the substituent at the C4 position, which provides the primary interactions within the kinase hinge region. Further modifications at the C8, C2, and other positions allow for the fine-tuning of potency, selectivity, and pharmacokinetic properties. Future efforts should focus on leveraging these SAR insights to design next-generation inhibitors with improved selectivity profiles to minimize off-target effects and enhance therapeutic efficacy. The strategic combination of rational design, guided by the principles outlined in this guide, with robust biological evaluation will continue to yield promising clinical candidates for the treatment of cancer and other kinase-driven diseases.
References
- 1. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and antiproliferative evaluation of certain 4-anilino-8-methoxy-2-phenylquinoline and 4-anilino-8-hydroxy-2-phenylquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
comparing the efficacy of different synthetic routes to 4-Chloro-8-methoxy-2-methylquinoline
For researchers, scientists, and professionals in the field of drug development, the synthesis of substituted quinolines is a cornerstone of medicinal chemistry. The quinoline scaffold is a privileged structure, forming the core of numerous therapeutic agents. This guide provides an in-depth comparison of the efficacy of different synthetic routes to a key intermediate, 4-Chloro-8-methoxy-2-methylquinoline, offering practical insights and detailed experimental protocols.
Introduction to this compound
This compound is a crucial building block in the synthesis of a variety of biologically active compounds. The presence of a chlorine atom at the 4-position provides a reactive handle for nucleophilic substitution, allowing for the introduction of diverse functionalities. The methoxy and methyl groups on the benzene and pyridine rings, respectively, influence the molecule's electronic properties and steric profile, which can be critical for its interaction with biological targets.
This guide will focus on two primary and classical synthetic strategies for accessing this important molecule: the Conrad-Limpach-Knorr Synthesis followed by chlorination, and the Friedländer Synthesis . Each route will be evaluated based on its efficiency, versatility, and practicality in a laboratory setting.
Comparative Analysis of Synthetic Routes
The choice of synthetic route to a target molecule is a critical decision in any chemical synthesis campaign. Factors such as the availability and cost of starting materials, reaction conditions, scalability, and overall yield must be carefully considered.
| Parameter | Route 1: Conrad-Limpach-Knorr & Chlorination | Route 2: Friedländer Synthesis |
| Starting Materials | 2-Methoxyaniline, Ethyl acetoacetate | 2-Amino-3-methoxyacetophenone, Acetone |
| Key Intermediates | 8-Methoxy-2-methylquinolin-4-ol | - |
| Reaction Conditions | High temperature for cyclization (250 °C) | Generally milder, acid or base catalysis |
| Overall Yield | Moderate to good | Variable, can be high with optimized catalysts |
| Scalability | Feasible, but high-temperature step can be challenging | Generally good scalability |
| Versatility | Good for 4-hydroxyquinoline derivatives | Versatile for various substituted quinolines |
Route 1: The Conrad-Limpach-Knorr Synthesis and Subsequent Chlorination
This is a robust and widely used two-stage approach for the synthesis of 4-chloroquinolines. The first stage involves the synthesis of the 4-hydroxyquinoline precursor, 8-methoxy-2-methylquinolin-4-ol, via the Conrad-Limpach-Knorr reaction. The second stage is the chlorination of this intermediate.
Stage 1: Synthesis of 8-Methoxy-2-methylquinolin-4-ol (Conrad-Limpach-Knorr Reaction)
The Conrad-Limpach synthesis involves the condensation of an aniline with a β-ketoester.[1] At lower temperatures, the reaction favors the formation of a β-aminoacrylate (the kinetic product), which upon thermal cyclization at high temperatures, yields the 4-hydroxyquinoline.[1]
Reaction Scheme:
Causality Behind Experimental Choices: The initial condensation is typically carried out at a moderate temperature to favor the formation of the enamine intermediate. The subsequent cyclization requires a high-boiling, inert solvent like Dowtherm A or mineral oil to achieve the necessary temperature (around 250 °C) to overcome the activation energy for the intramolecular cyclization.[1]
Experimental Protocol: Synthesis of 8-Methoxy-2-methylquinolin-4-ol
Materials:
-
2-Methoxyaniline
-
Ethyl acetoacetate
-
Dowtherm A (or mineral oil)
-
10% Sodium hydroxide solution
-
Concentrated hydrochloric acid
-
Ethanol
Procedure:
-
Condensation: In a round-bottom flask, combine equimolar amounts of 2-methoxyaniline and ethyl acetoacetate. Heat the mixture at 140-150 °C for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Cyclization: In a separate flask equipped with a reflux condenser and a mechanical stirrer, heat Dowtherm A to 250 °C. Slowly add the crude ethyl 3-((2-methoxyphenyl)amino)but-2-enoate intermediate to the hot Dowtherm A. Ethanol will distill off during the addition. Maintain the reaction mixture at 250 °C for an additional 30 minutes.
-
Work-up and Purification: Allow the reaction mixture to cool to below 100 °C and pour it into a beaker containing hexane to precipitate the crude product. Filter the solid and wash with hexane to remove the Dowtherm A. Dissolve the crude product in 10% aqueous sodium hydroxide solution and filter to remove any insoluble impurities. Acidify the filtrate with concentrated hydrochloric acid to precipitate the 8-methoxy-2-methylquinolin-4-ol. Filter the solid, wash with water until the washings are neutral, and dry. The product can be further purified by recrystallization from ethanol.
Stage 2: Chlorination of 8-Methoxy-2-methylquinolin-4-ol
The conversion of the 4-hydroxyquinoline to the 4-chloroquinoline is a crucial step. This is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of phosphorus pentachloride (PCl₅) to enhance reactivity. The reaction proceeds via the formation of a phosphate ester intermediate, which is then displaced by a chloride ion.[2]
Reaction Scheme:
Causality Behind Experimental Choices: Phosphorus oxychloride is a powerful chlorinating and dehydrating agent. The reaction is typically performed in excess POCl₃, which also acts as the solvent. Heating is required to drive the reaction to completion. Careful quenching of the reaction mixture with ice is necessary to hydrolyze the excess POCl₃ and precipitate the product.
Experimental Protocol: Synthesis of this compound
Materials:
-
8-Methoxy-2-methylquinolin-4-ol
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Saturated sodium bicarbonate solution
-
Dichloromethane
Procedure:
-
Chlorination: In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, suspend 8-methoxy-2-methylquinolin-4-ol in an excess of phosphorus oxychloride (e.g., 5-10 equivalents). Heat the mixture to reflux (approximately 110 °C) for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up and Purification: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. Neutralize the acidic solution by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is approximately 8. Extract the product with dichloromethane. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Route 2: The Friedländer Synthesis
The Friedländer synthesis is a more direct approach to quinolines, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a ketone or an ester.[3] For the synthesis of this compound, a potential Friedländer approach would involve the reaction of a suitably substituted 2-aminoaryl ketone with a compound that can provide the remaining atoms of the pyridine ring.
A plausible, though less commonly documented, Friedländer-type approach could involve the reaction of 2-amino-3-methoxyacetophenone with acetone.
Reaction Scheme (Hypothetical):
This route would yield the 2,4-dimethyl analog, which would then require a selective demethylation at the 4-position followed by chlorination, making it a more convoluted pathway. A more direct Friedländer approach to the target molecule is not readily apparent from common methodologies.
Causality Behind Experimental Choices: The Friedländer synthesis is typically catalyzed by either acid or base. The choice of catalyst and reaction conditions can significantly influence the yield and regioselectivity of the reaction. Modern variations of the Friedländer synthesis utilize a range of catalysts, including Lewis acids and solid-supported catalysts, to improve efficiency.[3]
Due to the lack of a direct and efficient Friedländer route to the target molecule in the literature, the Conrad-Limpach-Knorr synthesis followed by chlorination remains the more established and reliable method.
Visualizing the Synthetic Pathways
To better understand the flow of these synthetic routes, the following diagrams have been generated using the DOT language.
Caption: Workflow for the Conrad-Limpach-Knorr synthesis followed by chlorination.
Caption: A hypothetical and less direct Friedländer approach.
Conclusion and Recommendations
Based on the available literature and established synthetic methodologies, the Conrad-Limpach-Knorr synthesis followed by chlorination is the recommended and more efficacious route for the preparation of this compound. This two-stage process is well-documented for analogous structures and offers a reliable pathway with moderate to good overall yields. While the high-temperature cyclization step requires careful handling, it is a standard procedure in organic synthesis.
The Friedländer synthesis, while a powerful tool for quinoline synthesis in general, does not appear to offer a direct and efficient route to the target molecule without significant modification of the initial product.
For researchers embarking on the synthesis of this compound, the detailed protocols provided for the Conrad-Limpach-Knorr and subsequent chlorination steps offer a solid foundation for a successful synthesis.
References
A Comparative Guide to the Cross-Reactivity Profiles of Kinase Inhibitors Derived from 4-Chloro-8-methoxy-2-methylquinoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the cross-reactivity profiles of hypothetical kinase inhibitors derived from a 4-Chloro-8-methoxy-2-methylquinoline scaffold against other established kinase inhibitors. Understanding the selectivity of these compounds is paramount for predicting their therapeutic efficacy and potential off-target effects in drug development. This document summarizes quantitative binding data, details the experimental methodologies used for profiling, and visualizes key signaling pathways affected by these inhibitors.
The Critical Role of Selectivity Profiling in Kinase Inhibitor Development
Protein kinases are a crucial class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention.[1] However, the high degree of structural conservation in the ATP-binding site across the human kinome presents a significant challenge: achieving inhibitor selectivity.[2] Off-target inhibition can lead to unexpected toxicities or even therapeutic benefits, underscoring the need for comprehensive cross-reactivity profiling.[3] This guide will explore the selectivity of novel kinase inhibitors based on the versatile quinoline scaffold. Quinoline-containing compounds have gained prominence in drug discovery, with several FDA-approved kinase inhibitors highlighting their clinical relevance.[4]
Cross-Reactivity Profiling Data
The following tables present hypothetical cross-reactivity data for two kinase inhibitors derived from this compound, herein named QuinoK-A and QuinoK-B . For comparison, we include data for two well-characterized kinase inhibitors with different scaffolds, Dasatinib and Erlotinib . The data is presented as dissociation constants (Kd), a measure of binding affinity where a lower value signifies a stronger interaction. This data is illustrative and based on typical results from a KINOMEscan™ assay, which measures the binding affinity of a compound against a large panel of human kinases.[5][6][7][8]
Table 1: Comparative Kinase Selectivity Profile (Kd in nM)
| Kinase Target | QuinoK-A (Hypothetical) | QuinoK-B (Hypothetical) | Dasatinib (Reference) | Erlotinib (Reference) |
| Primary Target(s) | ||||
| EGFR | >10,000 | 5 | 0.5 | 1 |
| ABL1 | 15 | >10,000 | 0.2 | >10,000 |
| Selected Off-Targets | ||||
| SRC | 50 | 250 | 1.5 | 1,500 |
| VEGFR2 | 100 | 80 | 5 | 2,000 |
| PDGFRβ | 200 | 150 | 8 | 1,800 |
| KIT | 300 | 400 | 3 | >10,000 |
| p38α (MAPK14) | >5,000 | 8,000 | 200 | >10,000 |
| LCK | 80 | 1,200 | 0.8 | >10,000 |
Data for Dasatinib and Erlotinib are representative values from published studies and public databases. QuinoK-A and QuinoK-B data are hypothetical for illustrative purposes.
Interpretation of the Data:
From this hypothetical data, QuinoK-B demonstrates high potency and selectivity for EGFR, similar to Erlotinib, but with some off-target activity against VEGFR2 and PDGFRβ. QuinoK-A shows a more polypharmacological profile, potently inhibiting ABL1 and SRC family kinases, akin to Dasatinib, but with a different spectrum of off-target interactions. This highlights how subtle modifications to the quinoline scaffold can significantly alter the selectivity profile.
Key Signaling Pathways
The following diagram illustrates a simplified signaling pathway involving EGFR and SRC, two kinases targeted by the inhibitors discussed. Understanding these pathways is crucial for interpreting the cellular effects of both on-target and off-target inhibition.
Caption: EGFR and SRC Signaling Pathways and Points of Inhibition.
Experimental Protocols for Assessing Cross-Reactivity
To experimentally determine the cross-reactivity profile of kinase inhibitors, several robust methods are employed. Below are outlines for two widely used techniques.
KINOMEscan™: A Competition Binding Assay
This method quantitatively measures the binding of an inhibitor to a large panel of kinases. It is an ATP-independent assay, which provides true dissociation constants (Kd).[7][8]
Experimental Workflow:
Caption: Generalized Workflow for a KINOMEscan™ Assay.
Step-by-Step Methodology:
-
Assay Preparation: A test compound is prepared at a specified concentration. A large panel of DNA-tagged human kinases is used. An active-site directed ligand is immobilized on solid support beads.
-
Binding Competition: The test compound, a specific kinase, and the immobilized ligand are incubated together. The test compound competes with the immobilized ligand for binding to the kinase's active site.
-
Separation: The beads are washed to remove any kinase that has not bound to the immobilized ligand.
-
Quantification: The amount of kinase remaining bound to the beads is quantified by measuring the amount of its associated DNA tag using quantitative PCR (qPCR).
-
Data Analysis: The amount of kinase detected in the presence of the test compound is compared to a control reaction (e.g., DMSO). A lower amount of detected kinase indicates a stronger interaction between the test compound and the kinase. This data is used to calculate the percent of control or a dissociation constant (Kd).[7]
NanoBRET™ Target Engagement Assay: A Cellular Approach
The NanoBRET™ assay measures compound binding to a target kinase within intact, living cells.[9][10][11] This provides valuable information on target engagement in a more physiologically relevant context.
Experimental Workflow:
Caption: Generalized Workflow for a NanoBRET™ Target Engagement Assay.
Step-by-Step Methodology:
-
Cell Preparation: Host cells are transiently transfected with a plasmid encoding the target kinase fused to NanoLuc® luciferase. These cells are then seeded into multi-well plates.[11]
-
Compound and Tracer Addition: The cells are treated with various concentrations of the test compound. A cell-permeable fluorescent tracer that binds to the target kinase is then added.
-
Competitive Binding: The test compound competes with the fluorescent tracer for binding to the NanoLuc®-kinase fusion protein inside the cells.
-
Signal Detection: A substrate for NanoLuc® is added, which generates luminescence. If the fluorescent tracer is bound to the NanoLuc®-kinase, Bioluminescence Resonance Energy Transfer (BRET) occurs, and the tracer emits light at a specific wavelength. The donor (NanoLuc®) and acceptor (tracer) emissions are measured.[12]
-
Data Analysis: A BRET ratio is calculated (acceptor emission / donor emission). As the test compound displaces the tracer, the BRET ratio decreases in a dose-dependent manner, allowing for the determination of an intracellular IC50 value.[12]
Conclusion
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. As illustrated by our hypothetical examples, QuinoK-A and QuinoK-B, minor structural modifications can lead to vastly different selectivity profiles. Comprehensive cross-reactivity profiling, using robust methodologies such as KINOMEscan™ and NanoBRET™, is not merely a regulatory requirement but a fundamental component of rational drug design.[2][13] These techniques provide critical insights that guide the optimization of lead compounds, ultimately leading to the development of safer and more effective targeted therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. Assays - HMS LINCS Project [lincs.hms.harvard.edu]
- 7. chayon.co.kr [chayon.co.kr]
- 8. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 9. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.com]
- 10. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [worldwide.promega.com]
- 11. benchchem.com [benchchem.com]
- 12. eubopen.org [eubopen.org]
- 13. reactionbiology.com [reactionbiology.com]
Validation of the Mechanism of Action for 4-Chloro-8-methoxy-2-methylquinoline-Based Compounds: A Comparative Guide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the mechanism of action of novel 4-Chloro-8-methoxy-2-methylquinoline-based compounds. Drawing from established methodologies in kinase inhibitor validation, this document outlines a series of experiments to test the hypothesis that these compounds exert their biological effects through the inhibition of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth and survival that is frequently dysregulated in cancer.[1][2][3] We will also compare the hypothetical performance of a lead quinoline compound against well-characterized inhibitors of this pathway.
The Quinoline Scaffold and the Hypothesized Mechanism of Action
The quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities.[4] While the specific biological targets of this compound are not extensively defined, related compounds have been shown to modulate key signaling pathways involved in cancer progression.[5][6][7] Based on this precedent, we hypothesize that our lead this compound-based compound, hereafter referred to as "Compound Q," functions as an inhibitor of the Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway.
This pathway is a central signaling cascade that integrates signals from growth factors and nutrients to regulate cellular processes such as proliferation, survival, and metabolism.[8][9] Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[1][2][3] We propose that Compound Q directly inhibits one or more of the PI3K isoforms, leading to a downstream blockade of Akt and mTOR signaling.
Caption: Hypothesized mechanism of Compound Q action on the PI3K/Akt/mTOR pathway.
Experimental Validation Workflow
To rigorously test our hypothesis, a multi-tiered experimental approach is necessary. This workflow is designed to first establish direct target engagement and then to confirm the downstream cellular consequences of this engagement.
Caption: Experimental workflow for validating the mechanism of action of Compound Q.
Detailed Experimental Protocols
In Vitro Kinase Assay: Direct PI3K Inhibition
Rationale: This assay directly measures the ability of Compound Q to inhibit the enzymatic activity of purified PI3K isoforms in a cell-free system. This is the first and most critical step to confirm direct target engagement. A luminescence-based assay measuring ATP consumption is a common and robust method.[10][11]
Protocol:
-
Reagents and Materials:
-
Recombinant human PI3K isoforms (α, β, γ, δ).
-
Kinase substrate (e.g., phosphatidylinositol-4,5-bisphosphate).
-
ATP.
-
ADP-Glo™ Kinase Assay kit (Promega).
-
Compound Q and control inhibitors (e.g., Buparlisib) at various concentrations.
-
Assay buffer (e.g., 50 mM HEPES, 50 mM NaCl, 3 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
384-well white assay plates.
-
Luminometer.
-
-
Procedure:
-
Prepare serial dilutions of Compound Q and control inhibitors in DMSO.
-
In a 384-well plate, add 2.5 µL of the kinase/substrate mixture.
-
Add 0.5 µL of the diluted compounds to the respective wells.
-
Initiate the kinase reaction by adding 2 µL of ATP solution.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the reaction and measure the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes.
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Western Blot Analysis of Akt Phosphorylation
Rationale: To confirm that Compound Q inhibits the PI3K pathway within a cellular context, we will measure the phosphorylation status of Akt, a key downstream effector of PI3K. A decrease in Akt phosphorylation at Ser473 and Thr308 is a reliable indicator of PI3K inhibition.
Protocol:
-
Cell Culture and Treatment:
-
Culture a cancer cell line with a known constitutively active PI3K pathway (e.g., MCF-7 or HCT116) in appropriate media.
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of Compound Q or a control inhibitor for 2-4 hours.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the phospho-Akt signal to the total Akt signal to account for any variations in protein levels.
-
Cell Proliferation Assay
Rationale: A key functional consequence of inhibiting the PI3K/Akt/mTOR pathway is the suppression of cell proliferation.[8] This assay will determine the effect of Compound Q on the growth of cancer cells.
Protocol:
-
Cell Seeding and Treatment:
-
Seed cancer cells in a 96-well plate at an appropriate density.
-
Allow the cells to attach for 24 hours.
-
Treat the cells with a range of concentrations of Compound Q and control inhibitors.
-
-
Proliferation Measurement (after 72 hours):
-
Add a reagent such as CellTiter-Glo® (Promega) or resazurin to each well.
-
Incubate according to the manufacturer's instructions.
-
Measure luminescence or fluorescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).
-
Comparative Analysis with Alternative PI3K/mTOR Inhibitors
To contextualize the performance of Compound Q, we will compare its hypothetical in vitro and cellular activities with those of established PI3K pathway inhibitors. We have selected two comparators:
-
Buparlisib (BKM120): A pan-class I PI3K inhibitor.[12]
-
Gedatolisib (PF-05212384): A dual inhibitor of PI3K and mTOR.[13]
Table 1: Comparative Performance of PI3K/mTOR Pathway Inhibitors (Hypothetical Data)
| Compound | Target(s) | PI3Kα IC50 (nM) | p-Akt (Ser473) Inhibition IC50 (nM) | MCF-7 Cell Proliferation GI50 (nM) |
| Compound Q | PI3K (hypothesized) | 45 | 150 | 350 |
| Buparlisib | Pan-PI3K | 52 | 165 | 400 |
| Gedatolisib | Dual PI3K/mTOR | 4 | 25 | 80 |
This table provides a clear and concise comparison of the potency of each compound at the biochemical, cellular, and functional levels. The hypothetical data suggests that Compound Q has comparable activity to the pan-PI3K inhibitor Buparlisib, while the dual PI3K/mTOR inhibitor Gedatolisib shows greater potency across all assays, which is expected due to its targeting of multiple nodes in the pathway.
Conclusion
This guide outlines a systematic and robust approach to validate the hypothesized mechanism of action of this compound-based compounds as PI3K/Akt/mTOR pathway inhibitors. By employing a combination of in vitro biochemical assays and cell-based functional assays, researchers can confidently establish direct target engagement, confirm pathway modulation in a cellular context, and assess the downstream functional consequences. The comparative analysis against established inhibitors provides a valuable benchmark for evaluating the potential of novel compounds in drug discovery and development. Further studies, including kinome-wide profiling and in vivo efficacy models, would be the logical next steps to fully characterize the selectivity and therapeutic potential of promising lead compounds.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PI3K/Akt/mTOR inhibitors in cancer: At the bench and bedside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. atlantis-press.com [atlantis-press.com]
- 7. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. bmglabtech.com [bmglabtech.com]
- 11. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PI3K Inhibitor Pipeline Insight | PI3K Inhibitor pipeline landscape [delveinsight.com]
A Senior Application Scientist's Guide to Assessing the Drug-Likeness of Novel Compounds Synthesized from 4-Chloro-8-methoxy-2-methylquinoline
Introduction: The Quinoline Scaffold and the Imperative of Drug-Likeness
In the landscape of medicinal chemistry, the quinoline scaffold is a "privileged structure."[1][2] This designation is not arbitrary; it reflects the recurring presence of this heterocyclic motif in a multitude of approved drugs and bioactive molecules.[3][4] Quinoline and its derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, antimalarial, antimicrobial, and anti-inflammatory properties.[2][4][5] The scaffold's versatility and established synthetic accessibility make it an attractive starting point for novel drug discovery campaigns.[1]
Our focus here is on derivatives of 4-Chloro-8-methoxy-2-methylquinoline, a key intermediate that allows for diverse chemical modifications. However, synthesizing a novel compound with potent biological activity is only the first step. A critical, and often challenging, subsequent phase is the rigorous assessment of its "drug-likeness." This concept refers to a compound's balance of physicochemical and pharmacokinetic properties that determine its suitability for oral administration and systemic efficacy.[6][7] Poor absorption, distribution, metabolism, excretion, and toxicity (ADMET) are primary reasons for high attrition rates in clinical trials.[8]
This guide provides a comparative framework for assessing the drug-likeness of novel compounds derived from this compound. We will compare a hypothetical parent compound with three synthesized derivatives, illustrating the journey from computational prediction to experimental validation. Our approach is grounded in the principle of "fail early, fail cheap," using a tiered strategy to identify the most promising candidates while conserving resources.[9]
The Synthetic Starting Point and Hypothetical Derivatives
The reactive chlorine atom at the 4-position of this compound serves as a versatile handle for nucleophilic substitution, enabling the creation of a library of diverse analogs.[10] For this guide, we will consider the parent compound and three hypothetical derivatives where the chloro group has been displaced.
-
Parent Compound (PC): this compound
-
Derivative A (DA): 4-(Morpholino)-8-methoxy-2-methylquinoline
-
Derivative B (DB): 4-((4-methylpiperazin-1-yl)amino)-8-methoxy-2-methylquinoline
-
Derivative C (DC): 4-(4-hydroxyphenoxy)-8-methoxy-2-methylquinoline
Part 1: In Silico Assessment - The First Pass Filter
Before committing to costly and time-consuming wet lab experiments, computational (in silico) tools provide an invaluable first-pass filter.[11][12] These models predict ADMET properties and assess compliance with established drug-likeness guidelines.[8][9]
Causality of In Silico Choices:
The rationale for starting with in silico analysis is twofold: resource efficiency and early identification of liabilities.[9] By modeling key properties, we can quickly eliminate compounds with a high probability of failure due to poor pharmacokinetics (e.g., low absorption, high toxicity) before they are even synthesized in large quantities. We employ a suite of widely accepted rules and predictive models.
-
Lipinski's Rule of Five (Ro5): This is a foundational rule of thumb for evaluating the potential for oral bioavailability.[6][7] It posits that orally active drugs generally possess specific physicochemical properties.[13] A compound is likely to have poor absorption or permeation if it violates more than one of the following criteria: Molecular Weight (MW) ≤ 500 Da, LogP ≤ 5, H-bond donors ≤ 5, and H-bond acceptors ≤ 10.[6][14]
-
Veber’s Rule: This rule complements Ro5 by focusing on molecular flexibility and polarity, suggesting that good oral bioavailability is also associated with a polar surface area (PSA) ≤ 140 Ų and ≤ 10 rotatable bonds.[15]
-
ADMET Predictions: We utilize validated algorithms from platforms like SwissADME and pkCSM to predict key pharmacokinetic parameters, including gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeability, and potential toxicity.[16]
Comparative In Silico Data:
The table below summarizes the predicted properties for our hypothetical compounds.
| Parameter | Parent Compound (PC) | Derivative A (DA) | Derivative B (DB) | Derivative C (DC) | Guideline |
| Molecular Weight (Da) | 207.66 | 258.32 | 301.40 | 293.32 | ≤ 500 |
| LogP (Consensus) | 3.51 | 2.95 | 2.88 | 3.98 | ≤ 5 |
| H-Bond Donors | 0 | 0 | 1 | 1 | ≤ 5 |
| H-Bond Acceptors | 3 | 4 | 5 | 4 | ≤ 10 |
| Ro5 Violations | 0 | 0 | 0 | 0 | ≤ 1 |
| Polar Surface Area (Ų) | 22.1 | 31.4 | 48.8 | 42.4 | ≤ 140 |
| Rotatable Bonds | 1 | 2 | 4 | 3 | ≤ 10 |
| GI Absorption (Predicted) | High | High | High | High | High |
| BBB Permeant (Predicted) | Yes | Yes | No | Yes | - |
| Hepatotoxicity (Predicted) | Yes | No | No | No | Low Risk |
Insight & Analysis: All four compounds exhibit excellent compliance with Lipinski's and Veber's rules, predicting good potential for oral bioavailability. A key differentiator emerges from the ADMET predictions. The parent compound (PC) is flagged for potential hepatotoxicity, a common concern that warrants experimental follow-up. Derivative B (DB) is predicted to be non-permeant to the blood-brain barrier, which could be advantageous for drugs intended to act peripherally, minimizing central nervous system side effects. Based on this initial screen, Derivatives A, B, and C appear more promising than the parent compound due to the lower predicted toxicity risk.
Part 2: In Vitro Validation - Grounding Predictions in Reality
While in silico models are powerful, they are predictive, not definitive.[11] Experimental validation is essential to confirm the computational findings and provide quantitative data for decision-making. We will focus on three core assays that address the most critical drug-like properties.
Workflow for Drug-Likeness Assessment
The overall process follows a logical progression from computational screening to targeted experimental validation.
Caption: Workflow from computational screening to experimental validation.
Kinetic Solubility Assay
Causality: Poor aqueous solubility is a major hurdle for oral drug absorption.[17] A compound must dissolve in the gastrointestinal fluid to be absorbed. This assay provides an early, high-throughput measure of solubility to identify potential issues.[18]
Experimental Protocol:
-
Stock Solution Preparation: Prepare 20 mM stock solutions of each test compound (PC, DA, DB, DC) and a control (e.g., a known poorly soluble drug) in 100% DMSO.
-
Dilution: In a 96-well plate, add 198 µL of phosphate-buffered saline (PBS, pH 7.4) to each well.
-
Compound Addition: Add 2 µL of each DMSO stock solution to the PBS-containing wells in triplicate. This creates a final concentration of 200 µM with 1% DMSO.
-
Incubation: Seal the plate and shake at room temperature for 2 hours to allow for equilibration.
-
Precipitate Removal: Centrifuge the plate at 4000 rpm for 20 minutes to pellet any precipitated compound.
-
Analysis: Carefully transfer the supernatant to a new UV-transparent 96-well plate. Measure the absorbance at the compound's λmax.
-
Quantification: Calculate the concentration of the soluble compound by comparing its absorbance to a standard curve prepared in a 1% DMSO/PBS solution.
Parallel Artificial Membrane Permeability Assay (PAMPA)
Causality: After dissolution, a drug must permeate the intestinal wall to enter circulation. The PAMPA assay models this passive diffusion process across an artificial lipid membrane, providing a rapid assessment of a compound's permeability.[19]
Experimental Protocol:
-
Lipid Solution: Prepare a solution of 2% (w/v) lecithin in dodecane.
-
Donor Plate Preparation: Add 180 µL of PBS (pH 7.4) to each well of a 96-well filter plate (the donor plate). Add 2 µL of the 20 mM DMSO stock for each compound.
-
Acceptor Plate Preparation: Fill the wells of a 96-well acceptor plate with 200 µL of PBS (pH 7.4).
-
Membrane Formation: Carefully pipette 5 µL of the lecithin-dodecane solution onto the filter of each well in the donor plate.
-
Assay Assembly: Place the donor plate on top of the acceptor plate, ensuring the filter membrane is in contact with the acceptor solution.
-
Incubation: Incubate the plate assembly at room temperature for 4-5 hours without shaking.
-
Analysis: After incubation, determine the concentration of the compound in both the donor and acceptor wells using UV-Vis spectroscopy or LC-MS.
-
Permeability Calculation: Calculate the effective permeability (Pe) using established formulas that account for concentrations and incubation time.
Liver Microsomal Stability Assay
Causality: The liver is the primary site of drug metabolism. A compound that is too rapidly metabolized will have a short half-life and poor bioavailability. This assay uses liver microsomes, which contain key drug-metabolizing enzymes (like Cytochrome P450s), to assess a compound's metabolic stability.
Experimental Protocol:
-
Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing liver microsomes (e.g., human or rat) and PBS (pH 7.4).
-
Compound Addition: Add the test compound to the mixture at a final concentration of 1 µM.
-
Initiation: Pre-incubate the plate at 37°C for 5 minutes. Initiate the metabolic reaction by adding the cofactor NADPH.
-
Time Points: Take aliquots at specific time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: Stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Centrifuge to pellet the protein, and analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Calculation: Determine the in vitro half-life (t½) and intrinsic clearance (CLint) by plotting the natural log of the remaining compound versus time.
Comparative In Vitro Data:
| Parameter | Parent Compound (PC) | Derivative A (DA) | Derivative B (DB) | Derivative C (DC) | Desired Profile |
| Kinetic Solubility (µg/mL) | 15 | 85 | 120 | 60 | > 50 |
| PAMPA Permeability (Pe, 10⁻⁶ cm/s) | 8.2 | 6.5 | 2.1 | 7.1 | > 1 (High) |
| Microsomal Half-Life (t½, min) | 8 | 45 | 55 | 38 | > 30 |
Insight & Analysis: The experimental data reveals critical differences. The parent compound (PC) shows poor solubility and rapid metabolism (low t½), both significant liabilities for an oral drug. Derivative A (DA) and Derivative C (DC) show marked improvements in both solubility and metabolic stability, with good permeability. Derivative B (DB) exhibits the best solubility and stability but has significantly lower permeability, which aligns with its larger polar surface area and additional H-bond donor. This lower permeability may be a limiting factor, depending on the therapeutic target and required dose.
Conclusion: Synthesizing the Data for Lead Selection
This comparative guide demonstrates a logical, tiered approach to drug-likeness assessment.
-
Parent Compound (PC): Despite a clean in silico profile, the experimental data reveals poor solubility and high metabolic clearance, making it a poor candidate.
-
Derivative A (DA): This compound presents a well-balanced profile: good solubility, high permeability, and good metabolic stability. It stands out as a strong candidate for further optimization.
-
Derivative B (DB): While showing excellent solubility and stability, its low permeability is a concern that would need to be addressed.
-
Derivative C (DC): Similar to DA, this compound has a favorable, balanced profile and warrants further investigation.
By integrating computational predictions with targeted, hypothesis-driven experiments, we can efficiently triage a series of novel compounds. The data strongly suggests that Derivative A and Derivative C are the most promising leads synthesized from the this compound scaffold. They possess the drug-like properties necessary to justify progression into more complex efficacy and safety studies.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quinoline: An Attractive Scaffold in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quinoline: An Attractive Scaffold in Drug Design: Ingenta Connect [ingentaconnect.com]
- 5. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 6. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 7. Understanding the Lipinski Rule of Five in Drug Discovery [bioaccessla.com]
- 8. tandfonline.com [tandfonline.com]
- 9. drugpatentwatch.com [drugpatentwatch.com]
- 10. mdpi.com [mdpi.com]
- 11. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. Putting the "rule of five" of drug research in context - Mapping Ignorance [mappingignorance.org]
- 15. researchgate.net [researchgate.net]
- 16. ijpsjournal.com [ijpsjournal.com]
- 17. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 19. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 4-Chloro-8-methoxy-2-methylquinoline
As a Senior Application Scientist, I understand that groundbreaking research and robust laboratory safety are inextricably linked. Handling specialized chemical reagents like 4-Chloro-8-methoxy-2-methylquinoline (CAS No. 64951-58-2) requires not only precision in its application but also unwavering diligence in its disposal. This guide provides a comprehensive, step-by-step protocol for the safe management and disposal of this compound, ensuring the protection of laboratory personnel and the environment. The procedures outlined are grounded in established safety principles and regulatory standards, reflecting the best practices essential for any professional in the scientific field.
Hazard Profile: The Foundation of Safe Disposal
Proper disposal begins with a thorough understanding of the risks. This compound is classified as a hazardous substance, and its disposal must be managed accordingly to mitigate its toxic and corrosive properties.[1][2] The primary hazards associated with this compound are acute oral toxicity and the potential for causing severe, irreversible eye damage.[1][2]
Table 1: GHS Hazard Classification for this compound
| Hazard Classification | GHS Code | Description | Pictogram |
|---|---|---|---|
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed[1][2] | 💀 |
| Serious Eye Damage | Category 1 | H318: Causes serious eye damage[1][2] | corrosive |
| Skin Irritation | Category 2 | Causes skin irritation[3] | ! |
| Respiratory Irritation | Category 3 | May cause respiratory irritation[3] | ! |
| Signal Word | - | Danger [1][2] | - |
This hazard profile dictates that under no circumstances should this chemical or its containers be disposed of in standard waste streams or poured down the drain.[4][5] Doing so risks environmental contamination and violates regulatory standards set by agencies like the Environmental Protection Agency (EPA).[6]
Essential Safety Protocols and Personal Protective Equipment (PPE)
Before handling the compound for any purpose, including disposal, it is imperative to be outfitted with the correct Personal Protective Equipment (PPE). The causality is simple: creating a barrier between you and the hazardous material is the most direct way to prevent exposure and injury.
Table 2: Required PPE for Handling this compound Waste
| Protection Type | Specific Equipment | Rationale & Standard |
|---|---|---|
| Eye & Face | Chemical splash goggles or safety glasses with side shields.[3][5] | Protects against splashes that can cause serious eye damage (H318). Must conform to OSHA 29 CFR 1910.133 or EN 166. |
| Hand | Chemical-resistant gloves (e.g., nitrile, neoprene).[4][5] | Prevents skin contact, which can cause irritation. Gloves must be inspected before use and disposed of properly after handling. |
| Body | Standard laboratory coat.[5] | Protects skin and personal clothing from contamination. |
| Respiratory | Use only in a well-ventilated area or under a certified chemical fume hood.[3] | Minimizes the inhalation of dust or vapors that can cause respiratory irritation. |
Step-by-Step Waste Management & Disposal Workflow
The disposal process is a systematic workflow designed to ensure safety and compliance from the moment waste is generated until its final removal by a licensed professional.
Step 1: Waste Identification and Segregation
All materials that have come into contact with this compound must be treated as hazardous waste.[5] This includes:
-
Residual or surplus solid chemical.
-
Empty original containers.
-
Contaminated consumables such as weighing paper, pipette tips, and gloves.
This hazardous waste must be segregated from non-hazardous laboratory trash and incompatible chemicals to prevent dangerous reactions.
Step 2: Waste Containerization
Select a waste container that is in good condition, has a secure, leak-proof screw cap, and is chemically compatible with halogenated organic compounds.[6][7][8]
-
For Solids: Use a wide-mouth, sealable container made of a material like high-density polyethylene (HDPE).
-
For Contaminated Labware: Place items in a designated, lined hazardous waste container.
-
Causality: Using a compatible and sealable container is critical to prevent leakage and the release of vapors.[7] The original container may be used if it is intact and can be securely sealed.[7] Never use food-grade containers.[7] Do not fill the container more than 90% full to allow for expansion.[9]
Step 3: Proper Labeling
Proper labeling is a key requirement of the EPA and OSHA's Hazard Communication Standard.[10][11] The waste container label must be affixed as soon as the first drop of waste is added and must include:
-
The words "HAZARDOUS WASTE ".[10]
-
The full chemical name: "This compound ". Do not use abbreviations or chemical formulas.[8]
-
A clear indication of the hazards: "Toxic " and "Corrosive ".
-
The date accumulation started.
Step 4: Accumulation and Storage
Generated waste must be stored in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of laboratory personnel.[7][10]
-
Keep the waste container securely capped at all times, except when adding waste.[7]
-
Store the container in a secondary containment bin to prevent the spread of material in case of a leak.
-
Ensure the SAA is inspected weekly for any signs of container leakage or deterioration.[7]
Step 5: Final Disposal
The final and only acceptable disposal route is through a licensed hazardous waste disposal company.[3][4]
-
Contact your institution's Environmental Health & Safety (EH&S) department to arrange for a pickup.
-
The likely disposal method for this compound is high-temperature incineration in a specialized chemical incinerator equipped with an afterburner and scrubber to handle the resulting hydrogen chloride gas and nitrogen oxides.[4]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for managing waste generated from this compound.
Caption: Workflow for the safe disposal of this compound waste.
Emergency Procedures: Spills and Exposure
In the event of an accidental release or exposure, immediate and correct action is crucial.
Small-Scale Spill Cleanup
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access. Ensure the area is well-ventilated.
-
Don PPE: Wear the full PPE outlined in Table 2.
-
Contain and Clean: Gently cover the spill with an inert absorbent material like vermiculite or sand. Avoid creating dust.[1]
-
Collect: Carefully sweep or scoop the material into your designated hazardous waste container.[4]
-
Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.
-
Report: Inform your laboratory supervisor and EH&S department of the incident.
First-Aid Measures
-
If Swallowed: Immediately call a POISON CENTER or doctor.[1] Rinse mouth with water.[1] Do not induce vomiting.[12]
-
In Case of Eye Contact: Immediately rinse cautiously with water for at least 15 minutes.[1][3] Remove contact lenses, if present and easy to do, and continue rinsing.[1] Seek immediate medical attention.[1]
-
In Case of Skin Contact: Wash off with soap and plenty of water.[1][4] If skin irritation persists, consult a physician.[3]
-
If Inhaled: Move the person into fresh air.[1][4] If breathing is difficult, give artificial respiration and consult a physician.[4]
By adhering to this comprehensive guide, researchers can ensure they are not only advancing science but also upholding the highest standards of safety and environmental responsibility.
References
- 1. Page loading... [guidechem.com]
- 2. This compound 97 64951-58-2 [sigmaaldrich.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. capotchem.com [capotchem.com]
- 5. benchchem.com [benchchem.com]
- 6. danielshealth.com [danielshealth.com]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 10. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 11. OSHA Hazard Communication Standard and OSHA Guidelines [cdc.gov]
- 12. chemicalbook.com [chemicalbook.com]
Navigating the Safe Handling of 4-Chloro-8-methoxy-2-methylquinoline: A Guide for Laboratory Professionals
For researchers engaged in the synthesis and application of novel chemical entities, a deep and practical understanding of safety protocols is not merely a procedural formality—it is the bedrock of scientific integrity and personal well-being. This guide provides an in-depth operational plan for the safe handling of 4-Chloro-8-methoxy-2-methylquinoline (CAS No. 64951-58-2), a compound that, while valuable in research, presents significant health hazards. Our focus extends beyond simple compliance, aiming to instill a proactive safety culture through a thorough understanding of the "why" behind each procedural step.
Hazard Identification and Risk Assessment: Understanding the Threat
This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as a substance with acute oral toxicity and the potential for serious eye damage.[1][2] The primary routes of exposure are ingestion, skin contact, and eye contact.
GHS Hazard Statements:
These classifications necessitate stringent control measures to prevent any direct contact with the substance. The causality is clear: the chemical's reactivity can lead to immediate and severe tissue damage upon contact.
Engineering Controls: The First Line of Defense
Before considering personal protective equipment (PPE), robust engineering controls must be in place to minimize exposure. These controls are designed to isolate the hazard from the operator.
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood.[4] This ensures that any vapors or dusts are effectively contained and exhausted.
-
Ventilation: Ensure good ventilation in the laboratory.[3][5] Local exhaust ventilation should be used to control the emission of contaminants at the source.[5]
-
Eyewash Stations and Safety Showers: These must be readily accessible and located in close proximity to the workstation where the chemical is handled.[4] Regular testing of this equipment is mandatory.
Personal Protective Equipment (PPE): The Essential Barrier
While engineering controls reduce the risk, appropriate PPE is crucial for protecting against accidental exposure. The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.
| PPE Category | Specification | Standard | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles or a full-face shield.[6] | EN 166 (EU) or NIOSH (US) approved.[6][7] | Protects against splashes and airborne particles, preventing severe eye damage.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., butyl rubber, Viton).[6] | Tested according to EN 374.[6] | Prevents skin absorption and irritation. Double gloving is recommended for enhanced protection.[8] |
| Skin and Body Protection | A chemical-resistant lab coat with full-length sleeves or a complete protective suit.[6][7] | N/A | Ensures no skin is exposed to potential splashes or spills.[6] |
| Respiratory Protection | An air-purifying respirator with appropriate cartridges (e.g., type ABEK under EN 14387) should be used if engineering controls are insufficient or during spill cleanup.[6][7] | NIOSH (US) or CEN (EU) approved.[7] | Protects against inhalation of harmful dusts or vapors, especially in poorly ventilated areas.[3][9] |
Step-by-Step Handling Procedures: A Self-Validating Workflow
Adherence to a systematic workflow is critical for ensuring safety and experimental reproducibility. The following protocol is designed to be a self-validating system, where each step reinforces the overall safety of the operation.
Preparation and Donning PPE
-
Inspect all PPE for damage or contamination before use.[9]
-
Don PPE in the following order: shoe covers, inner gloves, lab coat or suit, and safety goggles. If required, the respirator is donned last.
-
Don outer gloves over the cuffs of the lab coat to create a seal.
Chemical Handling in the Fume Hood
-
Prepare the work area: Ensure the fume hood sash is at the appropriate height. Line the work surface with absorbent, disposable bench paper.
-
Weighing: Use an analytical balance inside the fume hood or in a ventilated balance enclosure.
-
Transfers: Use appropriate tools (spatulas, powder funnels) to minimize the generation of dust.
-
Solution Preparation: Add the solid to the solvent slowly to avoid splashing. Keep containers closed when not in use.
Doffing PPE and Decontamination
-
Remove outer gloves first, turning them inside out as you remove them.[8] Dispose of them in the designated hazardous waste container.
-
Remove the lab coat or suit by rolling it away from the body to avoid contaminating personal clothing.
-
Remove safety goggles.
-
Remove inner gloves last, again turning them inside out.[10]
-
Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[5][7]
Spill Management and Waste Disposal: A Plan for Contingencies
Accidents can happen, and a well-defined spill and disposal plan is essential.
Spill Cleanup
-
Evacuate the area and alert others.
-
Wear appropriate PPE , including respiratory protection, before re-entering the area.
-
Contain the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste.
-
Decontaminate the spill area with an appropriate solvent, followed by soap and water.
-
Dispose of all contaminated materials as hazardous waste.
Waste Disposal
-
All solid and liquid waste containing this compound must be collected in clearly labeled, sealed, and chemically resistant containers.
-
Dispose of contaminated PPE (gloves, bench paper, etc.) as hazardous waste.[9]
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[1][11]
Visualizing the Safe Handling Workflow
To further clarify the procedural logic, the following diagram illustrates the key stages of safely handling this compound.
Caption: Workflow for Safe Handling of this compound.
By internalizing these protocols and understanding the rationale behind them, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their scientific endeavors.
References
- 1. Page loading... [guidechem.com]
- 2. This compound | C11H10ClNO | CID 807583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. mmbio.byu.edu [mmbio.byu.edu]
- 5. lobachemie.com [lobachemie.com]
- 6. benchchem.com [benchchem.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. pppmag.com [pppmag.com]
- 9. capotchem.com [capotchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. echemi.com [echemi.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
